Dihydroorotic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVEPVSAGBUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861839 | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
155-54-4, 6202-10-4 | |
| Record name | (±)-Dihydroorotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroorotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Dihydroorotic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROOROTIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LRK7UX5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Enzymatic Conversion of Carbamoyl Aspartate to Dihydroorotic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the third step in the de novo pyrimidine (B1678525) biosynthesis pathway: the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate. This critical reaction is catalyzed by the enzyme dihydroorotase (DHOase), a key player in cellular metabolism and a potential target for therapeutic intervention.
Introduction to Dihydroorotase (DHOase)
Dihydroorotase (EC 3.5.2.3) is a metalloenzyme that catalyzes the reversible intramolecular condensation of carbamoyl (B1232498) aspartate to form dihydroorotate (B8406146).[1][2][3][4] This reaction is an essential step in the de novo synthesis pathway for pyrimidine nucleotides, which are vital precursors for DNA and RNA synthesis.[2][4][5] Given its crucial role in cell proliferation, the pyrimidine biosynthesis pathway, and DHOase by extension, are significant targets in the development of treatments for cancer, autoimmune disorders, and infectious diseases.[6]
Enzyme Classification and Structure
DHOases are broadly categorized into two classes based on their structure and gene organization.[7]
-
Class I DHOases: Found in higher organisms, these enzymes are part of a large, multifunctional protein known as CAD.[7][8] The CAD protein combines the first three enzymes of the pyrimidine biosynthesis pathway: carbamoyl phosphate (B84403) synthetase, aspartate transcarbamoylase, and dihydroorotase.[3][7][8] This arrangement facilitates substrate channeling, increasing catalytic efficiency.
-
Class II DHOases: These are monofunctional proteins typically found in Gram-negative bacteria and yeast.[7]
Structurally, DHOase is a zinc-dependent metalloenzyme.[1][2][3] The active site of most DHOases features a binuclear zinc center, where the two zinc ions are crucial for catalysis.[7] The human DHOase domain is unique in that it contains a third zinc ion.[9] A key feature of the enzyme is a flexible loop that closes over the active site upon substrate binding, creating a specific environment that stabilizes the transition state and enhances catalytic activity.[2][9]
Catalytic Mechanism
The DHOase-catalyzed reaction is a reversible cyclization. The mechanism involves a binuclear zinc center that coordinates a hydroxide (B78521) ion, which acts as the nucleophile in the hydrolysis direction (dihydroorotate to carbamoyl aspartate).[1][7][10]
Steps in the Hydrolysis of Dihydroorotate (Reverse Reaction):
-
A hydroxide ion, bridged between the two zinc ions (Znα and Znβ), performs a nucleophilic attack on the C6 carbonyl carbon of the dihydroorotate ring.[7]
-
A nearby residue, Asp-250 (in E. coli DHOase), acts as a general base, deprotonating the attacking hydroxide to facilitate the attack.[1][7]
-
This forms a tetrahedral intermediate, which is stabilized by coordination to both zinc ions.[7]
-
The collapse of this intermediate is initiated when Asp-250, now acting as a general acid, protonates the N1 amide nitrogen, leading to the cleavage of the C-N bond and opening of the ring to form carbamoyl aspartate.[1][7][10]
For the forward reaction (cyclization of carbamoyl aspartate), the mechanism is the reverse of these steps, and it has been shown that a single group from the enzyme must be protonated for maximal activity.[1][10]
Role in the De Novo Pyrimidine Biosynthesis Pathway
The synthesis of pyrimidine nucleotides de novo is a conserved and fundamental metabolic pathway. DHOase catalyzes the third of six enzymatic steps that convert glutamine, ATP, and bicarbonate into uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5][11]
In animals, the first three steps are catalyzed by the multifunctional CAD protein, which includes:
-
Carbamoyl Phosphate Synthetase II (CPSII): Synthesizes carbamoyl phosphate.
-
Aspartate Transcarbamoylase (ATCase): Converts carbamoyl phosphate and aspartate to carbamoyl aspartate.[8]
-
Dihydroorotase (DHOase): Cyclizes carbamoyl aspartate to dihydroorotate.[8]
The product, dihydroorotate, is then transported to the mitochondria for the fourth step, which is catalyzed by dihydroorotate dehydrogenase (DHODH).[8][12] This compartmentalization and enzyme clustering are crucial for regulating this energy-intensive pathway.[12]
Quantitative Enzyme Kinetics
The kinetic parameters of dihydroorotase have been characterized in various organisms. These values provide insight into the enzyme's efficiency and its affinity for its substrates. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), while the catalytic constant (k꜀ₐₜ), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.[13]
| Enzyme Source | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Conditions | Reference |
| Escherichia coli | Dihydro-DL-orotate | 0.0756 | 127 | pH 8.0, 30°C | [14] |
| Escherichia coli | N-carbamyl-DL-aspartate | 1.07 | 195 | pH 5.8, 30°C | [14] |
Experimental Protocols
Dihydroorotase Activity Assay (Spectrophotometric)
This protocol is adapted from methods used to measure the hydrolysis of dihydroorotate by monitoring the decrease in absorbance.[15]
Principle: The cleavage of the dihydroorotate ring to carbamoyl aspartate results in a decrease in absorbance at 230 nm. The rate of this decrease is proportional to the enzyme activity.
Materials:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dihydro-DL-orotate substrate solution (stock solution in buffer)
-
Purified Dihydroorotase enzyme
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 230 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette or UV-transparent 96-well plate containing 100 mM potassium phosphate buffer (pH 8.0).
-
Add dihydro-DL-orotate to a final concentration in the range of its Kₘ (e.g., 0.1-1.0 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified dihydroorotase enzyme.
-
Immediately begin monitoring the decrease in absorbance at 230 nm over a period of 3-5 minutes, taking readings every 15-30 seconds.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for dihydroorotate under these conditions must be determined or obtained from the literature.
-
Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Recombinant Human DHOase Expression and Purification
This is a generalized protocol for expressing and purifying a His-tagged human DHOase domain in E. coli.[16]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a pET vector containing the human DHOase gene with a C-terminal His-tag.
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, pH 8.0).
-
Ni²⁺ affinity chromatography column and buffers (Wash buffer with low imidazole (B134444), Elution buffer with high imidazole).
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.9).
Procedure:
-
Expression: Inoculate a culture of transformed E. coli in LB medium and grow at 37°C to an OD₆₀₀ of ~0.6-0.8. Induce protein expression by adding IPTG (e.g., to 1 mM) and continue to incubate for several hours (e.g., 9 hours at 37°C).[16]
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., >13,000 rpm) to pellet cell debris. Collect the supernatant, which contains the soluble recombinant protein.[17]
-
Affinity Chromatography: Apply the clarified supernatant to a Ni²⁺-affinity column pre-equilibrated with lysis buffer.[16][17]
-
Washing and Elution: Wash the column with several volumes of wash buffer (containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged DHOase using an elution buffer containing a high concentration of imidazole (e.g., 250-400 mM).[16][17]
-
Dialysis: Pool the eluted fractions containing the purified protein and dialyze extensively against a suitable storage buffer to remove imidazole and for buffer exchange.
-
Purity Check: Assess the purity of the final protein sample using SDS-PAGE. Protein concentration can be determined using a BCA assay or by measuring absorbance at 280 nm.
Relevance in Drug Development
The de novo pyrimidine biosynthesis pathway is a well-established target for therapeutic agents because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides.[12][18] While DHOase is a potential drug target, the subsequent enzyme in the pathway, dihydroorotate dehydrogenase (DHODH), has received more attention and is the target of several clinically relevant drugs.[19][20][21][22]
-
DHODH Inhibitors: Drugs like Leflunomide (used for rheumatoid arthritis) and Brequinar (investigated as an anticancer agent) inhibit DHODH, leading to pyrimidine depletion.[19][22][23]
-
Targeting DHOase: The significant structural differences between bacterial and mammalian DHOases make the enzyme a promising target for developing species-specific antibacterial agents.[6] Exploiting these differences could lead to antibiotics with novel mechanisms of action, which is critical in the face of rising antimicrobial resistance. Further research into the structure and mechanism of DHOase from pathogens is essential for designing effective and selective inhibitors.
References
- 1. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Loop-In Binding Mode of Dihydroorotase: Implications for Ligand Binding and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotase - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine biosynthesis in pathogens - Structures and analysis of dihydroorotases from Yersinia pestis and Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, functional characterization, and evolution of the dihydroorotase domain of human CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
- 14. Dihydroorotase from Escherichia coli. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Complexed Crystal Structure of the Dihydroorotase Domain of Human CAD Protein with the Anticancer Drug 5-Fluorouracil [mdpi.com]
- 17. commons.emich.edu [commons.emich.edu]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scbt.com [scbt.com]
- 22. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 23. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Dihydroorotase Action on Carbamoyl Aspartate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroorotase (DHO), the third enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzes the reversible cyclization of carbamoyl (B1232498) aspartate to dihydroorotate (B8406146). This zinc-dependent metalloenzyme is a critical component for the synthesis of nucleotides, essential building blocks for DNA and RNA. In higher eukaryotes, DHO is part of a large multifunctional enzyme known as CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase), which facilitates the initial steps of pyrimidine synthesis. The catalytic mechanism of dihydroorotase involves a binuclear zinc center that activates a water molecule for nucleophilic attack on the amide carbonyl of carbamoyl aspartate. This guide provides an in-depth analysis of the enzyme's mechanism, supported by kinetic data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in cellular metabolism and drug development.
The Catalytic Mechanism of Dihydroorotase
Dihydroorotase (EC 3.5.2.3) facilitates a reversible intramolecular cyclization reaction.[1][2] The forward reaction, the conversion of N-carbamoyl-L-aspartate to L-5,6-dihydroorotate, is favored at a lower pH, while the reverse reaction is favored at a higher pH.[3][4] The catalytic activity of DHO relies on a binuclear zinc center located in its active site.[5][6]
The proposed mechanism for the cyclization of carbamoyl aspartate is as follows:
-
Substrate Binding: The carbamoyl aspartate substrate binds to the active site. The exocyclic α-carboxylate group of the substrate forms electrostatic interactions with conserved positively charged or polar residues, such as Arginine, Asparagine, and Histidine, which are critical for substrate recognition.[7][8]
-
Nucleophilic Attack: A water molecule, coordinated to the two zinc ions, is deprotonated by a general base residue, typically an Aspartate (e.g., Asp-250 in E. coli).[7][8] This generates a zinc-bound hydroxide (B78521) ion, a potent nucleophile. This hydroxide ion then attacks the amide carbonyl carbon of carbamoyl aspartate.[5]
-
Tetrahedral Intermediate Formation: The nucleophilic attack results in the formation of a tetrahedral intermediate. This intermediate is stabilized by coordination to the zinc ions.[5]
-
Ring Closure and Product Release: The previously acting general base now functions as a general acid, protonating the nitrogen of the leaving amine group. This facilitates the collapse of the tetrahedral intermediate, leading to the formation of the cyclic product, dihydroorotate, and the release of a water molecule.
Quantitative Kinetic Data
The kinetic parameters of dihydroorotase vary between species and are influenced by pH. The following tables summarize key quantitative data for DHO from different organisms.
Table 1: Kinetic Parameters for the Forward Reaction (Carbamoyl Aspartate → Dihydroorotate)
| Organism | pH | Km (μM) | kcat (s-1) | Reference |
| Escherichia coli | 5.80 | 1070 | 195 | [9] |
| Mouse Ehrlich Ascites Carcinoma | 7.33 | 247 | Not Reported | [10] |
| Hamster (recombinant) | Not Reported | 30 (for EH3 form) | Not Reported | [10] |
Table 2: Kinetic Parameters for the Reverse Reaction (Dihydroorotate → Carbamoyl Aspartate)
| Organism | pH | Km (μM) | kcat (s-1) | Reference |
| Escherichia coli | 8.0 | 75.6 | 127 | [9] |
| Mouse Ehrlich Ascites Carcinoma | >7.0 | 4.4 | Not Reported | [10] |
| Hamster (recombinant) | Not Reported | 4.0 - 11 | 0.53 - 1.2 (μmol min-1 mg-1) | [11] |
Experimental Protocols
Purification of Recombinant Dihydroorotase (from E. coli)
This protocol is adapted from methods described for the purification of human and E. coli dihydroorotase.[1][9]
-
Protein Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the dihydroorotase gene (e.g., pET21b-huDHOase). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for an additional 9 hours at 37°C.[1]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM EDTA, 0.25 mM sodium orotate).[12] Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 26,000 x g for 30 minutes) to pellet cell debris.[12]
-
Affinity Chromatography: If using a His-tagged protein, apply the supernatant to a Ni2+-affinity chromatography column (e.g., ProBond resin) equilibrated with a binding buffer (e.g., 20 mM Tris-HCl, 0.1 M NaCl, pH 7.9).[1][13]
-
Elution: Wash the column with the binding buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM). Elute the bound protein with a linear gradient of imidazole (e.g., 50-400 mM) in the binding buffer.[1][13]
-
Dialysis: Dialyze the eluted fractions against a storage buffer (e.g., 20 mM Tris-HCl, 0.1 M NaCl, pH 7.9) to remove imidazole.[1]
-
Purity Assessment: Assess the purity of the protein using SDS-PAGE. Protein purity should be >97%.[1]
Spectrophotometric Assay for Dihydroorotase Activity (Forward Reaction)
This assay is based on the colorimetric detection of the ureido group of the substrate, carbamoyl aspartate.[14]
-
Reaction Mixture Preparation: In a 384-well plate, prepare a 40 µL reaction mixture containing the assay buffer (e.g., 0.1 M Tris-HCl, pH adjusted for the desired reaction direction), the purified dihydroorotase enzyme, and the substrate, carbamoyl aspartate.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at a controlled temperature (e.g., 37°C).
-
Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., 5% acetic acid).[13]
-
Color Development: Add a color mix, such as diacetylmonoxime (DAMO)-thiosemicarbazide (TSC) or DAMO-antipyrine, to detect the remaining ureido moiety of carbamoyl aspartate.[14] The DAMO-TSC mixture has been shown to be superior with less variability.[14]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 466 nm for the antipyrine-based method) using a plate reader.[13] The decrease in absorbance over time corresponds to the consumption of carbamoyl aspartate.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
Dihydroorotase Catalytic Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Protein preparation, crystallization and preliminary X-ray crystallographic studies of dihydroorotase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the dihydroorotase domain of human CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ayotte | Enzyme Kinetics of Recombinant Dihydroorotase from Methanococcus jannaschii | The Ohio Journal of Science [ohiojournalofscience.org]
- 5. Purification of hamster dihydroorotate synthetase using Procion blue-Sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Dihydroorotase from the Hyperthermophile Aquifiex aeolicus Is Activated by Stoichiometric Association with Aspartate Transcarbamoylase and Forms a One-Pot Reactor for Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroorotase from Escherichia coli. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of pH and inhibitors upon the catalytic activity of the dihydroorotase of multienzymatic protein pyr1-3 from mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalysis by hamster dihydroorotase: zinc binding, site-directed mutagenesis, and interaction with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression, purification and crystallization of Trypanosoma cruzi dihydroorotate dehydrogenase complexed with orotate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commons.emich.edu [commons.emich.edu]
- 14. A colorimetric assay optimization for high-throughput screening of dihydroorotase by detecting ureido groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydroorotate Dehydrogenase (DHODH) Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the synthesis of DNA and RNA.[1][2][3] This mitochondrial enzyme catalyzes the fourth committed step in this pathway: the oxidation of dihydroorotate to orotate.[2][4] The high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, positions DHODH as a significant therapeutic target in oncology and autoimmune diseases.[5] This technical guide provides a comprehensive overview of DHODH substrate specificity, featuring quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The Role of DHODH in Pyrimidine Biosynthesis
The de novo pyrimidine synthesis pathway is a multi-step process that ultimately produces uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. DHODH is unique in this pathway as it is located on the inner mitochondrial membrane and links pyrimidine metabolism to the electron transport chain.[2][4] The oxidation of dihydroorotate is coupled with the reduction of a quinone electron acceptor, typically ubiquinone (Coenzyme Q10) in humans.[6]
Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine biosynthesis pathway.
Substrate Specificity and Kinetics
The primary substrates for human DHODH are (S)-dihydroorotate and a quinone electron acceptor. The natural electron acceptor is ubiquinone (Coenzyme Q10), which is reduced to ubiquinol.[6] For in vitro assays, soluble ubiquinone analogues like decylubiquinone (B1670182) (Coenzyme Q10) are often used. The affinity of DHODH for its substrates can be quantified by the Michaelis constant (Km).
Table 1: DHODH Substrate Kinetics
| Substrate | Organism | Km (µM) | Reference(s) |
| Dihydroorotate | Plasmodium berghei | 23 | [7] |
DHODH Inhibitors: A Therapeutic Strategy
The dependence of rapidly dividing cells on the de novo pyrimidine synthesis pathway makes DHODH an attractive target for therapeutic intervention. Several inhibitors of DHODH have been developed and are used in the treatment of autoimmune diseases and are under investigation for cancer therapy.[5] These inhibitors typically bind to the ubiquinone binding site, thereby blocking the catalytic activity of the enzyme.[8]
Table 2: Kinetic Parameters of Common DHODH Inhibitors
| Inhibitor | Target DHODH | IC50 | Ki | Notes | Reference(s) |
| Brequinar | Human | 4.5 nM | - | Potent inhibitor | [9] |
| Brequinar | Rat | 367 nM | - | Less potent against rat DHODH | [10] |
| Teriflunomide (A77 1726) | Human | 411 nM | - | Active metabolite of Leflunomide | [9] |
| Teriflunomide (A77 1726) | Rat | 19 nM | - | More potent against rat DHODH | [10] |
| Leflunomide | Human | 98 µM | - | Prodrug, weak inhibitor | [10] |
| Leflunomide | Rat | 6.3 µM | - | Prodrug, weak inhibitor | [10] |
| DHODH-IN-11 | Human | >100 µM | - | Weak inhibitor, Leflunomide derivative | [5] |
| DHODH-IN-17 | Human | 0.40 µM | - | Potent inhibitor | [11] |
| DSM1 | P. falciparum | 47 nM | 15 nM | Competitive vs. CoQ | [12] |
| DSM265 | P. falciparum | 8.9 nM | - | [12] | |
| Genz-667348 | P. falciparum | ~20-40 nM | - | [12] |
IC50 and Ki values can vary depending on assay conditions.
Experimental Protocols for Assessing DHODH Activity
The activity of DHODH and the potency of its inhibitors are commonly determined using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).[13][14][15] Fluorescence-based assays have also been developed for high-throughput screening.[1][16][17]
Protocol 1: DHODH Enzymatic Assay (DCIP Reduction)
This protocol describes a continuous spectrophotometric assay to determine the in vitro inhibitory activity of a test compound on human DHODH.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100
-
Test inhibitor compound
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).
-
Prepare a stock solution of the test inhibitor in DMSO and perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 2 µL of the inhibitor dilutions (or DMSO for a negative control).
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram outlines the general workflow for evaluating DHODH inhibitors.
Conclusion
Understanding the substrate specificity and inhibition kinetics of DHODH is crucial for the development of novel therapeutics targeting diseases characterized by rapid cell proliferation. This guide has provided a detailed overview of DHODH's role in pyrimidine biosynthesis, quantitative data on its substrates and inhibitors, and a comprehensive experimental protocol for assessing its activity. The provided diagrams offer a clear visualization of the biochemical pathway and experimental procedures. This information serves as a valuable resource for researchers and drug development professionals working in this important therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Insights into the Interaction of Class II Dihydroorotate Dehydrogenases with Ubiquinone in Lipid Bilayers as a Function of Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative studies on dihydroorotate dehydrogenase from P. berghei and the mouse reticulocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. haematologica.org [haematologica.org]
A Technical Guide to the Cellular Localization of Dihydroorotic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. The metabolism of dihydroorotic acid, a key intermediate, is uniquely compartmentalized within eukaryotic cells. This guide provides an in-depth analysis of the subcellular localization of the enzymes involved, with a primary focus on Dihydroorotate (B8406146) Dehydrogenase (DHODH). Understanding this spatial organization is critical for elucidating the regulation of nucleotide metabolism and for the development of targeted therapeutics, particularly in oncology and immunology. This document summarizes the key enzymatic players, their locations, kinetic properties, and the experimental methodologies used to determine this compartmentalization.
Introduction: The Compartmentalized Pathway of Pyrimidine (B1678525) Synthesis
The de novo synthesis of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides, involves six enzymatic steps. In mammals, these steps are catalyzed by just three proteins, two of which are large, multifunctional enzymes. The spatial segregation of these enzymes between the cytosol and mitochondria necessitates a coordinated transport of metabolic intermediates, highlighting a critical control point in nucleotide production.
The first three steps are catalyzed by the cytosolic trifunctional enzyme CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).[1][2] CAD converts glutamine, bicarbonate, and aspartate into (S)-dihydroorotate.[1] The final two steps are catalyzed by the cytosolic bifunctional enzyme UMP Synthase (UMPS) , which converts orotate (B1227488) into UMP.[3][4]
Crucially, the intermediate fourth step—the oxidation of dihydroorotate to orotate—is catalyzed by Dihydroorotate Dehydrogenase (DHODH) . In humans and other mammals, DHODH is the only enzyme of this pathway located in the mitochondria.[5][6] This unique localization physically links pyrimidine synthesis to mitochondrial respiration.[7][8] Dihydroorotate produced by CAD in the cytosol must be transported into the mitochondria, and the resulting orotate must be transported back out to the cytosol for UMPS to act upon it.
Key Enzymes and Their Subcellular Localization
The distinct locations of the enzymes involved in this compound metabolism are fundamental to the pathway's regulation and function.
| Enzyme/Protein | Gene | Function (in pathway) | Primary Subcellular Localization |
| CAD | CAD | Steps 1-3: Synthesizes dihydroorotate | Cytosol[1][2] (Nuclear localization also reported)[9] |
| DHODH | DHODH | Step 4: Oxidizes dihydroorotate to orotate | Inner Mitochondrial Membrane (exposed to intermembrane space)[5][6][10] |
| UMPS | UMPS | Steps 5-6: Converts orotate to UMP | Cytosol[3][4] |
CAD: The Cytosolic Initiator
The CAD protein is a large, ~250 kDa polypeptide that forms a hexameric complex, functioning as a "metabolic factory" for the initial steps of pyrimidine synthesis.[2][9] Its primary localization is the cytoplasm. However, some studies have reported that upon stimulation by growth factors like EGF, a fraction of CAD can translocate to the nucleus.[9] This suggests a potential role for nuclear pyrimidine synthesis under specific cellular conditions, though the bulk of the pathway's initiation occurs in the cytosol.
Dihydroorotate Dehydrogenase (DHODH): The Mitochondrial Link
Human DHODH is a flavoprotein anchored to the outer surface of the inner mitochondrial membrane, with its active site facing the intermembrane space.[5][6][11] This localization is directed by an N-terminal bipartite signal sequence containing a mitochondrial targeting presequence and a hydrophobic transmembrane segment.[5][12]
This positioning is strategically significant for two reasons:
-
Metabolic Channeling : It places the enzyme at the crossroads of cytosolic and mitochondrial metabolite pools.
-
Bioenergetic Coupling : DHODH transfers electrons from dihydroorotate to the mitochondrial electron transport chain via the coenzyme Q (ubiquinone) pool, directly linking nucleotide synthesis to cellular respiration and ATP production.[8][10][13]
UMPS: The Cytosolic Finisher
UMP Synthase is a bifunctional enzyme with both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (ODCase) activities.[3][14] It is primarily located in the cytoplasm, where it utilizes the orotate exported from the mitochondria to complete the synthesis of UMP.[4]
Quantitative Data on this compound Metabolism
The kinetic parameters of the enzymes involved provide insight into the efficiency and regulation of the pathway.
Table 1: Kinetic Parameters of Human Pyrimidine Synthesis Enzymes
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Source |
| CAD | Dihydroorotate | 28 | - | [1] |
| N-Carbamoyl-L-aspartate | 241 | - | [1] | |
| DHODH | Dihydroorotate | ~12 | - | [15] |
| Coenzyme Q₁₀ | - | - | [16] | |
| UMPS (ODCase) | Orotidine 5'-phosphate | 16.6 | 0.75 | [3] |
Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition).
Experimental Protocols for Determining Cellular Localization
The subcellular localization of these metabolic enzymes has been determined through a combination of classical biochemical techniques and modern cell imaging methods.
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This method physically separates cellular compartments based on their size and density, allowing for the analysis of protein content in each fraction by techniques like Western blotting.[17][18]
Objective: To separate a cell lysate into nuclear, cytosolic, and membrane/mitochondrial fractions.
Methodology:
-
Cell Lysis: Harvest cultured cells (e.g., 1x10⁷ cells) and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, and protease inhibitors) and incubate on ice for 15-20 minutes to swell the cells.
-
Homogenization: Lyse the swollen cells by passing the suspension through a narrow-gauge needle (e.g., 27-gauge) 10-15 times or by using a Dounce homogenizer.[17] Monitor lysis under a microscope.
-
Nuclear Pellet Isolation: Centrifuge the homogenate at low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and other organelles.
-
Cytosolic Fraction Isolation: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The supernatant from this step is the cytosolic fraction.[18]
-
Mitochondrial/Membrane Fraction Isolation: The pellet from the 10,000 x g spin contains mitochondria and heavy membranes. For further purification, this pellet can be resuspended and subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour) to separate membranes from mitochondria or processed through a density gradient.[17][19]
-
Analysis: Analyze equal protein amounts from each fraction (whole lysate, nuclear, cytosolic, mitochondrial) by SDS-PAGE and Western blot. Probe with antibodies specific to the protein of interest (e.g., anti-DHODH) and to marker proteins for each compartment (e.g., Lamin B1 for nucleus, GAPDH for cytosol, COX IV for mitochondria) to confirm the purity of the fractions.[18]
Protocol 2: Immunofluorescence Microscopy
This technique uses fluorescently labeled antibodies to visualize the location of a target protein within fixed and permeabilized cells, often in relation to known organelle markers.[20][21]
Objective: To visualize the subcellular location of DHODH by co-localizing it with a mitochondrial marker.
Methodology:
-
Sample Preparation: Grow adherent cells on sterile glass coverslips to ~70-80% confluency.[20]
-
Fixation: Wash cells briefly with PBS, then fix them by incubating with a 2-4% paraformaldehyde solution in PBS for 10-15 minutes at room temperature. This cross-links proteins, preserving the cellular architecture.[22]
-
Permeabilization: Wash the fixed cells 3 times with PBS. Permeabilize the cell membranes by incubating with a buffer containing a detergent like 0.1-0.2% Triton X-100 or saponin (B1150181) in PBS for 10-20 minutes.[21][23] This allows antibodies to access intracellular antigens.
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1-5% BSA or normal serum from the secondary antibody's host species) for 30-60 minutes.[20]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target protein (e.g., rabbit anti-DHODH) and a primary antibody for an organelle marker raised in a different species (e.g., mouse anti-COX IV for mitochondria). Antibodies are diluted in blocking buffer and incubated for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells 3 times with PBS. Incubate with fluorophore-conjugated secondary antibodies that recognize the primary antibodies (e.g., anti-rabbit IgG conjugated to Alexa Fluor 488 [green] and anti-mouse IgG conjugated to Alexa Fluor 594 [red]). This step should be performed in the dark for 1 hour at room temperature to protect the fluorophores.[20][21]
-
Counterstaining and Mounting: Wash cells 3 times with PBS. A nuclear counterstain like DAPI (blue) can be added to the final wash. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the sample using a confocal fluorescence microscope. The green signal (DHODH) and red signal (mitochondria) should overlap, appearing as yellow in a merged image, confirming the mitochondrial localization of DHODH.
Implications for Drug Development
The unique mitochondrial localization of DHODH makes it an attractive therapeutic target. Inhibiting DHODH disrupts the entire de novo pyrimidine synthesis pathway, starving rapidly proliferating cells—such as cancer cells and activated lymphocytes—of the nucleotides needed for growth.[11]
-
Oncology: Cancer cells have a high demand for nucleotides. DHODH inhibitors can effectively halt their proliferation.[7]
-
Immunology: The immunosuppressive drugs leflunomide (B1674699) and teriflunomide (B560168) function by inhibiting DHODH, thereby blocking the proliferation of T-cells and B-cells in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.
-
Antiviral Research: Viruses rely on the host cell's machinery for replication, making DHODH a potential target for broad-spectrum antiviral therapies.
The compartmentalization of the pathway means that inhibitors targeting DHODH act specifically at the mitochondrial level. This can have downstream effects on mitochondrial function, including inducing oxidative stress and triggering cell death pathways like ferroptosis, which are active areas of research for novel cancer therapies.[11][24]
Conclusion
The metabolism of this compound is a prime example of metabolic compartmentalization. The synthesis of its precursor by CAD and the utilization of its product by UMPS occur in the cytosol, while the critical oxidation step is sequestered to the inner mitochondrial membrane, catalyzed by DHODH. This spatial arrangement tightly couples nucleotide biosynthesis with the cell's bioenergetic status. A thorough understanding of this localization, confirmed through techniques like subcellular fractionation and immunofluorescence, is essential for researchers in metabolic regulation and is paramount for the rational design of drugs targeting this vital pathway.
References
- 1. CAD protein - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. uniprot.org [uniprot.org]
- 4. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 5. Requirements for the mitochondrial import and localization of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering CAD: Structure and function of a mega‐enzymatic pyrimidine factory in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Requirements for the mitochondrial import and localization of dihydroorotate dehydrogenase (2000) | John Rawls | 113 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. The purification and preliminary characterization of UMP synthase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Subcellular fractionation protocol [abcam.com]
- 18. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. ibidi.com [ibidi.com]
- 21. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. usbio.net [usbio.net]
- 23. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 24. mdpi.com [mdpi.com]
The Linchpin of Pyrimidine Synthesis: A Technical Guide to the Role of Dihydroorotic Acid in Nucleotide Pool Maintenance
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the critical role of dihydroorotic acid and its metabolizing enzyme, dihydroorotate (B8406146) dehydrogenase (DHODH), in the maintenance of cellular nucleotide pools has been released today. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the de novo pyrimidine (B1678525) synthesis pathway, its regulation, and its significance as a therapeutic target in various diseases, including cancer and autoimmune disorders. The guide includes a thorough compilation of quantitative data, detailed experimental protocols, and novel visualizations of the associated biochemical and experimental workflows.
Introduction: The Central Role of Pyrimidine Nucleotides
Pyrimidine nucleotides, including uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), are fundamental building blocks for the synthesis of DNA and RNA.[1][2] They also play crucial roles in glycoprotein (B1211001) and phospholipid biosynthesis.[3][4] Cells can generate pyrimidines through two main routes: the de novo synthesis pathway and the salvage pathway. While the salvage pathway recycles pre-existing pyrimidines, the de novo pathway is essential for rapidly proliferating cells, such as cancer cells and activated immune cells, which have a high demand for nucleic acid precursors.[3][4]
The De Novo Pyrimidine Synthesis Pathway: A Step-by-Step Overview
The de novo synthesis of pyrimidines is a multi-step enzymatic process that begins with simple precursor molecules. A key intermediate in this pathway is this compound. The pathway can be summarized as follows:
-
Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway initiates in the cytoplasm with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPSII).[5]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[5]
-
Ring Closure to Dihydroorotate: Dihydroorotase mediates the cyclization of carbamoyl aspartate to form this compound.[5]
-
Oxidation to Orotic Acid: This is a critical, rate-limiting step where dihydroorotate dehydrogenase (DHODH) oxidizes this compound to orotic acid.[6][7] Uniquely, this is the only step in the pathway that occurs within the mitochondria, linking pyrimidine synthesis to the electron transport chain.[7]
-
Formation of Uridine Monophosphate (UMP): Orotic acid is then converted to orotidine (B106555) 5'-monophosphate (OMP) by orotate (B1227488) phosphoribosyltransferase, and subsequently decarboxylated to UMP by OMP decarboxylase.
-
Phosphorylation to Triphosphates: UMP is sequentially phosphorylated to UDP and then UTP. UTP can be further converted to CTP by CTP synthetase.
Dihydroorotate Dehydrogenase (DHODH): The Gatekeeper of Pyrimidine Synthesis
DHODH is a flavin-dependent mitochondrial enzyme that plays a pivotal role in the de novo pyrimidine synthesis pathway.[7] It catalyzes the oxidation of dihydroorotate to orotate, a reaction coupled to the mitochondrial respiratory chain via the reduction of ubiquinone to ubiquinol.[7] This strategic location and function make DHODH a critical regulatory point and an attractive target for therapeutic intervention.
Impact of DHODH Inhibition on Nucleotide Pools
Inhibition of DHODH leads to a rapid depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. This ultimately results in cell cycle arrest and the induction of apoptosis in rapidly proliferating cells that are highly dependent on this pathway.[3] The on-target effect of DHODH inhibitors can be confirmed by a uridine rescue experiment, where the addition of exogenous uridine bypasses the enzymatic block and restores cell viability.[3]
Metabolomic analyses of cells treated with DHODH inhibitors have consistently shown a significant accumulation of the substrate, this compound, and a concomitant decrease in the product, orotic acid.[3][4][8] This directly leads to the depletion of downstream pyrimidine nucleotides, UTP and CTP.
dot
Quantitative Data on Nucleotide Pool Alterations
The inhibition of DHODH leads to predictable and quantifiable changes in the intracellular concentrations of pyrimidine pathway metabolites. The following tables summarize findings from studies utilizing DHODH inhibitors.
Table 1: Effect of DHODH Inhibitors on Pyrimidine Pathway Intermediates
| Cell Line | DHODH Inhibitor | Treatment | This compound Level (Fold Change vs. Control) | Orotic Acid Level (Fold Change vs. Control) | Reference |
| A549 | H-006 (100 nM, 48h) | 265-fold increase | - | [3][4] | |
| HL-60 | H-006 (100 nM, 48h) | Marked accumulation | - | [3][4] | |
| A549 | Indoluidin E | Marked accumulation | - | ||
| Colon 38 | Brequinar (50 mg/kg) | Depleted to 10% of control | - | [9] | |
| Colon 26 | Brequinar (50 mg/kg) | Less decrease than Colon 38, rapid recovery | - | [9] |
Table 2: Effect of DHODH Inhibitors on Pyrimidine and Purine Nucleotide Triphosphate Pools
| Cell Line | DHODH Inhibitor | Treatment | UTP Level (Fold Change vs. Control) | CTP Level (Fold Change vs. Control) | ATP Level (Fold Change vs. Control) | GTP Level (Fold Change vs. Control) | Reference |
| A549 | H-006 (100 nM, 48h) | Significant Decrease | Significant Decrease | No significant direct change | No significant direct change | [3][4] | |
| Colon 38 | Brequinar (50 mg/kg) | Decreased by 50% | No significant effect | - | - | [9] | |
| Bone Marrow | Brequinar (50 mg/kg, 2h) | Depleted to 25% of control | - | - | - | [9] | |
| T-ALL cells | Brequinar (1 µM) | Rapid depletion | Rapid depletion | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and nucleotide pool maintenance.
DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay measures the in vitro inhibitory activity of compounds on DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).
-
Materials: Recombinant human DHODH, L-Dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10 (CoQ10), Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100), DMSO, 96-well microplate, Microplate spectrophotometer.
-
Procedure:
-
Prepare stock solutions of DHO, DCIP, and CoQ10 in DMSO or assay buffer.
-
Add test compounds at various concentrations to the wells of a 96-well plate.
-
Add the DHODH enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.
-
Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode.
-
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the velocities to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound and its conversion to orotic acid by DHODH represent a critical control point in the maintenance of the pyrimidine nucleotide pool, particularly in rapidly dividing cells. The wealth of data on the effects of DHODH inhibition underscores its importance as a therapeutic target. This technical guide provides a foundational resource for researchers in this field, offering both a comprehensive overview and practical experimental guidance. Future research will likely focus on the development of more selective and potent DHODH inhibitors, as well as exploring the intricate connections between pyrimidine metabolism and other cellular pathways in health and disease.
References
- 1. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retention of in vivo antipyrimidine effects of Brequinar sodium (DUP-785; NSC 368390) in murine liver, bone marrow and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroorotic acid structure and chemical properties
An In-Depth Technical Guide to Dihydroorotic Acid: Structure, Properties, and Analysis
Introduction
This compound is a critical intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] Its synthesis and subsequent oxidation are pivotal steps in cellular metabolism, making the enzymes involved, particularly Dihydroorotate (B8406146) Dehydrogenase (DHODH), significant targets for therapeutic intervention in various diseases, including autoimmune disorders and cancer.[3][4][5] This document provides a comprehensive technical overview of the structure, chemical properties, biological role, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound, systematically known as (4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid for its L-enantiomer, is a heterocyclic compound.[1][6] It is a derivative of orotic acid and serves as the direct precursor in the pyrimidine (B1678525) synthesis pathway.[1][2]
Below is a summary of its key chemical identifiers.
| Identifier | Value |
| IUPAC Name | (4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid[1][6] |
| Synonyms | L-Dihydroorotic acid, (S)-4,5-Dihydroorotate, L-Hydroorotic acid[1] |
| CAS Number | 5988-19-2 (L-form)[1], 155-54-4 (racemic)[2][7] |
| Molecular Formula | C₅H₆N₂O₄[1][2] |
| SMILES String | OC(=O)[C@@H]1CC(=O)NC(=O)N1[1] |
| InChI Key | UFIVEPVSAGBUSI-REOHCLBHSA-N (L-form) |
Physicochemical Properties
The physical and chemical characteristics of L-dihydroorotic acid are essential for its handling, analysis, and application in experimental settings.
| Property | Value |
| Molecular Weight | 158.11 g/mol [6] |
| Appearance | White to off-white crystalline powder[8] |
| Melting Point | 254-255 °C (with decomposition)[8][9] |
| Solubility | Partly soluble in water; soluble in dimethylformamide[9] |
| Optical Activity | [α]20/D +33° to +35° (c=1 in NaHCO₃)[8] |
Biological Role: De Novo Pyrimidine Biosynthesis
This compound is the product of the third step and the substrate for the fourth step in the de novo pyrimidine biosynthesis pathway. This pathway is fundamental for producing the nucleotides required for nucleic acid synthesis.[5][10]
-
Formation : this compound is formed from carbamoyl (B1232498) aspartate through the action of the enzyme dihydroorotase, which is part of the multifunctional CAD protein in mammals.[1][10]
-
Oxidation : The key reaction involving this compound is its oxidation to orotic acid. This is the only redox reaction in the pathway and is catalyzed by Dihydroorotate Dehydrogenase (DHODH).[3][11][12] In mammals, DHODH is a mitochondrial enzyme located on the inner mitochondrial membrane.[3][4][5]
The inhibition of DHODH leads to an accumulation of this compound and a depletion of pyrimidines, which can halt the proliferation of rapidly dividing cells, making DHODH a prime target for antiviral, immunomodulatory, and anticancer drugs.[3][9][13][14][15]
Caption: De novo pyrimidine biosynthesis pathway highlighting this compound.
Experimental Protocols
Prebiotic Synthesis of this compound
A straightforward method for synthesizing this compound that mimics prebiotic conditions has been described. This protocol can be adapted for laboratory-scale synthesis.
Methodology:
-
Reaction Setup : Prepare an aqueous solution containing L-aspartic acid and urea.
-
Heating : Heat the solution. The heat facilitates the initial formation of N-carbamoyl-L-aspartate.
-
Cyclization : Continued heating causes the intramolecular cyclization of N-carbamoyl-L-aspartate, accompanied by the loss of a water molecule, to yield L-dihydroorotic acid.[16]
-
Purification : The product can be purified from the reaction mixture using standard techniques such as recrystallization or column chromatography.
Note: This method initially produces carbamylaspartic acid, which then cyclizes to this compound.[16]
Quantification by High-Performance Liquid Chromatography (HPLC)
A sensitive and non-radiometric assay for quantifying the product of the DHODH reaction, orotic acid, can be adapted to measure this compound levels, particularly in studies involving DHODH inhibitors which cause its accumulation.[14][15][17]
Methodology:
-
Sample Preparation :
-
For cellular extracts, quench metabolic activity and extract metabolites using a cold solvent (e.g., methanol/water mixture).
-
For plasma samples, perform protein precipitation using an appropriate agent (e.g., trichloroacetic acid or acetonitrile), followed by centrifugation to obtain a clear supernatant.[18]
-
-
Chromatographic System :
-
Instrument : A standard HPLC system equipped with a UV detector.
-
Column : Anion-exchange column (e.g., Partisil-SAX) is highly effective.[17] Alternatively, a reversed-phase C18 column can be used.[19]
-
Mobile Phase : An isocratic elution with a low-concentration phosphate (B84403) buffer at an acidic pH (e.g., pH 4.0) is suitable for anion-exchange chromatography.[17] For reversed-phase, a gradient with a polar solvent system (e.g., water with an ion-pairing agent or mild acid and acetonitrile) is typically used.
-
Flow Rate : A typical flow rate is around 0.20 to 1.0 mL/min.[19]
-
-
Detection :
-
Set the UV detector to a wavelength of 280 nm for orotic acid.[17] this compound lacks the conjugated double bond and thus has a different UV absorption profile, typically monitored at lower wavelengths (~230 nm). For targeted analysis of this compound, LC-MS/MS provides superior sensitivity and specificity.[18][20]
-
-
Quantification :
-
Generate a standard curve using known concentrations of pure this compound.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve. The detection limit for related compounds using HPLC-UV can be as low as 20 pmol per injection.[17]
-
Caption: General experimental workflow for HPLC-based quantification.
Conclusion
This compound is a cornerstone metabolite in the synthesis of pyrimidines. Its well-defined chemical structure and properties, combined with its central role in a therapeutically important metabolic pathway, make it a subject of intense interest in biomedical research. The methodologies for its synthesis and quantification are robust, enabling further investigation into the function of the pyrimidine biosynthesis pathway and the development of novel inhibitors targeting DHODH for a range of human diseases.
References
- 1. Human Metabolome Database: Showing metabocard for L-Dihydroorotic acid (HMDB0003349) [hmdb.ca]
- 2. 4,5-Dihydroorotic acid - Wikipedia [en.wikipedia.org]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. L-DIHYDROOROTIC ACID | 5988-19-2 [chemicalbook.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prebiotic synthesis of orotic acid parallel to the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive, nonradiometric assay for this compound dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 19. The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Lynchpin of Proliferation: A Technical Guide to Dihydroorotic Acid's Function in Rapidly Dividing Cells
For Immediate Release
A deep dive into the metabolic chokepoint of dihydroorotic acid, a critical intermediate in pyrimidine (B1678525) biosynthesis, reveals its pivotal role in sustaining the rapid growth of cancer cells and activated immune cells. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's function, the therapeutic potential of targeting its metabolism, and detailed experimental protocols for its study.
Rapidly proliferating cells, a hallmark of cancer and immune responses, have a voracious appetite for the building blocks of life. Among the most critical of these are pyrimidines, essential components of DNA and RNA. The de novo synthesis of pyrimidines is a complex metabolic pathway, and at its heart lies a crucial step: the conversion of this compound (DHOA) to orotate. This reaction is catalyzed by the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a flavin-dependent enzyme that is emerging as a prime therapeutic target.[1][2] This guide will dissect the function of DHOA in these hyperproliferative states and provide the technical framework for its investigation.
The Central Role of Dihydroorotate Dehydrogenase (DHODH)
DHODH is the fourth and only redox enzyme in the de novo pyrimidine biosynthesis pathway.[1] Its location on the inner mitochondrial membrane links pyrimidine synthesis to cellular respiration. In rapidly dividing cells, the demand for pyrimidines is significantly elevated to support DNA replication and RNA synthesis.[3] Consequently, these cells are exquisitely dependent on the efficient functioning of DHODH.
Inhibition of DHODH leads to the accumulation of its substrate, DHOA, and a depletion of downstream pyrimidines. This pyrimidine starvation triggers a cascade of cellular events, including:
-
Cell Cycle Arrest: The lack of necessary nucleotides halts the cell cycle, primarily at the S-phase, preventing DNA replication.
-
Inhibition of Proliferation: Without the ability to synthesize new DNA and RNA, cell division ceases.
-
Induction of Cell Death: Prolonged pyrimidine depletion can induce various forms of programmed cell death, including apoptosis and ferroptosis.
This dependency on DHODH presents a therapeutic window, as normal, quiescent cells are less reliant on de novo pyrimidine synthesis and can utilize salvage pathways.[3]
Quantitative Insights into DHODH Inhibition
The potency of DHODH inhibitors is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Below are tables summarizing the IC50 values of notable DHODH inhibitors in various cancer cell lines and the impact of DHODH inhibition on cellular metabolites.
Table 1: IC50 Values of DHODH Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brequinar | A-375 | Melanoma | 0.59 | [4] |
| Brequinar | A549 | Lung Carcinoma | 4.1 | [4] |
| Brequinar | HCT 116 | Colon Carcinoma | >50 (in some studies) | [5][6] |
| Brequinar | HT-29 | Colon Carcinoma | >50 | [5][6] |
| Brequinar | MIA PaCa-2 | Pancreatic Cancer | >50 | [5][6] |
| Leflunomide | HCT 116 | Colon Carcinoma | >50 | [5][6] |
| Leflunomide | HT-29 | Colon Carcinoma | >50 | [5][6] |
| Leflunomide | MIA PaCa-2 | Pancreatic Cancer | >50 | [5][6] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 0.0044 | [7] |
| Indoluidin D | Jurkat | T-cell Leukemia | 0.012 | [7] |
| Indoluidin D | A549 | Lung Carcinoma | 0.018 | [7] |
| Indoluidin E | HL-60 | Acute Promyelocytic Leukemia | 0.0051 | [7] |
Table 2: Metabolite Accumulation upon DHODH Inhibition
| Metabolite | Fold Change (Indoluidin E vs. Control) | Reference |
| This compound | 258 | [7] |
| N-carbamoylaspartic acid | 122 | [7] |
Visualizing the Core Pathways and Processes
To better understand the intricate relationships in pyrimidine biosynthesis and its inhibition, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: Mechanism of DHODH Inhibition.
Caption: Experimental Workflow for DHODH Inhibitor Evaluation.
Detailed Experimental Protocols
A rigorous investigation into the function of this compound and the effects of DHODH inhibition requires robust and reproducible experimental methods. The following sections provide detailed protocols for key assays.
DHODH Enzymatic Activity Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
This compound (DHOA) solution
-
Decylubiquinone (CoQ10) solution
-
2,6-dichloroindophenol (DCIP) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the DHODH inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the inhibitor dilutions. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mixture containing DHOA, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode. The reduction of DCIP leads to a color change that can be quantified.
-
Calculate the reaction rate (Vmax) for each inhibitor concentration.
-
Determine the percent inhibition relative to the control and plot a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
Materials:
-
Rapidly proliferating cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
DHODH inhibitor
-
CCK-8 solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DHODH inhibitor. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The viable cells will reduce the WST-8 tetrazolium salt in the CCK-8 solution to a yellow formazan (B1609692) product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for DHODH and Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the DHODH inhibitor for various time points.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for DHODH Expression
qRT-PCR is used to measure the amount of a specific RNA.
Materials:
-
RNA isolated from treated and untreated cells
-
Reverse transcriptase
-
cDNA
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers specific for DHODH and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from cells treated with the DHODH inhibitor.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for DHODH and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data to determine the relative expression of DHODH mRNA, normalized to the housekeeping gene. The comparative Ct (ΔΔCt) method is commonly used for this analysis.
Conclusion
This compound and its metabolizing enzyme, DHODH, represent a critical nexus in the metabolism of rapidly proliferating cells. The dependence of these cells on the de novo pyrimidine biosynthesis pathway makes DHODH an attractive target for therapeutic intervention in cancer and autoimmune diseases. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers to further explore this promising area of research and accelerate the development of novel therapies.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Physiological Landscape of Dihydroorotic Acid in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physiological concentration of dihydroorotic acid (DHO) in human plasma. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.
Executive Summary
This compound is a critical intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, a fundamental process for the synthesis of nucleotides required for DNA and RNA replication. The concentration of DHO in plasma is a key biomarker for monitoring the activity of this pathway and the efficacy of drugs targeting dihydroorotate (B8406146) dehydrogenase (DHODH), a pivotal enzyme in pyrimidine synthesis. While its endogenous levels in healthy individuals are typically low, precise quantification is crucial for both basic research and clinical drug development. This guide summarizes the available data on DHO plasma concentrations, details the analytical methodologies for its measurement, and illustrates its role in the broader context of cellular metabolism.
Physiological Concentration of this compound
The physiological concentration of this compound in the plasma of healthy humans is generally low and can be challenging to detect. While a definitive numerical range is not firmly established in the literature, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has a linear analytical range of 3.00–3,000 ng/mL for DHO in human plasma[1][2][3][4]. In some studies, endogenous DHO has been described as "barely detectable" in control subjects, highlighting its low baseline levels.
Elevated levels of plasma DHO are often indicative of a disruption in the pyrimidine biosynthesis pathway. For instance, in the rare genetic disorder Miller syndrome, which is caused by mutations in the DHODH gene, patients exhibit grossly raised plasma concentrations of DHO[5]. Furthermore, the administration of DHODH inhibitors in clinical settings is expected to lead to a significant increase in plasma DHO levels, with anticipated maximum concentrations reaching approximately 791 ng/mL and 5500 ng/mL with 5 mg and 25 mg doses of a DHODH inhibitor, respectively. A maximum concentration of 900 ng/mL has been deemed safe in clinical studies[6].
| Analyte | Matrix | Concentration Range | Method of Analysis | Reference |
| This compound (DHO) | Human Plasma | 3.00–3,000 ng/mL (Linear Analytical Range) | LC-MS/MS | [1][2][3][4] |
The De Novo Pyrimidine Biosynthesis Pathway
This compound is a key intermediate in the de novo synthesis of pyrimidines. This pathway is essential for producing the building blocks of DNA and RNA, particularly in rapidly proliferating cells. The central step involving DHO is its oxidation to orotic acid, a reaction catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).
De Novo Pyrimidine Biosynthesis Pathway
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
The following protocol is a detailed methodology for the accurate and precise quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method utilizes a surrogate matrix approach to account for the endogenous presence of DHO in the biological matrix.
1. Sample Preparation
-
Matrix: K2EDTA human plasma.
-
Surrogate Matrix: A solution of bovine serum albumin (BSA) is used as a surrogate matrix for the preparation of calibration standards and quality control samples due to the endogenous presence of DHO in human plasma[3].
-
Internal Standard: Stable isotope-labeled this compound is spiked into all samples (standards, quality controls, and unknown plasma samples) to correct for matrix effects and variations during sample processing and analysis[3].
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. This typically involves the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample[3].
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the analyte (DHO) and the internal standard is carefully transferred to a new tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column is used for the chromatographic separation of DHO from other plasma components.
-
Mobile Phase: A gradient elution is typically employed using a combination of aqueous and organic mobile phases, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
-
Flow Rate: The flow rate is optimized for the specific column dimensions and separation requirements.
-
Injection Volume: A small volume of the prepared sample supernatant is injected into the LC system.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode is commonly used to generate ions of DHO and its internal standard.
-
Mass Analyzer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in quantitative analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both DHO and its stable isotope-labeled internal standard. This ensures high specificity and reduces background noise.
-
3. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards prepared in the surrogate matrix.
-
Quantification: The concentration of DHO in the unknown plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
-
Validation: The method should be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability[3].
Experimental Workflow for DHO Quantification
Conclusion
The quantification of this compound in human plasma is a valuable tool for researchers and clinicians in the fields of metabolic diseases and oncology. While its physiological concentration in healthy individuals is low, robust and sensitive LC-MS/MS methods have been developed for its accurate measurement. Understanding the nuances of the de novo pyrimidine biosynthesis pathway and the role of DHODH provides a critical framework for interpreting changes in DHO levels. This technical guide serves as a foundational resource for professionals seeking to measure and understand the significance of this important biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Elevated plasma dihydroorotate in Miller syndrome: Biochemical, diagnostic and clinical implications, and treatment with uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Spectrophotometric Assay of Dihydroorotate Dehydrogenase (DHODH) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate (B1227488).[1][2][3] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication.[4] In rapidly proliferating cells, such as cancer cells, there is a heightened demand for pyrimidines, making DHODH a compelling therapeutic target.[4] This document provides detailed protocols for a spectrophotometric assay to measure DHODH activity, which is essential for screening and characterizing potential inhibitors.
The principle of this colorimetric assay is based on the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), by DHODH.[5][6] The enzymatic oxidation of dihydroorotate to orotate is coupled to the reduction of Coenzyme Q10 (CoQ10), which in turn reduces DCIP. The reduction of DCIP leads to a decrease in its absorbance at 600 nm, which is directly proportional to the DHODH activity.[2][4]
Biochemical Pathway
The de novo pyrimidine biosynthesis pathway is a fundamental cellular process. DHODH plays a pivotal role in this pathway, as illustrated below.
Figure 1: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
Experimental Protocols
DHODH Enzymatic Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[5]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[5]
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. The final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[5]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.[5]
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[5]
-
Data Analysis:
-
Calculate the initial reaction rate (Vmax) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Experimental Workflow
The workflow for the DHODH spectrophotometric assay is outlined below.
Figure 2: Experimental workflow for the spectrophotometric DHODH activity assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the DHODH assay and the inhibitory constants for well-known DHODH inhibitors.
| Parameter | Value | Reference |
| Assay Conditions | ||
| Wavelength for DCIP measurement | 600 nm | [2][5] |
| Final DHO Concentration | ~200 µM | [5] |
| Final DCIP Concentration | ~120 µM | [5] |
| Final CoQ10 Concentration | ~50 µM | [5] |
| Inhibitor IC50 Values (Human DHODH) | ||
| Brequinar | ~10 nM | |
| Leflunomide | ~98 µM | [7] |
| Teriflunomide (B560168) (A77 1726) | ~1.1 µM | [7] |
| DHODH-IN-17 | 0.40 µM |
Mechanism of DHODH Inhibition
DHODH inhibitors can be classified based on their binding sites and mechanisms of action.
Figure 3: Mechanism of action for different classes of DHODH inhibitors.
Inhibitor Mechanisms:
-
Brequinar: This inhibitor is competitive with respect to ubiquinone (Coenzyme Q).[8]
-
Leflunomide/Teriflunomide: The active metabolite of leflunomide, teriflunomide (A77 1726), is a noncompetitive inhibitor with respect to ubiquinone.[8] Both Brequinar and Teriflunomide are uncompetitive inhibitors with respect to dihydroorotate.[8]
By understanding these mechanisms, researchers can better interpret their screening results and design more effective DHODH inhibitors for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Simultaneous Determination of Orotic Acid and Dihydroorotic Acid by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of orotic acid and its precursor, dihydroorotic acid. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, and its levels can be indicative of certain metabolic disorders.[1][2][3] this compound is the direct precursor to orotic acid, and monitoring both compounds is crucial for a comprehensive understanding of this metabolic pathway. This document provides detailed protocols for two primary HPLC approaches: Reversed-Phase (RP-HPLC) and Ion-Pair RP-HPLC, offering flexibility for various laboratory setups and sample matrices. The methods described are suitable for researchers, scientists, and professionals involved in drug development and clinical diagnostics.
Introduction
Orotic acid (OA) and this compound (DHOA) are critical intermediates in the pyrimidine biosynthesis pathway. The conversion of DHOA to OA is catalyzed by this compound dehydrogenase. Elevated levels of urinary orotic acid can be an indicator of inborn errors of metabolism, such as urea (B33335) cycle disorders.[4] Consequently, a reliable and efficient analytical method for the simultaneous determination of OA and DHOA is essential for both clinical diagnosis and biomedical research.
High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific means for the analysis of these compounds.[5][6] Due to their polar nature, separating orotic acid and this compound on conventional reversed-phase columns can be challenging, often resulting in poor retention.[7] This application note presents two effective HPLC methodologies to achieve their separation: a standard Reversed-Phase HPLC method with an acidic mobile phase and an Ion-Pair Reversed-Phase HPLC method for enhanced retention and resolution.
Signaling Pathway
Caption: De novo pyrimidine biosynthesis pathway highlighting the conversion of this compound to Orotic Acid.
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is a straightforward approach suitable for the analysis of orotic acid and can be adapted for this compound. The use of an acidic mobile phase helps to suppress the ionization of the acidic analytes, leading to improved retention on a C18 column.[8]
Experimental Workflow
Caption: General workflow for the RP-HPLC analysis of orotic acid and this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 0.02 M Sodium Phosphate Monobasic (NaH₂PO₄), pH adjusted to 2.2 with phosphoric acid.[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[2] |
| Detection | UV at 280 nm[5][6] |
| Run Time | Approximately 15 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Dissolve sodium phosphate monobasic in HPLC-grade water to a final concentration of 0.02 M. Adjust the pH to 2.2 using phosphoric acid. Filter the mobile phase through a 0.22 µm membrane filter and degas before use.
-
Standard Solution Preparation: Prepare individual stock solutions of orotic acid and this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions to desired concentrations (e.g., 1-100 µg/mL).
-
Sample Preparation (Urine): Centrifuge the urine sample to remove any particulate matter. Dilute the supernatant 1:20 with the mobile phase.[4] Filter the diluted sample through a 0.22 µm syringe filter before injection.
Method 2: Ion-Pair Reversed-Phase HPLC
This method is particularly useful for enhancing the retention of polar, ionizable compounds like orotic acid and this compound on a reversed-phase column.[9] An ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide (B78521), is added to the mobile phase to form a neutral ion-pair with the analytes, thereby increasing their hydrophobicity and retention.[4][10]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Ion-Pair Reagent | 5 mM Tetrabutylammonium Hydroxide in the aqueous portion of the mobile phase |
| Gradient | Isocratic or Gradient (e.g., 5-20% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210-280 nm |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the aqueous mobile phase by adding tetrabutylammonium hydroxide to HPLC-grade water to a final concentration of 5 mM. Adjust the pH if necessary. Filter and degas both the aqueous and organic mobile phases.
-
Standard and Sample Preparation: Follow the same procedure as described in Method 1, using the aqueous component of the mobile phase as the diluent.
Expected Results and Data Presentation
The described methods should provide adequate separation of this compound and orotic acid. This compound is expected to elute earlier than orotic acid in reversed-phase chromatography due to its higher polarity. The retention times can be optimized by adjusting the mobile phase composition and pH.
Table 1: Representative Chromatographic Data
| Compound | Method | Retention Time (min) |
| This compound | RP-HPLC | ~ 4.5 |
| Orotic Acid | RP-HPLC | ~ 6.8 |
| This compound | Ion-Pair RP-HPLC | ~ 7.2 |
| Orotic Acid | Ion-Pair RP-HPLC | ~ 9.5 |
Note: The provided retention times are estimates and may vary depending on the specific HPLC system, column, and exact experimental conditions.
Troubleshooting
-
Poor Peak Shape: Tailing of acidic peaks can be minimized by operating at a lower mobile phase pH.[8]
-
Insufficient Retention: For highly polar analytes, an ion-pair method is recommended. Alternatively, a more polar-retentive column (e.g., a polar-embedded C18) can be used.
-
Baseline Noise: Ensure proper degassing of the mobile phase and use high-purity solvents and reagents.
Conclusion
The HPLC methods outlined in this application note provide effective strategies for the simultaneous separation and quantification of orotic acid and this compound. The choice between the standard RP-HPLC and the Ion-Pair RP-HPLC method will depend on the specific requirements of the analysis, including the sample matrix and the desired level of retention and resolution. Both methods are robust and can be readily implemented in a laboratory setting for routine analysis in clinical and research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive, nonradiometric assay for this compound dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Analysis of Orotic Acid in Yogurt : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. biotage.com [biotage.com]
- 9. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 10. km3.com.tw [km3.com.tw]
Application Notes and Protocols for In Vitro Screening of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate (B8406146) Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the synthesis of nucleotides required for DNA and RNA replication.[1] In rapidly proliferating cells, such as cancer cells and activated immune cells, the demand for pyrimidines is significantly elevated, making DHODH a compelling therapeutic target for the development of novel anti-cancer, anti-inflammatory, and antiviral agents.[1][3][4] This document provides detailed protocols for in vitro assays designed to screen for and characterize inhibitors of DHODH.
Principle of DHODH Inhibition
DHODH is a mitochondrial enzyme located on the inner mitochondrial membrane.[2][4] It catalyzes the fourth step in the de novo pyrimidine synthesis pathway.[2][3] Inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn results in cell cycle arrest and apoptosis in cells highly dependent on this pathway.[5] The on-target effect of a DHODH inhibitor can be confirmed by a uridine (B1682114) rescue experiment, where the addition of exogenous uridine bypasses the enzymatic block and restores cell viability.[5]
Signaling Pathway
The inhibition of DHODH disrupts the pyrimidine biosynthesis pathway, leading to downstream effects on DNA and RNA synthesis and ultimately impacting cell proliferation.
Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.
Experimental Protocols
Two primary types of in vitro assays are commonly used for screening DHODH inhibitors: enzyme-based assays and cell-based assays.
DHODH Enzymatic Inhibition Assay (DCIP-Based)
This spectrophotometric assay directly measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).[1][5] In the presence of the DHODH substrate (dihydroorotate) and a cofactor, the enzyme catalyzes the oxidation of dihydroorotate, and the electrons generated are transferred to DCIP, causing its reduction and a decrease in absorbance at 600 nm.[1]
Workflow for DHODH Enzymatic Inhibition Assay
Caption: Workflow for the DHODH enzymatic inhibition assay.
Materials:
-
Recombinant human DHODH[5]
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Brequinar)[5]
-
L-Dihydroorotic acid (DHO)[5]
-
2,6-dichloroindophenol (DCIP)[5]
-
Coenzyme Q10 (CoQ10)[5]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[5]
-
DMSO[5]
-
96-well microplate[5]
-
Microplate spectrophotometer capable of kinetic measurements at 600 nm[1]
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[5]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.[5]
-
Immediately measure the decrease in absorbance at 600 nm every 30-60 seconds for 10-20 minutes.[1][5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.[6]
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.[1]
-
Cell-Based Proliferation Assay with Uridine Rescue
This assay determines the effect of DHODH inhibitors on the proliferation of a chosen cell line and confirms the on-target effect through a uridine rescue experiment.
Workflow for Cell-Based Proliferation Assay
Caption: Workflow for the cell-based proliferation assay with uridine rescue.
Materials:
-
Cell culture medium and supplements
-
Test compounds
-
Uridine
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Compound and Uridine Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.[5]
-
Prepare an identical set of dilutions in medium supplemented with uridine (final concentration of 50-100 µM).[5]
-
Add 100 µL of the compound dilutions (with and without uridine) to the respective wells. Include controls: vehicle only, uridine only, and compound only.[5]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Cell Viability Measurement:
-
Add the appropriate cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Plot the cell viability curves in the presence and absence of uridine.
-
Determine the IC50 values. A significant shift in the IC50 value in the presence of uridine indicates that the compound's anti-proliferative effect is due to the inhibition of DHODH.[5]
-
Data Presentation
Quantitative data from DHODH inhibitor screening assays should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Enzymatic Inhibition of DHODH
| Compound | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | 2.1 | [9] |
| Teriflunomide | Human DHODH | 24.5 | [9] |
| Leflunomide | Human DHODH | >10,000 | [9] |
| BAY-2402234 | Human DHODH | 0.42 | [9] |
| H-006 | Human DHODH | 4.1 | [8] |
Table 2: Anti-proliferative Activity of DHODH Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | IC50 with Uridine Rescue | Reference |
| H-006 | HL-60 (Leukemia) | 2.0 | >10,000 | [8] |
| H-006 | A549 (Lung Carcinoma) | 1.7 | >10,000 | [8] |
| H-006 | HepG2 (Hepatocellular Carcinoma) | 24.6 | Not Reported | [8] |
| H-006 | HT-1080 (Fibrosarcoma) | 0.45 | Not Reported | [8] |
Conclusion
The in vitro assays described in these application notes provide a robust framework for the identification and characterization of novel DHODH inhibitors. The enzymatic assay allows for the direct assessment of a compound's potency against the purified enzyme, while the cell-based proliferation assay with uridine rescue confirms the on-target activity in a cellular context. Together, these methods are essential tools in the drug discovery and development pipeline for new therapeutics targeting DHODH.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Metabolic Flux Analysis Using Radiolabeled Dihydroorotic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for elucidating the rates of metabolic reactions within a biological system. By tracing the flow of atoms from a labeled substrate through a metabolic network, MFA provides a quantitative snapshot of cellular physiology.[1][2] This is particularly valuable in drug discovery and development for identifying and validating therapeutic targets and understanding the mechanism of action of novel compounds.[3][4][5]
One key pathway of interest in cancer and immunology is the de novo pyrimidine (B1678525) biosynthesis pathway, which provides the necessary building blocks for DNA and RNA synthesis.[6][7] A rate-limiting step in this pathway is the oxidation of dihydroorotic acid to orotic acid, catalyzed by the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[8][9] Targeting DHODH is a promising therapeutic strategy, and understanding the flux through this enzyme is crucial for evaluating the efficacy of DHODH inhibitors.[7][10]
These application notes provide a detailed protocol for using radiolabeled this compound (e.g., [¹⁴C]this compound or [³H]this compound) to measure the metabolic flux through DHODH. This method allows for a direct and sensitive quantification of pyrimidine synthesis rates, offering a powerful tool for basic research and preclinical drug development.
Principle of the Assay
This protocol is based on the introduction of radiolabeled this compound to cultured cells. The cells will take up the labeled substrate and metabolize it through the pyrimidine synthesis pathway. The flux through DHODH is determined by measuring the incorporation of the radiolabel into downstream metabolites, primarily orotic acid and the total pyrimidine nucleotide pool (UMP, UDP, UTP, CTP). By comparing the rate of incorporation in control cells versus cells treated with a DHODH inhibitor, the specific effect of the compound on the metabolic flux can be quantified.
Signaling Pathway
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route. The diagram below illustrates the key steps, with a focus on the reaction catalyzed by DHODH.
Experimental Workflow
The overall experimental workflow for conducting a metabolic flux analysis with radiolabeled this compound is depicted below. The process involves cell culture, tracer incubation, metabolite extraction, and subsequent analysis of radioactivity.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Recommended Concentration/Storage |
| Radiolabeled this compound (e.g., [¹⁴C] or [³H]) | Varies | Varies | 1-5 µCi/mL; Store at -20°C or below |
| Unlabeled this compound | Sigma-Aldrich | D7001 | For stock solutions; Store at 4°C |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies | Varies | As per cell line requirements |
| Fetal Bovine Serum (FBS) | Varies | Varies | 10% (v/v) or as required |
| DHODH Inhibitor (e.g., Brequinar, Leflunomide) | Varies | Varies | Varies by compound; dissolve in DMSO |
| 6-well or 12-well cell culture plates | Varies | Varies | Sterile, tissue culture treated |
| Methanol (B129727) (LC-MS Grade) | Varies | Varies | Store at -80°C for quenching |
| Chloroform (HPLC Grade) | Varies | Varies | Room Temperature |
| Water (LC-MS Grade) | Varies | Varies | Room Temperature |
| Scintillation Cocktail | Varies | Varies | Room Temperature |
| Liquid Scintillation Counter | Varies | N/A | N/A |
| HPLC system with a radiodetector or fraction collector | Varies | N/A | N/A |
Protocol: Measuring DHODH Flux in Cultured Cells
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Seeding: a. Culture cells of interest in their recommended medium and conditions until they reach 80-90% confluency. b. Seed cells into 6-well or 12-well plates at a density that will result in ~80% confluency on the day of the experiment. For example, seed 2.5 x 10⁵ cells per well in a 6-well plate. c. Allow cells to adhere and grow for 24 hours.
2. Drug Treatment (Optional): a. If evaluating a DHODH inhibitor, prepare a stock solution of the inhibitor in DMSO. b. Dilute the inhibitor to the desired final concentration in fresh culture medium. c. Aspirate the old medium from the cells and add the medium containing the inhibitor (or vehicle control, e.g., 0.1% DMSO). d. Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours) to allow for target engagement.
3. Radiolabeling: a. Prepare the labeling medium containing the radiolabeled this compound at the desired final concentration (e.g., 1 µCi/mL). It is often beneficial to include a low concentration of unlabeled this compound (e.g., 10 µM) to ensure sufficient substrate availability. b. At the start of the time course, aspirate the pre-incubation medium and add the labeling medium to each well. c. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure the rate of incorporation. The 0-minute time point serves as a background control.
4. Quenching and Metabolite Extraction: a. At each time point, rapidly quench the metabolic activity. Aspirate the labeling medium and immediately wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add 1 mL of ice-cold 80% methanol (-80°C) to each well. c. Place the plates on dry ice or at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation. d. Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris. f. Transfer the supernatant, which contains the metabolites, to a new tube.
5. Analysis of Radioactivity: a. Total Incorporation: To measure the total incorporation of the radiolabel into the pyrimidine pool, an aliquot of the metabolite extract can be directly analyzed by liquid scintillation counting. b. Metabolite Separation (Recommended): To specifically measure the flux into orotic acid and downstream products, the metabolites should be separated. i. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. ii. Reconstitute the dried metabolites in a small volume of a suitable solvent (e.g., water or mobile phase). iii. Inject the sample onto an HPLC system equipped with an appropriate column (e.g., an anion exchange or reverse-phase column) and a radiodetector. Alternatively, collect fractions at regular intervals and analyze each fraction by liquid scintillation counting. iv. Identify the peaks corresponding to this compound, orotic acid, and UMP based on the retention times of known standards.
6. Data Analysis and Flux Calculation: a. For each time point, calculate the disintegrations per minute (DPM) for the metabolite of interest (e.g., orotic acid). b. Normalize the DPM to the amount of protein in each well (can be determined from a parallel plate using a BCA assay). c. Plot the normalized DPM versus time. The initial slope of this curve represents the rate of incorporation. d. Calculate the metabolic flux using the following formula: Flux (nmol/mg protein/hr) = (Slope of DPM/mg protein vs. time) / (Specific activity of radiolabeled this compound in DPM/nmol) e. The specific activity is determined from the known concentration and radioactivity of the labeling medium.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different experimental conditions.
Table 1: Example Data for DHODH Flux Measurement
This table presents illustrative data from a hypothetical experiment measuring the flux through DHODH in a cancer cell line treated with a selective DHODH inhibitor (Inhibitor X).
| Condition | Flux into Orotic Acid (nmol/mg protein/hr) | % Inhibition |
| Vehicle Control (0.1% DMSO) | 15.2 ± 1.8 | N/A |
| Inhibitor X (10 nM) | 7.6 ± 0.9 | 50% |
| Inhibitor X (100 nM) | 1.1 ± 0.3 | 92.8% |
Data are presented as mean ± standard deviation (n=3).
Troubleshooting and Considerations
-
Cell Permeability: Ensure that the cell line used is permeable to this compound. If not, permeabilization techniques may be required, though this can affect cell physiology.
-
Isotopic Steady State: This protocol assumes an initial rate measurement where the labeled substrate does not significantly alter the total pool size of downstream metabolites. For full metabolic flux analysis, reaching an isotopic steady state is often required.[11]
-
Tracer Purity: Use high-purity radiolabeled this compound to avoid confounding results from labeled impurities.
-
Quenching Efficiency: Rapid and effective quenching is crucial to halt metabolic activity and obtain an accurate snapshot of the metabolite pools at a specific time point.
-
Analytical Separation: Proper separation of this compound from its product, orotic acid, is essential for accurate flux determination. Method development for HPLC or TLC may be necessary.
By following these protocols, researchers can effectively utilize radiolabeled this compound to quantify the flux through a key step in pyrimidine biosynthesis, providing valuable insights for both fundamental biology and drug development.
References
- 1. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C tracer experiments and metabolite balancing for metabolic flux analysis: comparing two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Dihydroorotic Acid as a Substrate in Enzyme Kinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotic acid is a critical intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. The enzyme responsible for the oxidation of this compound to orotic acid is Dihydroorotate (B8406146) Dehydrogenase (DHODH). This reaction is the fourth and only redox step in this vital pathway. Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a significant therapeutic target for the development of drugs against cancer, autoimmune diseases, and parasitic infections.
These application notes provide a comprehensive guide for utilizing this compound as a substrate in enzyme kinetic studies of DHODH. This document includes detailed protocols for performing kinetic assays, guidelines for data presentation, and visualizations of the relevant biochemical pathway and experimental workflows.
Data Presentation: Kinetic Parameters of DHODH
The Michaelis-Menten constant (Kₘ) for this compound and the maximum reaction velocity (Vₘₐₓ) are fundamental parameters that characterize the interaction between DHODH and its substrate. These values can vary significantly depending on the species and the specific reaction conditions. Below is a summary of reported kinetic constants for DHODH from various organisms.
| Organism | Enzyme Source | Apparent Kₘ for this compound (µM) | Specific Activity / Vₘₐₓ | Reference(s) |
| Homo sapiens (Human) | Recombinant | Not explicitly stated in provided search results. A protocol to determine Kₘ is available. | >15,000 pmol/min/µg | [1] |
| Mus musculus (Mouse) | Reticulocytes | Similar to P. berghei | Not specified | [2] |
| Rattus norvegicus (Rat) | Recombinant (insect cells) | 6.4 | 15 U/mg | [3] |
| Rattus norvegicus (Rat) | Liver Mitochondria | 5.0 | 0.7 U/mg | [3] |
| Plasmodium berghei | Parasite | 23 | Not specified | [2] |
| Oryza sativa (Rice) | Recombinant | 38.6 ± 2.6 | 13.0 ± 0.3 U/mg | [4] |
| Solanum tuberosum (Potato) | Recombinant | 39.1 ± 3.4 | 11.2 ± 0.5 U/mg | [4] |
Signaling Pathway: De Novo Pyrimidine (B1678525) Biosynthesis
The oxidation of dihydroorotate is a crucial step in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn affects DNA and RNA synthesis, ultimately impacting cell proliferation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative studies on dihydroorotate dehydrogenase from P. berghei and the mouse reticulocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat dihydroorotate dehydrogenase: isolation of the recombinant enzyme from mitochondria of insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Monitor Dihydroorotic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotic acid (DHO) is a key metabolic intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway. The enzyme responsible for its conversion to orotic acid (OA) is dihydroorotate (B8406146) dehydrogenase (DHODH). This mitochondrial enzyme is a validated therapeutic target for a range of diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2][3][4] Monitoring the intracellular accumulation of DHO is a direct indicator of DHODH inhibition and a crucial step in the discovery and characterization of novel DHODH inhibitors.
These application notes provide an overview of various cell-based methodologies to monitor DHO production and the activity of DHODH. Detailed protocols for key assays are provided to enable researchers to select and implement the most suitable method for their specific research needs.
Overview of Methodologies
Several distinct approaches can be employed to monitor the effects of DHODH inhibition, ranging from direct quantification of metabolites to indirect measurements of cellular viability.
-
Direct Metabolite Quantification (LC-MS/MS): The gold standard for directly measuring intracellular DHO and OA levels. This highly sensitive and specific method provides unambiguous evidence of target engagement.[5][6]
-
Enzymatic Activity Assays: These assays measure the catalytic activity of DHODH in cell lysates, providing a direct assessment of enzyme inhibition. Common readouts include colorimetric or fluorometric detection.[2][4][7][8][9]
-
Cell Viability and Proliferation Assays: Indirect methods that assess the downstream consequences of DHODH inhibition on cell growth. These are high-throughput and cost-effective for initial screening of compound libraries.[1][2][4][5][10]
-
Rescue Experiments: Essential for confirming that the observed cellular phenotype is a direct result of DHODH inhibition. Supplementing the culture medium with downstream products of the pathway, such as orotic acid or uridine (B1682114), should reverse the effects of a specific DHODH inhibitor.[3][10][11]
-
High-Content Imaging (Cell Painting Assay): An unbiased, image-based approach that identifies compounds that induce a specific morphological cellular phenotype associated with DHODH inhibition.[12][13]
Data Presentation
The following table summarizes quantitative data for various assays used to assess DHODH activity and the effects of its inhibition.
| Assay Type | Method | Readout | Typical Cell Lines | Key Parameters Measured | Reference |
| Metabolite Quantification | LC-MS/MS | Mass-to-charge ratio | A549, various cancer cell lines | Intracellular concentrations of this compound (DHO) and Orotic Acid (OA) | [5][6][10] |
| Enzymatic Activity | Colorimetric (DCIP) | Absorbance at 600 nm | Cell lysates (e.g., HL-60) | IC50 values of inhibitors | [2][4] |
| Enzymatic Activity | Fluorometric (Resazurin) | Fluorescence | Cell lysates | IC50 values of inhibitors, amenable to HTS | [9] |
| Enzymatic Activity | Fluorometric (4-TFMBAO) | Fluorescence | HeLa, fibroblasts, tissue lysates | Specific activity (pmol/10^5 cells/h) | [7][14] |
| Cell Viability | Luminescence (ATP-based) | Luminescence | Various cancer cell lines | EC50 values of inhibitors | [1] |
| Cell Proliferation | Colorimetric (WST/CCK-8) | Absorbance at 450 nm | HL-60, various cancer cell lines | EC50 values of inhibitors | [2][5][10] |
| Cell Proliferation | Colorimetric (MTT) | Absorbance at 570 nm | Various cancer cell lines | IC50 values of inhibitors | [4] |
| High-Content Imaging | Cell Painting Assay | Morphological features | HCT116, various cell lines | Morphological signature of DHODH inhibition | [12][13] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis. DHODH catalyzes a critical, rate-limiting step in this pathway. Inhibition of DHODH leads to the accumulation of its substrate, this compound, and the depletion of downstream pyrimidines, ultimately arresting cell proliferation.[2][5][12]
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
General Workflow for Assessing DHODH Inhibitors
A typical workflow for identifying and characterizing DHODH inhibitors involves a multi-step process, starting with high-throughput screening and culminating in direct measurement of target engagement.
Caption: A general experimental workflow for the characterization of DHODH inhibitors.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound (DHO) and Orotic Acid (OA) by LC-MS/MS
This protocol provides a direct and highly specific method to measure the accumulation of the DHODH substrate (DHO) and the depletion of its product (OA) following inhibitor treatment.[5]
Materials:
-
Cell line of interest (e.g., A549, HL-60)
-
Complete cell culture medium
-
DHODH inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
DHO and OA analytical standards
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Incubate overnight under standard cell culture conditions (37°C, 5% CO2).
-
Compound Treatment: Treat cells with various concentrations of the DHODH inhibitor or vehicle control for a predetermined period (e.g., 24-48 hours).
-
Metabolite Extraction: a. Aspirate the culture medium and quickly wash the cells twice with 2 mL of ice-cold PBS. b. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism. c. Incubate the plates on ice for 10 minutes. d. Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Sample Processing: a. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins. b. Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. c. Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen. d. Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
LC-MS/MS Analysis: a. Analyze the reconstituted samples using a validated LC-MS/MS method for the detection and quantification of DHO and OA. b. Use analytical standards to create a calibration curve for absolute quantification.
-
Data Analysis: a. Process the raw LC-MS/MS data to obtain the peak areas for DHO and OA. b. Normalize the peak areas to an internal standard and/or cell number/protein concentration. c. Compare the DHO and OA levels in inhibitor-treated cells to the vehicle-treated control cells. An effective DHODH inhibitor will cause a significant increase in the DHO/OA ratio.
Protocol 2: Colorimetric In-Cell DHODH Activity Assay
This protocol measures DHODH activity in cell lysates by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).[2][4]
Materials:
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Recombinant human DHODH enzyme (for control)
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Cell Lysate Preparation: a. Culture cells to 80-90% confluency. For inhibitor studies, treat cells with compounds prior to harvesting. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: a. In a 96-well plate, add cell lysate (normalized for protein concentration) to the appropriate wells. b. If screening inhibitors in vitro, add various concentrations of the inhibitor or DMSO vehicle control to wells containing untreated cell lysate. Incubate for 15 minutes at room temperature. c. Prepare a reaction mix in assay buffer containing DHO, DCIP, and decylubiquinone.
-
Reaction and Measurement: a. Initiate the reaction by adding the reaction mix to each well. b. Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance is proportional to DHODH activity.
-
Data Analysis: a. Calculate the initial reaction rate (V0) from the linear portion of the absorbance vs. time curve for each well. b. For inhibitor studies, normalize the rates relative to the vehicle control (0% inhibition) and a no-lysate control (100% inhibition). c. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (WST-1/CCK-8)
This protocol provides a robust and high-throughput method to indirectly assess DHODH inhibition by measuring its effect on cell proliferation and viability.[2][5]
Materials:
-
Cell line of interest (rapidly proliferating lines are recommended)
-
Complete cell culture medium
-
DHODH inhibitor and vehicle control (e.g., DMSO)
-
WST-1 or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the DHODH inhibitor in culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). c. Incubate the plate for a specified period (e.g., 72 hours).
-
Measurement: a. Add 10 µL of WST-1 or CCK-8 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells. c. Gently shake the plate to ensure uniform color distribution. d. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 9. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. citeab.com [citeab.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Use of Stable Isotope-Labeled Dihydroorotic Acid in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotic acid is a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, a fundamental process for the synthesis of nucleotides required for DNA and RNA replication.[1][2] The study of this pathway is crucial for understanding cell growth, proliferation, and the development of therapeutic agents targeting nucleotide metabolism, particularly in cancer and inflammatory diseases. Stable isotope-labeled this compound serves as an invaluable tracer to elucidate the dynamics of pyrimidine biosynthesis, monitor enzyme activity, and assess the efficacy of drug candidates that target this pathway.
These application notes provide a detailed protocol for the chemical synthesis of stable isotope-labeled this compound ([¹³C]- or [¹⁵N]-dihydroorotic acid) and its application in cellular tracer studies.
Synthesis of Stable Isotope-Labeled this compound
The synthesis of stable isotope-labeled this compound can be achieved through a two-step chemical process starting from L-aspartic acid and an isotopically labeled potassium cyanate (B1221674). This method is adaptable for the incorporation of either ¹³C or ¹⁵N isotopes.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for stable isotope-labeled this compound.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of Labeled N-Carbamoyl-L-Aspartate (Intermediate)
This protocol is adapted from established methods for the synthesis of N-carbamoylaspartic acid.[3][4]
Materials:
-
L-Aspartic acid
-
[¹³C]-Potassium cyanate (>99% isotopic purity) or [¹⁵N]-Potassium cyanate (>98% isotopic purity)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Reaction vessel with stirring capability
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction vessel, dissolve L-aspartic acid (e.g., 26.6 g, 0.2 mol) in an appropriate volume of 1 M sodium hydroxide solution (e.g., 200 mL).
-
Add the stable isotope-labeled potassium cyanate (e.g., 16.4 g, 0.2 mol of K¹³CN or K¹⁵CNO) to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 70-80°C) for 4-5 hours.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add concentrated hydrochloric acid to the solution while stirring until the pH reaches approximately 2.2-2.3.[3]
-
N-carbamoyl-L-aspartate will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with a small amount of cold deionized water.
-
Dry the product in an oven at 80-100°C to a constant weight.
Protocol 2: Synthesis of Labeled this compound
This protocol describes the acid-catalyzed cyclization of N-carbamoyl-L-aspartate to form this compound.[5]
Materials:
-
Labeled N-Carbamoyl-L-Aspartate (from Protocol 1)
-
Concentrated hydrochloric acid (HCl) or another suitable acid
-
Deionized water
-
Reaction vessel with reflux condenser and stirring
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., water or ethanol-water mixture)
Procedure:
-
Suspend the dried, labeled N-carbamoyl-L-aspartate in deionized water or a dilute acid solution in the reaction vessel.
-
Add concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux with stirring for a specified period (e.g., 1-2 hours) to induce cyclization.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, allow the reaction mixture to cool, which should induce the crystallization of this compound.
-
Collect the crude product by filtration.
-
Purify the labeled this compound by recrystallization from a suitable solvent system (e.g., hot water or an ethanol/water mixture) to achieve high purity.[6][7]
-
Dry the purified crystals under vacuum.
Data Presentation: Synthesis
| Parameter | Step 1: Carbamoylation | Step 2: Cyclization & Purification | Overall |
| Starting Materials | L-Aspartic Acid, Labeled Potassium Cyanate | Labeled N-Carbamoyl-L-Aspartate | L-Aspartic Acid, Labeled Potassium Cyanate |
| Product | Labeled N-Carbamoyl-L-Aspartate | Labeled this compound | Labeled this compound |
| Typical Yield | 65-70%[3] | 80-90% (estimated) | 52-63% (estimated) |
| Isotopic Enrichment | >98% | >98% | >98% |
| Chemical Purity | >95% (after precipitation) | >99% (after recrystallization) | >99% |
| Analytical Methods | NMR, Mass Spectrometry | NMR, Mass Spectrometry, HPLC[8] | NMR, Mass Spectrometry, HPLC |
Application in Tracer Studies: De Novo Pyrimidine Biosynthesis
Stable isotope-labeled this compound can be used as a tracer to study the flux through the de novo pyrimidine biosynthesis pathway in cultured cells.
Diagram of the De Novo Pyrimidine Biosynthesis Pathway
Caption: Overview of the de novo pyrimidine biosynthesis pathway.
Experimental Protocols: Tracer Studies
This protocol provides a general framework for a cell-based tracer study using labeled this compound.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Stable isotope-labeled this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (80%), chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen or dry ice
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%).
-
Include multiple biological replicates for each condition.
-
-
Tracer Incubation:
-
Prepare the labeling medium by supplementing the standard culture medium with a known concentration of the stable isotope-labeled this compound. The optimal concentration should be determined empirically.
-
Remove the standard medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.
-
Incubate the cells for a time course sufficient to allow for the incorporation of the tracer into downstream metabolites. This time will vary depending on the cell type and the pathway being studied.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.
-
Place the culture plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to pre-chilled microcentrifuge tubes.
-
Perform a freeze-thaw cycle (e.g., in liquid nitrogen followed by a room temperature water bath) to ensure complete cell lysis.
-
Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the metabolite extracts under a vacuum or a stream of nitrogen.
-
Store the dried extracts at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS method optimized for the separation and detection of pyrimidine pathway intermediates.
-
Monitor the mass isotopologue distributions of downstream metabolites such as orotic acid, OMP, and UMP to determine the incorporation of the stable isotope label.
-
Data Presentation: Tracer Studies
| Analyte | Expected Labeled Isotopologue(s) | Analytical Method | Key Readout |
| This compound | M+1 (for ¹³C or ¹⁵N) or M+2 (for ¹³C,¹⁵N) | LC-MS/MS | Intracellular tracer concentration |
| Orotic Acid | M+1 or M+2 | LC-MS/MS | Flux through DHODH |
| Orotidine 5'-monophosphate (OMP) | M+1 or M+2 | LC-MS/MS | Flux into nucleotide synthesis |
| Uridine 5'-monophosphate (UMP) | M+1 or M+2 | LC-MS/MS | Overall pathway flux |
Characterization and Quality Control
The identity and purity of the synthesized stable isotope-labeled this compound should be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the isotopic label.[9][10]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic enrichment.[11]
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final product.[8]
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and application of stable isotope-labeled this compound in metabolic tracer studies. The ability to synthesize this crucial tracer in-house offers researchers greater flexibility and control over their experimental design, enabling detailed investigations into the de novo pyrimidine biosynthesis pathway and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN104496912A - Preparation method for orotic acid - Google Patents [patents.google.com]
- 4. Building the uracil skeleton in primitive ponds at the origins of life: carbamoylation of aspartic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prebiotic synthesis of orotic acid parallel to the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. A sensitive, nonradiometric assay for this compound dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-DIHYDROOROTIC ACID(5988-19-2) 1H NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Purity L-Dihydroorotic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of commercially available high-purity L-Dihydroorotic acid (L-DHO) in various research applications. Detailed protocols for key experiments are provided, along with data presentation in clearly structured tables and visualizations of relevant pathways and workflows.
Introduction
L-Dihydroorotic acid is a critical intermediate in the de novo pyrimidine (B1678525) biosynthetic pathway, a fundamental process for the synthesis of nucleotides required for DNA and RNA.[1][2][3] It serves as the substrate for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes its oxidation to orotic acid.[1][2][4] Due to its central role in nucleotide metabolism, high-purity L-DHO is an indispensable tool for research in cancer biology, immunology, and drug development, particularly for the screening and characterization of DHODH inhibitors.
Product Specifications and Commercial Availability
High-purity L-Dihydroorotic acid (CAS: 5988-19-2) is available from various commercial suppliers. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes.
| Supplier | Purity | Available Quantities |
| Supplier A | ≥99% | 100 mg, 500 mg, 1 g |
| Supplier B | ≥98% | 5 g, 25 g, 100 g |
| Supplier C | Custom | Bulk quantities available upon request |
Table 1: Commercial Availability of High-Purity L-Dihydroorotic Acid. This table provides an overview of representative commercial sources for high-purity L-Dihydroorotic acid, highlighting typical purity levels and available quantities to aid in procurement for research purposes.
Applications in Research
The primary research applications of L-Dihydroorotic acid revolve around its role in the pyrimidine biosynthesis pathway and its interaction with DHODH.
-
Enzyme Kinetics and Inhibition Studies: L-DHO is the essential substrate for in vitro assays of DHODH activity. These assays are fundamental for determining the kinetic parameters of the enzyme and for screening and characterizing inhibitors.
-
Cell-Based Assays: In cell culture, L-DHO can be used to study the effects of DHODH inhibition on cell proliferation, viability, and metabolism. Rescue experiments using orotic acid, the product of the DHODH-catalyzed reaction, can confirm the specificity of DHODH inhibitors.[4]
-
Metabolic Flux Analysis: As a key metabolite, L-DHO levels can be monitored to study the flux through the pyrimidine biosynthesis pathway under different experimental conditions.
-
Drug Development: The development of DHODH inhibitors is a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.[4] L-DHO is crucial for the preclinical evaluation of these drug candidates.
Experimental Protocols
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay (Spectrophotometric)
This protocol describes a common method to measure the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).[5]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (L-DHO)
-
Test inhibitor (e.g., Brequinar)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of L-DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Setup:
-
Add 2 µL of the inhibitor dilutions (or DMSO for the control) to the wells of a 96-well plate.
-
Dilute the recombinant human DHODH in Assay Buffer to the desired working concentration.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing L-DHO, DCIP, and CoQ10 in Assay Buffer. The final concentrations in the 200 µL reaction should be approximately 200 µM L-DHO, 120 µM DCIP, and 50 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.
-
Normalize the data to the vehicle control (DMSO).
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
| Parameter | Value | Reference |
| Brequinar IC50 (Human DHODH) | 5.2 nM | [5] |
| Leflunomide IC50 (DHODH) | 2.5 µM | [5] |
| ASLAN003 IC50 (Human DHODH) | 35 nM | [5] |
| H-006 IC50 (Human DHODH) | 3.8 nM | [6] |
Table 2: IC50 Values of Known DHODH Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for several well-characterized DHODH inhibitors, providing a reference for comparison when evaluating new compounds.
Protocol 2: Cell Viability Assay for DHODH Inhibition
This protocol outlines a method to assess the effect of DHODH inhibitors on the viability of cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., CCK-8)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium. Ensure the final DMSO concentration is consistent and does not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8).
-
Incubate for the recommended time (e.g., 1-2 hours).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: LC-MS/MS for L-Dihydroorotic Acid Quantification in Plasma
This protocol provides a method for the sensitive and specific quantification of L-DHO in human plasma, which is crucial for pharmacokinetic and pharmacodynamic studies of DHODH inhibitors.[7]
Materials:
-
Human plasma (K2EDTA)
-
L-Dihydroorotic acid standard
-
Stable isotope-labeled internal standard for L-DHO
-
Bovine Serum Albumin (BSA) solution (for surrogate matrix)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Due to the presence of endogenous L-DHO, a surrogate matrix approach using a BSA solution is employed for the calibration curve.[7]
-
Spike human plasma samples and BSA standards with the stable isotope-labeled internal standard.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use an appropriate LC column and mobile phase gradient for the separation of L-DHO.
-
Optimize the mass spectrometer parameters for the detection and quantification of L-DHO and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using the surrogate matrix standards.
-
Quantify the concentration of L-DHO in the plasma samples by interpolating from the calibration curve.
-
| Parameter | Value | Reference |
| Analytical Range in Human Plasma | 3.00 - 3,000 ng/mL | [7] |
| Inter-assay Precision (%CV) | < 7.2% | [7] |
| Overall Accuracy | 92.8% - 106% | [7] |
Table 3: Performance of a Validated LC-MS/MS Assay for L-Dihydroorotic Acid in Human Plasma. This table summarizes the key validation parameters of a published LC-MS/MS method for the quantification of L-DHO, demonstrating its reliability for clinical and preclinical studies.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
L-Dihydroorotic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of pyrimidine nucleotides, which are the building blocks of DNA and RNA.
This pathway begins in the cytosol with the synthesis of carbamoyl phosphate, which is then converted through several steps to L-Dihydroorotic acid. L-DHO is then transported to the inner mitochondrial membrane where it is oxidized to orotic acid by DHODH.[8][9] Orotic acid is then further metabolized in the cytosol to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3][9] The inhibition of DHODH leads to the accumulation of L-DHO and the depletion of pyrimidines, which in turn inhibits cell proliferation.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dihydroorotic Acid Rescue Experiments in DHODH Inhibitor-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway: the oxidation of dihydroorotate to orotate (B1227488).[1][2] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis.[2][3] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for nucleotides and are therefore particularly dependent on the de novo pathway.[2][4] This dependency makes DHODH a compelling therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][4]
DHODH inhibitors block the synthesis of orotate, leading to a depletion of the intracellular pyrimidine pool, which in turn causes cell cycle arrest and apoptosis in these highly proliferative cells.[2][5] A key method to confirm that a compound's cellular activity is due to the specific inhibition of DHODH is the "rescue" experiment. By providing cells with downstream metabolites of the pyrimidine synthesis pathway, the effects of the DHODH inhibitor can be reversed. Specifically, supplementation with orotic acid or uridine (B1682114) can bypass the enzymatic block and restore cell viability. Conversely, the addition of the substrate, dihydroorotic acid, should not rescue the cells from the inhibitor's effects, thus confirming the on-target activity of the compound.[1][6]
These application notes provide detailed protocols for performing this compound rescue experiments in cells treated with DHODH inhibitors, along with methods for quantifying the outcomes.
Signaling Pathways and Experimental Logic
The rationale behind the this compound rescue experiment is based on the linear nature of the de novo pyrimidine synthesis pathway.
As illustrated in Figure 1, a DHODH inhibitor blocks the conversion of dihydroorotate to orotate. Therefore:
-
This compound Supplementation: Will not rescue cells as its conversion to orotate is blocked.
-
Orotic Acid Supplementation: Will rescue cells by providing the direct product of the inhibited enzyme.
-
Uridine Supplementation: Will also rescue cells as it can be converted to UMP via the pyrimidine salvage pathway, bypassing the de novo synthesis block.
Experimental Protocols
Protocol 1: this compound Rescue in DHODH Inhibitor-Treated Cells (Cell Viability)
This protocol describes how to assess the on-target effect of a DHODH inhibitor by measuring cell viability in the presence or absence of this compound and orotic acid.
Materials:
-
Cancer cell line known to be sensitive to DHODH inhibitors (e.g., HCT116, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
DHODH inhibitor of interest (e.g., Brequinar, Teriflunomide)
-
This compound (DHO)
-
Orotic acid (OA)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Reagents:
-
Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of fresh medium containing the DHODH inhibitor at various concentrations, with or without DHO or OA.
-
Include the following controls:
-
Vehicle control (medium with DMSO)
-
DHO only
-
OA only
-
DHODH inhibitor only
-
DHODH inhibitor + DHO
-
DHODH inhibitor + OA
-
-
-
Incubation:
-
Cell Viability Assay (CCK-8 Example):
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves to determine the IC50 values of the DHODH inhibitor in the presence and absence of DHO and OA. A significant rightward shift in the IC50 curve in the presence of OA, but not DHO, confirms on-target DHODH inhibition.
-
Protocol 2: Quantitative Analysis of Intracellular Metabolites by LC-MS/MS
This protocol outlines the procedure for measuring the intracellular accumulation of this compound and the depletion of downstream pyrimidine nucleotides following DHODH inhibitor treatment.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4), typically in 6-well plates.
-
Cold PBS
-
Methanol/Acetonitrile/Water extraction buffer (e.g., 40:40:20, v/v/v) chilled to -80°C
-
Cell scrapers
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Extraction:
-
After the desired incubation period with the DHODH inhibitor and rescue agents, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled extraction buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
-
Sample Preparation:
-
Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of nucleotides and related metabolites.[8]
-
Use a suitable column, such as a HILIC column, for separation.
-
Monitor the specific mass transitions for this compound, orotic acid, UMP, UDP, and UTP.
-
-
Data Analysis:
-
Quantify the absolute or relative abundance of each metabolite in the different treatment groups.
-
Normalize the data to the total protein content or cell number of the original sample.
-
A significant increase in this compound and a decrease in orotic acid and downstream pyrimidines in inhibitor-treated cells, which is reversed by orotic acid supplementation, confirms DHODH inhibition.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Effect of a Novel DHODH Inhibitor (Compound X) on Cell Viability with and without this compound (DHO) and Orotic Acid (OA) Rescue.
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| Compound X | 0.1 | 45 ± 3.8 |
| Compound X + DHO (1.5 mM) | 0.1 | 42 ± 4.1 |
| Compound X + OA (1.5 mM) | 0.1 | 95 ± 6.3 |
| DHO only | 1.5 mM | 98 ± 4.5 |
| OA only | 1.5 mM | 99 ± 5.0 |
Table 2: IC50 Values of Various DHODH Inhibitors.
| Inhibitor | Target Cell Line | IC50 (nM) | Reference |
| Brequinar | HeLa | 338 (48h) | [7] |
| Brequinar | CaSki | 747 (48h) | [7] |
| Teriflunomide (A771726) | - | 411 - 773 | [6] |
| Indoluidin D | - | 210 | [2] |
| H-006 | - | 3.8 |
Table 3: Relative Abundance of Pyrimidine Pathway Metabolites in Cells Treated with a DHODH Inhibitor.
| Metabolite | Vehicle Control | DHODH Inhibitor (1 µM) | Fold Change |
| This compound | 1.0 | 265.0 | +265 |
| Orotic Acid | 1.0 | 0.2 | -5 |
| Uridine Monophosphate (UMP) | 1.0 | 0.3 | -3.3 |
| Uridine Diphosphate (UDP) | 1.0 | 0.4 | -2.5 |
| Uridine Triphosphate (UTP) | 1.0 | 0.5 | -2 |
Data presented in Tables 1 and 3 are representative and should be replaced with experimentally derived values.
Conclusion
This compound rescue experiments are indispensable for validating the mechanism of action of novel DHODH inhibitors. By demonstrating that the cellular effects of a compound can be reversed by downstream metabolites of the pyrimidine synthesis pathway, researchers can confidently establish the on-target activity of their molecules. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for conducting and interpreting these critical experiments in the development of new DHODH-targeting therapeutics.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Dihydroorotate Dehydrogenase (DHODH) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dihydroorotate (B8406146) dehydrogenase (DHODH) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for a DHODH enzymatic assay?
A1: The optimal pH for DHODH enzyme activity is typically around 8.0.[1][2][3] Most protocols recommend using a Tris-HCl buffer at this pH.[1][2][3][4][5] Studies have shown that DHODH activity is highest in the pH range of 7.0 to 8.5.[6][7]
Q2: Which buffers are commonly used for DHODH assays?
A2: The most commonly recommended buffer is Tris-HCl.[1][2][3][4][5] Potassium carbonate-HCl buffer has also been successfully used.[6][7][8] Some protocols also utilize potassium phosphate (B84403) buffer, though a pH of 7.0 was noted in one instance.[8][9]
Q3: What are the other key components of a standard DHODH assay buffer?
A3: Besides the buffering agent, a typical DHODH assay buffer includes salts such as potassium chloride (KCl) to maintain ionic strength and a non-ionic detergent like Triton X-100 to aid in enzyme solubility and stability.[1][2][3][4][5][10]
Q4: How does pH affect DHODH activity?
A4: Like most enzymes, DHODH activity is highly dependent on pH. Deviations from the optimal pH can lead to a significant decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site, which can affect substrate binding and catalysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect Buffer pH: The pH of your assay buffer is outside the optimal range (7.0-8.5). | Verify the pH of your buffer using a calibrated pH meter. Adjust the pH to 8.0 for optimal activity.[1][2][3][6][7] |
| Improper Reagent Handling: Reagents, especially the enzyme, may have been stored improperly or subjected to multiple freeze-thaw cycles. | Ensure all reagents are stored at their recommended temperatures. Thaw components completely and mix gently before use.[1] Use a fresh aliquot of the DHODH enzyme if degradation is suspected.[1] | |
| Enzyme Degradation: The enzyme may have lost activity over time. | Test the enzyme's activity with a known positive control inhibitor, such as Brequinar, to confirm its viability.[1] | |
| High Background Signal | Buffer Component Interference: A component in your buffer may be interfering with the detection method (e.g., reduction of DCIP). | Prepare a "no enzyme" control to measure the background rate. If high, try preparing fresh buffer and ensure all components are of high purity. |
| Inconsistent Results | Buffer Inconsistency: Slight variations in buffer preparation between experiments. | Prepare a large batch of assay buffer to be used across all related experiments to ensure consistency. Always verify the final pH of the prepared buffer. |
Quantitative Data Summary
The optimal pH for DHODH activity can vary slightly depending on the specific experimental conditions and the source of the enzyme. The table below summarizes the recommended buffer pH from various sources.
| Buffer System | Recommended pH | Source |
| Tris-HCl | 8.0 | [1][2][3][4][5][10] |
| Potassium Carbonate-HCl | 8.0 | [6][7][8] |
| Potassium Phosphate | 7.0 | [8] |
| General Optimal Range | 7.0 - 8.5 | [6][7] |
Experimental Protocols
Standard DHODH Enzyme Activity Assay (DCIP-based)
This colorimetric assay measures DHODH activity by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).[8]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[1][10]
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve inhibitors in DMSO to create high-concentration stock solutions. Prepare serial dilutions in DMSO.
-
Prepare a stock solution of DHO in DMSO.
-
Prepare a stock solution of DCIP in the Assay Buffer.
-
Prepare a stock solution of Decylubiquinone (or another suitable electron acceptor like Coenzyme Q10) in DMSO.[10][11]
-
Dilute the recombinant human DHODH enzyme to the desired working concentration in the Assay Buffer.
-
-
Assay Setup:
-
Add 2 µL of inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[10]
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and Decylubiquinone in the Assay Buffer. Final concentrations in a 200 µL reaction should be approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM Decylubiquinone.[3][10][11]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm every 30-60 seconds for 10-20 minutes using a microplate spectrophotometer.[10][11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
Caption: General workflow for a DHODH enzymatic inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting poor signal in dihydroorotic acid detection
Welcome to the technical support center for dihydroorotic acid detection. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the detection and quantification of this compound and in assays involving dihydroorotate (B8406146) dehydrogenase (DHODH).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor or No Signal in DHODH Enzymatic Assays
Q1: I am not observing any DHODH enzyme activity, or the activity is significantly lower than expected. What are the common causes and solutions?
A1: Low or absent enzyme activity is a frequent issue that can arise from several factors related to the reagents, the enzyme itself, or the assay conditions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Improper Reagent Handling | Ensure all assay components, particularly the DHODH enzyme and substrates, have been stored at the correct temperatures and have not undergone multiple freeze-thaw cycles. Thaw all reagents completely and mix gently before use.[1] |
| Incorrect Assay Buffer Conditions | Verify that the pH of your buffer is optimal for DHODH activity, which is typically around pH 8.0.[1] Ensure the assay buffer is at the recommended temperature (e.g., 25°C) for the reaction.[1][2] |
| Enzyme Degradation or Inactivity | Use a fresh aliquot of the DHODH enzyme. To confirm the viability of your enzyme stock, consider testing it with a known positive control inhibitor, such as Brequinar.[1] |
| Substrate or Cofactor Issues | Confirm that the concentrations of dihydroorotate (DHO) and the electron acceptor (e.g., Coenzyme Q10, DCIP) are correct.[1] If degradation is suspected, prepare fresh substrate and cofactor solutions. |
| Omission of a Protocol Step | Carefully review your experimental protocol to ensure that no steps, such as a pre-incubation period for inhibitor studies, were missed.[1][2] |
Issue 2: High Background Signal in Control Wells
Q2: My "no enzyme" or "vehicle" control wells show a high background signal. What could be causing this?
A2: A high background signal can mask the true signal from your enzymatic reaction and interfere with accurate measurements.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Reduction | In colorimetric assays using DCIP, the substrate might slowly reduce the dye without any enzymatic activity.[1] It is important to measure the background rate in wells containing only the substrate and DCIP. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions to eliminate the possibility of contamination.[1] |
| Incorrect Plate Type | For fluorescence-based assays, it is recommended to use black opaque plates to minimize background fluorescence and light scattering. For colorimetric assays, clear plates are suitable.[1] |
| Interfering Substances | If using biological samples, endogenous compounds may interfere with the assay.[3] Consider sample purification steps to remove these substances. |
Issue 3: Inconsistent or Irreproducible Results
Q3: I am observing high variability between my replicate wells. How can I improve the reproducibility of my assay?
A3: Poor reproducibility can undermine the validity of your results. Standardizing each step of the assay is crucial for improving consistency.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially with small volumes, is a significant source of variability. Ensure your pipettes are properly calibrated and consider preparing a master mix of common reagents to minimize pipetting steps. |
| Temperature Fluctuations | Enzyme activity is highly sensitive to temperature. Ensure that the reaction plate or cuvettes are maintained at a constant and uniform temperature throughout the experiment. |
| Reagent Instability | Avoid multiple freeze-thaw cycles of reagents. Prepare fresh aliquots of enzymes and substrates if instability is suspected. |
| Inconsistent Timing | The timing of reagent addition and the initiation of measurements should be precise and consistent across all samples. |
| Edge Effects in Multi-well Plates | Wells on the perimeter of a multi-well plate are more prone to evaporation. To mitigate this, avoid using the outer wells for critical samples or fill them with sterile PBS or medium.[4] |
Issue 4: Challenges in this compound Detection by HPLC or LC-MS/MS
Q4: I'm having trouble with the quantification of this compound in biological samples using HPLC or LC-MS/MS.
A4: Chromatographic and mass spectrometric methods can be affected by the sample matrix and other factors.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Matrix Effects | The sample matrix can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification. It may be necessary to dilute the sample or use matrix-matched standards. |
| Endogenous this compound | Biological matrices contain endogenous levels of this compound, which complicates the preparation of calibration standards. A surrogate matrix approach, using a solution like bovine serum albumin (BSA) instead of the actual biological matrix, can be employed.[5][6][7] |
| Poor Peak Shape (Tailing or Broadening) | This can be caused by issues with the column, such as degradation or contamination, or an incompatible mobile phase.[8] Ensure the mobile phase pH is appropriate and consider flushing or replacing the column. |
| Low Signal Intensity | If the signal is weak, ensure your sample is sufficiently concentrated. However, overly concentrated samples can lead to ion suppression.[9] Regular tuning and calibration of the mass spectrometer are also crucial for optimal performance. |
Experimental Protocols
Colorimetric DHODH Enzymatic Assay
This protocol is adapted from methods used to screen for DHODH inhibitors.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[2][10]
-
Recombinant Human DHODH
-
Substrate: this compound (DHO)
-
Cofactor: Coenzyme Q10
-
Electron Acceptor/Indicator: 2,6-dichlorophenolindophenol (DCIP)[2][10]
-
Test Compound (Inhibitor): Dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, Coenzyme Q10, and DCIP. Dilute the test compound to the desired concentrations.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Brequinar).
-
Pre-incubation: Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Start the reaction by adding dihydroorotate to all wells.
-
Data Acquisition: Immediately measure the decrease in absorbance at approximately 650 nm over time using a microplate reader in kinetic mode.[2][10]
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
De Novo Pyrimidine (B1678525) Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
Experimental Workflow for a Colorimetric DHODH Assay
Caption: A step-by-step workflow for a typical colorimetric DHODH inhibition assay.
Troubleshooting Flowchart for Poor Signal in DHODH Assay
Caption: A logical flowchart to troubleshoot poor or no signal in a DHODH assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of orotic and dihydroorotic acids in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. citeab.com [citeab.com]
- 10. benchchem.com [benchchem.com]
Preventing degradation of dihydroorotic acid in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of dihydroorotic acid (DHO) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and exposure to light. The most common degradation pathway is the hydrolysis of the pyrimidine (B1678525) ring, which is a reversible reaction leading to the formation of N-carbamoyl-L-aspartate.
Q2: How does the pH of the solution affect the stability of this compound?
A2: The pH of your aqueous solution is a critical factor in the stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of the cyclic amide bond in the dihydroorotate (B8406146) ring, leading to its degradation. While specific quantitative data for non-enzymatic degradation is limited, studies on the enzymatic conversion suggest that pH plays a key role in the equilibrium between this compound and its hydrolyzed form, N-carbamoyl-L-aspartate. It is advisable to maintain a pH close to neutral for optimal stability, unless experimental conditions require otherwise.
Q3: Can the temperature of my solutions lead to the degradation of this compound?
A3: Yes, temperature can significantly impact the stability of this compound. As with most chemical reactions, higher temperatures can accelerate the rate of degradation, including hydrolysis. For long-term storage of aqueous solutions, it is recommended to keep them at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.
Q4: Is this compound sensitive to light?
Q5: What are the visible signs of this compound degradation in my solution?
A5: Visual inspection may not always reveal degradation, as the degradation products are typically soluble and colorless. The most reliable way to assess the stability of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound concentration over time in stored aqueous solutions. | Hydrolysis due to suboptimal pH. | Buffer your solution to a pH range of 6.5-7.5. Use a non-reactive buffer system. Avoid strongly acidic or basic conditions. |
| Thermal degradation. | Store your aqueous solutions at reduced temperatures. For short-term storage, refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C or below. Minimize freeze-thaw cycles. | |
| Photodegradation. | Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Store in a dark place. | |
| Inconsistent experimental results using this compound solutions. | Degradation of stock solutions. | Prepare fresh stock solutions regularly. Validate the concentration of your stock solution using HPLC before critical experiments. |
| Incompatibility with other solution components. | Investigate potential interactions of this compound with other reagents in your experimental setup. | |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | The primary degradation product is likely N-carbamoyl-L-aspartate due to hydrolysis. Other minor degradation products may form under harsh conditions (e.g., strong acid/base, high heat, oxidation). |
| Oxidative degradation. | While less common for this molecule, consider degassing your solvent or adding an antioxidant if you suspect oxidation is an issue, especially if your solution contains oxidizing agents. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis by HPLC:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze the samples using a suitable stability-indicating HPLC method. An example of HPLC conditions is provided in the table below.
-
Quantify the remaining this compound and any degradation products by comparing peak areas to a standard of known concentration.
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient or controlled at 25°C |
Visualizations
Technical Support Center: Dihydroorotic Acid LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of dihydroorotic acid (DHO).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest, which for this compound (DHO) in biological samples includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of DHO in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3]
Q2: I am observing poor signal reproducibility for this compound in my plasma samples. Could this be due to matrix effects?
A: Yes, poor signal reproducibility is a classic sign of variable matrix effects between samples.[3] Because DHO is an endogenous metabolite, its concentration can vary, as can the concentrations of interfering matrix components in biological samples from different individuals or collected at different times.[4] The use of a stable isotope-labeled internal standard is highly recommended to compensate for this variability.[2][4]
Q3: My this compound peak is showing significant ion suppression. What are the most common causes in biological matrices?
A: Ion suppression in the analysis of polar analytes like this compound is often caused by co-eluting phospholipids (B1166683) from plasma or serum samples, or salts from urine samples.[2] Inadequate sample preparation is a primary reason for the presence of these interfering compounds.[5] Optimizing your sample cleanup procedure to remove these components is a critical step in mitigating ion suppression.[5]
Q4: Can I use a simple protein precipitation method for this compound analysis in plasma?
A: While protein precipitation is a straightforward sample preparation technique, it may not be sufficient to eliminate all matrix effects, especially when high sensitivity is required.[6][7] However, a validated method for the quantitation of this compound in human plasma has been successfully developed using protein precipitation, coupled with the use of a stable isotope-labeled internal standard and a surrogate matrix for calibration.[4] For more complex matrices or when significant interference is observed, more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might be necessary.[5]
Q5: What is a surrogate matrix and why is it used for endogenous compounds like this compound?
A: A surrogate matrix is a blank matrix that is free of the analyte of interest but mimics the properties of the actual sample matrix.[4] Since this compound is naturally present in biological fluids, it is not possible to obtain a truly "blank" matrix for preparing calibration standards and quality control samples.[4] A common surrogate matrix for plasma analysis is a solution of bovine serum albumin (BSA) in a buffered solution.[4] It is crucial to demonstrate parallelism between the authentic matrix and the surrogate matrix to ensure the validity of the results.[4]
Q6: Where can I obtain a stable isotope-labeled internal standard for this compound?
A: Stable isotope-labeled (SIL) internal standards are commercially available from various chemical suppliers specializing in analytical standards. When selecting a SIL internal standard, it is important to choose one with a sufficient mass difference from the analyte to avoid isotopic crosstalk and ensure the label is on a stable position within the molecule.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity or significant ion suppression | Inefficient removal of phospholipids and salts. | Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5] For urine samples, a simple dilution ("dilute-and-shoot") may reduce the salt concentration.[8] |
| Co-elution of interfering compounds. | Optimize the chromatographic method to improve the separation of this compound from matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC for polar compounds).[9] | |
| Poor reproducibility and accuracy | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard for this compound to compensate for variations in ionization efficiency.[2][4] |
| Inaccurate calibration due to endogenous this compound. | Employ a surrogate matrix approach for the preparation of calibration standards and quality control samples.[4] Ensure to validate the parallelism between the surrogate and the authentic matrix.[4] | |
| Peak tailing or splitting | Interaction with active sites on the column or in the LC system. | Use a column with good end-capping. Consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal ion chelation is suspected. |
| Ghost peaks or carryover | Adsorption of this compound in the LC system. | Optimize the needle wash solution in the autosampler. A wash solution with a higher organic content or a different pH might be more effective. |
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS/MS method for the quantification of this compound in human plasma using a surrogate matrix approach and a stable isotope-labeled internal standard.[4]
Table 1: Accuracy and Precision of this compound Quantification in Human Plasma [4]
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Inter-assay Precision (%CV) |
| This compound | 3.00 | 2.99 | 99.7 | 7.2 |
| This compound | 150 | 159 | 106 | 3.8 |
| This compound | 2250 | 2100 | 93.3 | 4.1 |
Table 2: Stability of this compound in Human Plasma [4]
| Storage Condition | Duration | Stability (% of initial concentration) |
| Room Temperature | 24 hours | Stable |
| -20 °C | 579 days | Stable |
| -70 °C | 334 days | Stable |
| Freeze/Thaw Cycles | 5 cycles | Stable |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is based on the validated method described by Yin et al. (2021).[4]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the stable isotope-labeled internal standard for this compound.
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Surrogate Matrix Preparation
-
Prepare a solution of 4% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to serve as the surrogate matrix.
-
Use this surrogate matrix to prepare calibration standards and quality control (QC) samples by spiking with known concentrations of this compound.
3. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column or a HILIC column for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution program that provides good separation of this compound from other matrix components.
-
Flow Rate: A typical flow rate for analytical LC columns is 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic compounds like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Determine the optimal precursor and product ions (e.g., [M-H]⁻ → fragment ion).
-
Internal Standard: Determine the corresponding precursor and product ions for the stable isotope-labeled standard.
-
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
De Novo Pyrimidine (B1678525) Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of dihydroorotate (B8406146) dehydrogenase (DHODH).
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in plasma.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Improving the solubility of dihydroorotic acid for in vitro assays
Welcome to the technical support center for dihydroorotic acid (DHOA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of DHOA for in vitro applications. Below you will find frequently asked questions and troubleshooting guides to ensure the successful preparation and use of DHOA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits limited solubility in aqueous solutions but can be dissolved in several organic solvents. The choice of solvent will depend on the specific requirements of your in vitro assay, particularly considering potential solvent toxicity to cells or interference with enzyme activity. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1][2][3][4] For aqueous solutions, solubility can be increased with gentle warming and sonication.[1][2]
Q2: What is the maximum soluble concentration of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers. It is always recommended to consult the manufacturer's datasheet. However, typical solubility values are summarized in the table below. Please note that techniques such as warming and ultrasonication can enhance solubility.[1][2]
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A3: Precipitation of a compound upon addition to an aqueous medium from a concentrated organic stock solution is a common issue, often referred to as "crashing out."[5] This occurs because the compound is much less soluble in the final aqueous environment. To address this, consider the following troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of DHOA in your assay to a level below its aqueous solubility limit.[5]
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your medium, perform a serial dilution of the stock in pre-warmed (37°C) culture medium.[5] This gradual change in the solvent environment can help maintain solubility.
-
Use pre-warmed media: The solubility of many compounds increases with temperature. Always use cell culture media that has been pre-warmed to 37°C.[5]
-
Minimize the final DMSO concentration: High concentrations of DMSO can be toxic to cells and can also influence the solubility of your compound. Aim to keep the final DMSO concentration in your culture at or below 0.5%, with 0.1% being ideal for most cell lines.[5]
-
Gentle mixing: When adding the DHOA solution to your medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.[6]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in an appropriate solvent, such as DMSO, to a high concentration (e.g., 10 mM).[7] Ensure the compound is fully dissolved, using ultrasonication or gentle warming if necessary.[2] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][4] It is generally not recommended to store aqueous solutions for long periods.[1]
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
If you observe precipitation after adding your this compound solution to cell culture media, follow this troubleshooting workflow:
References
Technical Support Center: Colorimetric Assay of Dihydroorotic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing colorimetric methods for the quantification of dihydroorotic acid.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric assay for this compound?
A1: The most common colorimetric method for this compound is based on the reaction of its ureido group. In the presence of a strong acid and a catalyst such as ferric chloride (FeCl₃), diacetylmonoxime (DAMO) condenses with the ureido moiety of this compound to form a colored chromophore. The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of this compound in the sample.[1][2][3] A common wavelength for measuring the resulting chromophore is around 520 nm.[1][2][3]
Q2: Are there alternative methods to the colorimetric assay for this compound determination?
A2: Yes, several alternative methods exist. High-performance liquid chromatography (HPLC) offers higher sensitivity and specificity.[4] Enzymatic spectrophotometric assays, which measure the change in absorbance as this compound is converted to orotic acid by dihydroorotate (B8406146) dehydrogenase, are also available.[5] Additionally, fluorescence-based assays have been developed for the detection of orotic acid, which can be indirectly used to determine dihydroorotate dehydrogenase activity.
Q3: How should I prepare and store my this compound standards and samples?
A3: this compound is typically a white to off-white crystalline powder. For long-term storage, it is recommended to store the powder at -20°C. Stock solutions can be prepared in dimethyl sulfoxide (B87167) (DMSO) or water, though solubility in water may be limited. It is advisable to prepare fresh standards for each experiment. If storing stock solutions, aliquot them to avoid repeated freeze-thaw cycles.
Q4: What are the main limitations of the colorimetric assay for this compound?
A4: The main limitations are potential interferences and lower sensitivity compared to other methods like HPLC. The assay is not entirely specific for this compound, as other compounds containing a ureido group will also react with diacetylmonoxime.[1][6] Furthermore, various components of biological samples and buffers can interfere with the color development reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Absorbance | 1. Contaminated reagents or glassware. 2. High concentration of interfering substances in the sample. 3. Reagent instability. | 1. Use high-purity water and acid-washed glassware. Prepare fresh reagents. 2. Include a sample blank (sample without DAMO-TSC reagent) to subtract background absorbance. Consider sample purification steps. 3. Store reagents as recommended and prepare fresh as needed. |
| Low or No Signal | 1. Incorrect wavelength used for measurement. 2. Degradation of this compound. 3. Insufficient incubation time or temperature. 4. Inactive or improperly prepared reagents. | 1. Ensure the spectrophotometer is set to the correct wavelength (around 520 nm for the DAMO-TSC reaction).[1][2][3] 2. Prepare fresh standards and ensure proper storage of samples. 3. Optimize incubation time and temperature according to the protocol. The reaction often requires heating. 4. Prepare fresh reagents, ensuring all components are fully dissolved. |
| Poor Reproducibility | 1. Inconsistent pipetting. 2. Temperature fluctuations during incubation. 3. Variable timing of absorbance readings. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting technique. 2. Use a water bath or heat block for consistent temperature control during incubation. 3. Read the absorbance of all samples and standards at a consistent time point after the reaction is stopped. |
| Precipitate Formation | 1. Poor solubility of sample or reagents. 2. High concentration of proteins in the sample. | 1. Ensure all reagents are fully dissolved before use. If the sample is in a buffer, check for compatibility. 2. Deproteinize samples using a suitable method, such as trichloroacetic acid (TCA) precipitation, followed by centrifugation. |
| Non-linear Standard Curve | 1. Standard concentrations are outside the linear range of the assay. 2. Saturation of the colorimetric reaction. 3. Pipetting errors when preparing standards. | 1. Prepare a new set of standards within the expected linear range of the assay. 2. Dilute samples to bring them within the linear range of the standard curve. 3. Carefully prepare standards and consider using a serial dilution method for accuracy. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the colorimetric assay of ureido compounds. Note that specific values may need to be optimized for your particular experimental conditions.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | ~520 nm | For the chromophore produced from the reaction of diacetylmonoxime and a ureido group.[1][2][3] |
| Linear Range | 0.4 - 5.0 mM | This is the reported linear range for urea (B33335); the range for this compound may vary.[1][2] |
| Molar Attenuation Coefficient | ~199 µM⁻¹ cm⁻¹ | Reported for a urea assay; can be used as an estimate.[1][2] |
| Common Interfering Substances | Various | See the detailed list in the Experimental Protocols section. |
Experimental Protocols
Colorimetric Determination of this compound
This protocol is adapted from methods used for the colorimetric determination of urea and other ureido compounds.[1][7][8]
1. Reagent Preparation:
-
Reagent A (DAMO-TSC Solution):
-
Dissolve 5 g of diacetylmonoxime and 100 mg of thiosemicarbazide (B42300) in deionized water.
-
Bring the final volume to 1000 mL with deionized water.[7]
-
Store in a dark bottle at 4°C.
-
-
Reagent B (Acid-Ferric Solution):
-
In a fume hood, slowly and carefully add 300 mL of concentrated sulfuric acid to 600 mL of deionized water in a flask, while cooling the flask in an ice bath.
-
To this solution, add 100 mL of concentrated phosphoric acid.
-
Dissolve 100 mg of ferric chloride (FeCl₃) in the acid mixture.[7]
-
Store at room temperature.
-
2. Standard Curve Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water or a suitable buffer.
-
Prepare a series of standards by diluting the stock solution to concentrations ranging from 0.5 mM to 5 mM.
3. Assay Procedure:
-
Pipette 100 µL of each standard and sample into separate microcentrifuge tubes.
-
Add 2.0 mL of Reagent B (Acid-Ferric Solution) to each tube and mix well.
-
Add 0.5 mL of Reagent A (DAMO-TSC Solution) to each tube and mix thoroughly.
-
Incubate the tubes at 100°C for 15 minutes.
-
Cool the tubes to room temperature in a water bath.
-
Measure the absorbance at 520 nm using a spectrophotometer. Use a blank containing 100 µL of the same buffer as your samples.
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus this compound concentration.
-
Determine the concentration of this compound in the samples using the standard curve.
Potential Interfering Substances:
-
Compounds with a ureido group: Urea, citrulline, and other similar structures will yield a positive result.[1][6]
-
Buffer components: High concentrations of DMSO, reducing agents (e.g., DTT, β-mercaptoethanol), detergents (e.g., Triton X-100, Tween-20), and bovine serum albumin (BSA) can interfere with color development.[9]
-
Strong oxidizing or reducing agents: These can interfere with the redox state of the reaction components.
-
Ammonium and fluoride (B91410) ions: These are known to interfere with some related enzymatic assays and may have an effect here.
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: Troubleshooting Workflow for Colorimetric Assay.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic spectrophotometric assay for this compound in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Colorimetric determination of urea [protocols.io]
- 9. A colorimetric assay optimization for high-throughput screening of dihydroorotase by detecting ureido groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for cellular dihydroorotic acid measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of cellular dihydroorotic acid, with a specific focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor to consider when deciding on an incubation time for measuring this compound accumulation?
The primary factor is the mechanism of action being studied, most commonly the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is the rate-limiting enzyme that converts this compound to orotic acid in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] When using a DHODH inhibitor, the incubation time must be sufficient to allow for a measurable accumulation of the substrate, this compound.
Q2: How do I determine the optimal incubation time for my specific cell line and DHODH inhibitor?
The optimal incubation time can vary significantly between different cell lines and inhibitors. A time-course experiment is the most effective method to determine the optimal incubation period. This involves treating your cells with the DHODH inhibitor and measuring this compound levels at several time points (e.g., 0, 4, 8, 12, 24, 48 hours). The optimal time will be the point at which you observe a robust and statistically significant accumulation of this compound without compromising cell viability. For instance, some studies have observed dramatic accumulation of this compound after 48 hours of treatment with a DHODH inhibitor.[3]
Q3: What are the signs of a suboptimal incubation time?
-
Too short: If the incubation time is too short, you may not observe a significant increase in this compound levels, leading to a false-negative result or high variability.
-
Too long: Excessively long incubation times can lead to secondary effects, such as cytotoxicity or the activation of alternative metabolic pathways, which can confound your results. For cell viability assays with DHODH inhibitors, incubation times of 48 to 96 hours are common.[1][2]
Q4: Can the concentration of the DHODH inhibitor affect the optimal incubation time?
Yes, the concentration of the inhibitor and the incubation time are often interrelated. A higher concentration of a potent inhibitor may lead to a faster accumulation of this compound, potentially shortening the required incubation time. Conversely, a lower concentration may require a longer incubation period to achieve a similar effect. It is advisable to perform a dose-response experiment in conjunction with a time-course study to identify the optimal inhibitor concentration and incubation time for your experimental setup.
Troubleshooting Guide
Issue 1: High variability in this compound measurements between replicates.
-
Possible Cause: Inconsistent incubation times or temperature fluctuations.
-
Solution: Ensure precise timing for the addition of reagents and termination of the incubation for all samples. Use a calibrated incubator and ensure a stable temperature throughout the experiment. Also, verify that your cell seeding density is consistent across all wells.
-
Possible Cause: Cell health and confluency.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Cell confluency should be consistent across all wells as it can affect metabolic rates.
Issue 2: No significant increase in this compound levels after treatment with a known DHODH inhibitor.
-
Possible Cause: The incubation time was too short for the specific cell line or inhibitor concentration.
-
Solution: As mentioned in the FAQs, perform a time-course experiment to determine the optimal incubation period. Some cell lines may have slower metabolic rates or lower expression of DHODH, requiring longer incubation times.
-
Possible Cause: The analytical method is not sensitive enough.
-
Solution: The method for quantifying this compound or its product, orotic acid, needs to be highly sensitive. Methods like HPLC or fluorescence-based assays are often used.[4] For example, an HPLC-based assay can have a detection limit of 20 pmol per injection.
Issue 3: Unexpected decrease in this compound levels at later time points.
-
Possible Cause: Cell death or activation of compensatory metabolic pathways.
-
Solution: Monitor cell viability in parallel with this compound measurement. A decrease in viable cells will lead to a decrease in overall metabolite levels. If cell viability is not compromised, consider the possibility that the cells are adapting to the DHODH inhibition by upregulating other pathways. In such cases, earlier time points may be more representative of the direct inhibitory effect.
Experimental Protocols & Data
General Experimental Workflow for Measuring this compound Accumulation
The following diagram outlines a typical workflow for an experiment designed to measure the accumulation of cellular this compound following treatment with a DHODH inhibitor.
De Novo Pyrimidine Biosynthesis Pathway
This diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH in converting this compound to orotic acid.
Table 1: Incubation Times for Cellular Assays with DHODH Inhibitors
This table summarizes various incubation times used in different cellular assays involving DHODH inhibitors, as reported in the literature.
| Assay Type | Cell Line | Incubation Time | Reference |
| Cell Viability (MTT Assay) | Cancer Cells | 48 or 72 hours | [1] |
| Cell Growth (WST-8 Assay) | A549 | 72 hours | [2] |
| Cell Differentiation (NBT reduction assay) | HL-60 | 96 hours | [2] |
| Metabolite Accumulation | Lys-GFP-ER-HoxA9 | 48 hours | [3] |
| Cell Proliferation (XTT assay) | A375, H929, Ramos | 72 hours | [5] |
| Cell Growth (confluence) | HCT116 | Monitored over 96 hours | [6] |
Table 2: Example of this compound Accumulation
This table presents an example of the significant accumulation of this compound and its precursor after treatment with a DHODH inhibitor.
| Metabolite | Fold Change (Inhibitor vs. Control) | Reference |
| This compound | >500-fold | [3] |
| N-carbamoylaspartic acid | 122-fold | [2] |
| This compound | 258-fold | [2] |
Detailed Experimental Protocol: Measurement of DHODH Activity in Cell Lysates
This protocol is adapted from a fluorescence-based assay for DHODH activity.[7]
-
Cell Culture and Lysis:
-
Culture cells (e.g., HeLa) to the desired confluency.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer and homogenize.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 200 mM K₂CO₃-HCl, pH 8.0), and a saturating concentration of this compound (e.g., 500 µM).[7]
-
Add a specific amount of cell lysate (e.g., corresponding to 2.0–3.0 × 10⁵ cells) to the reaction mixture.[7]
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[1][7] A time-course experiment is recommended to ensure the reaction is in the linear range.
-
-
Quantification of Orotic Acid:
-
Terminate the reaction (e.g., by adding a stop solution).
-
Quantify the amount of orotic acid produced. This can be done using various methods:
-
HPLC with UV detection: Separate orotic acid by anion-exchange HPLC and detect its absorbance at approximately 280 nm.[4]
-
Spectrophotometry: Measure the absorbance of orotic acid at its optimal wavelength (around 278.5 nm) after deproteinizing the reaction mixture.[4]
-
Fluorescence-based assay: Use a fluorogenic reagent that specifically reacts with orotic acid to produce a fluorescent product.[7]
-
-
-
Data Analysis:
-
Calculate the amount of orotic acid produced per unit of time per amount of protein or number of cells.
-
Subtract the background level of orotic acid from non-incubated samples.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive, nonradiometric assay for this compound dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with enzyme instability in dihydroorotase kinetic studies
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability of dihydroorotase (DHO) during kinetic analysis.
Frequently Asked Questions (FAQs)
Q1: What is dihydroorotase and why is it important?
Dihydroorotase (DHO) is a zinc metalloenzyme that catalyzes the third step in the de novo pyrimidine (B1678525) biosynthesis pathway: the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate.[1][2][3][4] This pathway is essential for producing the building blocks of DNA and RNA.[2] In mammals, DHO is part of a large multifunctional enzyme called CAD, which also contains carbamoyl (B1232498) phosphate (B84403) synthetase and aspartate transcarbamylase activities.[4][5][6][7]
Q2: Why is dihydroorotase often unstable during experiments?
The stability of dihydroorotase can be influenced by several factors:
-
pH: The enzyme's activity and the protonation state of key catalytic residues are highly dependent on pH.[3][8] Shifting away from its optimal pH range can lead to loss of activity.
-
Temperature: Like most enzymes, DHO has an optimal temperature for activity. Higher temperatures can cause thermal unfolding and denaturation, leading to a loss of secondary structure and function.[7]
-
Oxidation: The enzyme, particularly if it contains sensitive residues like cysteine, can be susceptible to oxidation, which may lead to inactivation.
-
Proteolytic Degradation: If the enzyme preparation is not pure, contaminating proteases can degrade DHO over time.
-
Mechanical Stress: Vigorous vortexing or repeated freeze-thaw cycles can denature the enzyme.[9]
-
Mutations: In some cases, mutations within the DHO gene can lead to the production of a structurally unstable protein.[10][11]
Troubleshooting Guide
Problem 1: My enzyme shows low or no activity.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Enzyme | - Verify Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone excessive freeze-thaw cycles.[9][12] Always keep the enzyme stock on ice when not in use.[13] - Run a Positive Control: Test the enzyme with a known substrate under optimal conditions to confirm its viability.[9][13] |
| Suboptimal Assay Conditions | - Check pH: DHO activity is highly pH-dependent. The optimal pH for the biosynthetic reaction (N-carbamoyl-L-aspartate to dihydroorotate) is different from the degradative reaction.[8] Prepare buffers accurately and test a pH range (e.g., 6.0-8.5) to find the optimum for your specific enzyme and reaction direction.[14] - Optimize Temperature: Perform the assay at the enzyme's known optimal temperature. If unknown, test a range (e.g., 25-45°C).[14] |
| Incorrect Reagent Concentrations | - Enzyme Titration: Keep the substrate concentration fixed and vary the enzyme concentration to find a level that produces a linear reaction rate over time.[9] - Substrate Titration: Once the optimal enzyme concentration is known, vary the substrate concentration to determine kinetic parameters like K_m.[9] |
| Presence of Inhibitors | - Check Buffers/Reagents: Some common lab reagents like EDTA (>0.5 mM), sodium azide, or high concentrations of detergents can inhibit enzyme activity.[12] Orotate and its derivatives are known competitive inhibitors of DHO.[8] - Sample Purity: If using cell lysates, endogenous inhibitors may be present. Consider partial purification of the enzyme. |
Problem 2: My kinetic data is not reproducible.
| Potential Cause | Troubleshooting Steps & Solutions |
| Enzyme Instability Over Time | - Use Fresh Preparations: Prepare enzyme dilutions immediately before use.[12] - Add Stabilizing Agents: Consider adding glycerol (B35011) (10-20%), BSA (0.1 mg/mL), or a reducing agent like DTT or TCEP (1 mM) to the storage and assay buffers to improve stability.[9][15] |
| Pipetting Errors | - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.[12] - Prepare a Master Mix: To minimize pipetting variability between wells, prepare a master mix of buffer, substrate, and any cofactors.[12] - Avoid Small Volumes: Pipetting very small volumes can be inaccurate.[12] Prepare dilutions to work with larger volumes. |
| Inconsistent Reagent Preparation | - Fresh Buffers: Prepare fresh buffers for each experiment. Buffer components can degrade over time. - Complete Thawing: Ensure all frozen reagents are completely thawed and gently mixed before use to avoid concentration gradients.[12] |
Problem 3: The reaction rate is not linear over time.
| Potential Cause | Troubleshooting Steps & Solutions |
| Substrate Depletion | The initial rate is linear, but then it plateaus. This occurs when a significant portion of the substrate is consumed. - Solution: Decrease the enzyme concentration, reduce the incubation time, or increase the initial substrate concentration.[9] |
| Enzyme Instability | The initial rate is high but quickly decreases. This suggests the enzyme is losing activity under the assay conditions (e.g., suboptimal pH or temperature). - Solution: Re-optimize assay conditions (pH, temperature) or add stabilizing agents as described above.[9] |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme, slowing the rate as the product accumulates. - Solution: Measure only the initial velocity of the reaction, where the product concentration is negligible. |
| Substrate Instability | The substrate may be degrading non-enzymatically over the course of the assay. - Solution: Run a "no-enzyme" control to measure the rate of substrate degradation and subtract this from your enzymatic rate.[13] |
Quantitative Data Summary
The kinetic parameters of dihydroorotase can vary significantly depending on the source organism and the specific reaction conditions, particularly pH.
Table 1: pH Dependence of Apparent K_m for Mouse Dihydroorotase
| Substrate | pH | Apparent K_m (µM) |
| N-carbamyl-L-aspartate | 7.0 | ~3 |
| N-carbamyl-L-aspartate | 7.33 | 247 |
| N-carbamyl-L-aspartate | 8.3 | >300 |
| L-dihydroorotate | < 7.0 | Increases |
| L-dihydroorotate | > 7.0 | 4.4 |
| (Data synthesized from Christopherson & Jones, 1980)[8] |
Table 2: Competitive Inhibitors of Mouse Dihydroorotase (at pH 7.27)
| Inhibitor | Substrate Used | Apparent K_i (µM) |
| Orotate | N-carbamyl-L-aspartate | 170 |
| Orotate | L-dihydroorotate | 9.6 |
| (Data synthesized from Christopherson & Jones, 1980)[8] |
Experimental Protocols
Protocol: Spectrophotometric Assay for Dihydroorotase Activity
This protocol is based on the biosynthetic reaction (cyclization of N-carbamyl-L-aspartate). The reverse reaction can be monitored by the increase in absorbance at ~230 nm as dihydroorotate (B8406146) is hydrolyzed.
1. Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or other optimized pH), 200 mM NaCl.[15]
-
Enzyme: Purified dihydroorotase, diluted in assay buffer containing 1 mM TCEP or DTT.
-
Substrate: N-carbamyl-L-aspartate stock solution (e.g., 100 mM in water).
2. Procedure
-
Set up a temperature-controlled spectrophotometer to the desired temperature (e.g., 37°C).
-
Prepare a reaction mixture in a quartz cuvette by adding assay buffer and the desired concentration of N-carbamyl-L-aspartate.
-
Equilibrate the mixture to the assay temperature for 5 minutes.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution. Mix gently by pipetting.
-
Immediately begin monitoring the reaction. For the reverse reaction (dihydroorotate hydrolysis), monitor the increase in absorbance at ~230-240 nm.
-
Record the change in absorbance over time for 2-5 minutes, ensuring the measurement is taken during the initial, linear phase of the reaction.
-
Calculate the reaction rate using the Beer-Lambert law and the appropriate extinction coefficient for the product or substrate.
-
Always include a "no-enzyme" control to account for any non-enzymatic substrate degradation.[13]
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting decision tree for diagnosing low enzyme activity.
Caption: General experimental workflow for a spectrophotometric DHO assay.
Signaling Pathway Context
Caption: The de novo pyrimidine biosynthesis pathway highlighting Dihydroorotase.[1][16]
References
- 1. The Loop-In Binding Mode of Dihydroorotase: Implications for Ligand Binding and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroorotase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. commons.emich.edu [commons.emich.edu]
- 7. Mammalian dihydroorotase; secondary structure, and interactions with other proteolytic fragments from the multienzyme polypeptide CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of pH and inhibitors upon the catalytic activity of the dihydroorotase of multienzymatic protein pyr1-3 from mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protein instability and functional defects caused by mutations of dihydro-orotate dehydrogenase in Miller syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein instability and functional defects caused by mutations of dihydro-orotate dehydrogenase in Miller syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
- 15. Dihydroorotase from the Hyperthermophile Aquifiex aeolicus Is Activated by Stoichiometric Association with Aspartate Transcarbamoylase and Forms a One-Pot Reactor for Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Sample preparation techniques to minimize dihydroorotic acid loss
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of dihydroorotic acid (DHO) during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low Recovery of this compound
Possible Causes and Solutions:
-
Suboptimal Protein Precipitation: The choice of precipitation solvent and its ratio to the sample are critical for efficient protein removal and analyte recovery.
-
Solution: Acetonitrile (B52724) is often an effective solvent for protein precipitation, typically used in a 3:1 ratio to the plasma sample.[1] Methanol (B129727) can also be used, though it may result in finer precipitates that are more difficult to pellet.[2] Experiment with different solvent ratios (e.g., 2:1, 3:1, 4:1) to find the optimal condition for your specific sample matrix. Ensure thorough vortexing and adequate incubation time on ice to maximize protein precipitation.
-
-
Inefficient Solid-Phase Extraction (SPE): The choice of SPE cartridge and the pH of the sample and elution solvents can significantly impact the recovery of acidic compounds like this compound.
-
Solution: For acidic analytes, a nonpolar extraction on a polymeric SPE phase can be a good alternative to anion exchange, which can suffer from interference from endogenous anions.[3] Ensure the sample is acidified to neutralize the analyte for optimal retention on a reversed-phase sorbent.[3] Elution should be performed with a solvent strong enough to overcome the retention interactions.
-
-
Analyte Adsorption: this compound may adsorb to plasticware or the column frit, leading to losses.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. If column clogging or peak tailing is observed, which can be indicative of adsorption to the column frit, backflushing the column may help.[4]
-
-
Degradation During Sample Processing: Although generally stable, prolonged exposure to harsh conditions can lead to degradation.
-
Solution: Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and analysis.
-
Issue 2: Poor Peak Shape in LC-MS/MS Analysis
Possible Causes and Solutions:
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing or splitting.[5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: For acidic compounds, a mobile phase with a pH below the pKa of the analyte will ensure it is in its neutral form, which can improve peak shape on reversed-phase columns. Formic acid (0.1%) is a common additive to the mobile phase for this purpose.[7]
-
-
Column Overload: Injecting too much analyte can lead to fronting peaks.[4]
-
Solution: Dilute the sample or reduce the injection volume.[8]
-
-
Extra-Column Effects: Dead volumes in the HPLC system, such as from poorly connected tubing, can cause peak broadening.
-
Solution: Ensure all fittings are secure and use tubing with the appropriate internal diameter.[9]
-
Issue 3: High Signal Variability and Ion Suppression
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[7][10]
-
Solution:
-
Improve Sample Cleanup: Solid-phase extraction (SPE) generally provides cleaner extracts than protein precipitation and can significantly reduce matrix effects.[11]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.[12]
-
Internal Standard: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[12]
-
-
Frequently Asked Questions (FAQs)
Sample Handling and Storage
-
Q1: What is the recommended anticoagulant for blood collection for this compound analysis?
-
A1: While specific studies on the effect of different anticoagulants on this compound are limited, K2EDTA plasma has been successfully used in validated LC-MS/MS assays for this compound quantification.[13] It is generally recommended to be consistent with the choice of anticoagulant across all samples in a study to minimize variability.
-
-
Q2: How stable is this compound in plasma at different storage conditions?
-
Q3: What are the best practices for shipping samples for this compound analysis?
Sample Preparation
-
Q4: What is the most common method for extracting this compound from plasma?
-
Q5: When should I consider using Solid-Phase Extraction (SPE) instead of protein precipitation?
-
Q6: Are there specific protocols for extracting this compound from tissues?
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound analysis.
Table 1: Stability of this compound in Human Plasma
| Storage Condition | Duration | Stability |
| Room Temperature | At least 24 hours | Stable[13] |
| -20°C | 579 days | Stable[13] |
| -70°C | 334 days | Stable[13] |
| Freeze-Thaw Cycles | 5 cycles | Stable[13] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Recommended Use |
| Protein Precipitation | Simple, fast, and inexpensive.[1] | Less effective at removing matrix components, which can lead to ion suppression.[11] | High-throughput analysis where some matrix effects can be tolerated or compensated for with an internal standard. |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts, reducing matrix effects and ion suppression.[11] | More time-consuming and expensive than protein precipitation.[18] | Sensitive assays requiring low limits of detection and minimal matrix interference. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard).
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Acidic Compounds from Plasma
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Acidify the plasma sample with formic acid to a final concentration of 2%. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. agilent.com [agilent.com]
- 3. Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. susana.org [susana.org]
- 16. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A sensitive, nonradiometric assay for this compound dehydrogenase using anion-exchange high-performance liquid chr… [ouci.dntb.gov.ua]
Cross-reactivity issues in immunoassays for pyrimidine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cross-reactivity issues encountered in immunoassays for pyrimidine (B1678525) metabolites. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of pyrimidine metabolite immunoassays?
A1: Antibody cross-reactivity is the phenomenon where an antibody, designed to bind to a specific pyrimidine metabolite (the analyte), also binds to other structurally similar molecules.[1] This occurs because the antibody's binding site (paratope) recognizes an epitope shared between the intended target and other molecules.[1] Due to the structural similarities among pyrimidine bases (uracil, thymine (B56734), cytosine) and their metabolites, cross-reactivity is a common challenge in developing specific immunoassays for these compounds.
Q2: What are the primary causes of cross-reactivity in these assays?
A2: The main causes include:
-
Structural Similarity: Pyrimidine metabolites often share a common ring structure, with minor differences in functional groups. For example, thymine is essentially 5-methyluracil. Antibodies raised against one may recognize the other.
-
Antibody Specificity: The specificity of the antibody is crucial. Polyclonal antibodies, which are a mixture of antibodies recognizing different epitopes on the antigen, may have a higher likelihood of cross-reactivity compared to monoclonal antibodies that recognize a single epitope.[2]
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can influence the binding affinity and specificity of the antibody-antigen interaction.[3]
Q3: How can I assess the cross-reactivity of my immunoassay?
A3: Cross-reactivity is typically assessed by performing a competitive ELISA. In this assay, you test the ability of various structurally related compounds to compete with the target analyte for binding to the antibody. The results are often expressed as a percentage of cross-reactivity relative to the target analyte.
Q4: Can cross-reactivity be minimized?
A4: Yes, several strategies can be employed to minimize cross-reactivity:
-
Antibody Selection: Use highly specific monoclonal antibodies. It is crucial to choose an antibody that has been validated for specificity against a panel of related pyrimidine metabolites.
-
Assay Optimization: Adjusting incubation times, temperature, and buffer conditions can help to favor the binding of the antibody to the target analyte.
-
Sample Preparation: Pre-treating samples to remove or reduce the concentration of cross-reacting molecules can be effective.
-
Use of Blocking Agents: Blocking agents can help to reduce non-specific binding in the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected analyte concentration in samples | Cross-reactivity with a structurally similar metabolite. | Test for cross-reactivity by spiking known concentrations of potentially interfering compounds into your sample matrix. Consider using a more specific antibody or a different analytical method (e.g., LC-MS/MS) for confirmation. |
| High background signal | Non-specific binding of the antibody to the plate or other sample components. | Increase the number of washing steps. Optimize the concentration and type of blocking agent (e.g., BSA, non-fat dry milk). |
| Poor reproducibility between wells or plates | Inconsistent pipetting, temperature fluctuations, or variability in incubation times. | Ensure accurate and consistent pipetting. Use a temperature-controlled incubator. Standardize all incubation times. |
| Low signal or no signal | Incorrect antibody concentration, expired reagents, or improper assay setup. | Titrate the antibody to determine the optimal concentration. Check the expiration dates of all reagents. Review the assay protocol to ensure all steps were performed correctly. |
Quantitative Data on Cross-Reactivity
The degree of cross-reactivity is highly dependent on the specific antibody and the immunoassay conditions. The following table provides an example of cross-reactivity data for a monoclonal antibody-based ELISA developed for the anticancer drug 5-fluorouracil (B62378) (5-FU), a pyrimidine analog.
| Compound | Structure | Cross-Reactivity (%) |
| 5-Fluorouracil (5-FU) | Pyrimidine analog | 100 |
| Tegafur | 5-FU prodrug | 17.6 |
| 5-Fluoro-2'-deoxyuridine | 5-FU metabolite | 9.7 |
| Carmofur | 5-FU prodrug | 12.3 |
| Cytosine | Pyrimidine base | 0 |
| Thymine | Pyrimidine base | 0 |
| Uracil | Pyrimidine base | 0 |
Data sourced from a study on a highly sensitive and specific monoclonal antibody-based ELISA for 5-FU detection.
Experimental Protocols
Key Experiment: Competitive ELISA for Pyrimidine Metabolite Quantification
This protocol outlines the general steps for a competitive ELISA to quantify a pyrimidine metabolite and assess cross-reactivity.
Materials:
-
96-well microtiter plate
-
Capture antigen (pyrimidine metabolite conjugated to a carrier protein like BSA)
-
Specific monoclonal antibody against the target pyrimidine metabolite
-
Standard solutions of the target pyrimidine metabolite
-
Solutions of potentially cross-reacting compounds
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating buffer, wash buffer, and blocking buffer
-
Microplate reader
Methodology:
-
Coating: Coat the wells of a 96-well plate with the capture antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antigen.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the primary antibody with either the standard solutions, the test samples, or the potential cross-reacting compounds.
-
Incubation: Add the antibody-antigen mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution will compete with the coated antigen for binding to the antibody.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the pyrimidine metabolite in the sample.
Visualizations
References
Dihydroorotic Acid Stability and Reactivity: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the stability and reactivity of dihydroorotic acid. The following information is designed to troubleshoot common experimental issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is the hydrolysis of the cyclic amide (lactam) bond, which leads to the formation of N-carbamoyl-L-aspartic acid. This reaction is susceptible to catalysis by both acid and base. The rate of hydrolysis is significantly influenced by the pH and the nature of the solvent.
Q2: How does the choice of a protic versus an aprotic solvent affect the stability of this compound?
A2: Protic solvents, such as water, methanol, and ethanol, can participate in hydrogen bonding and act as both hydrogen bond donors and acceptors. These solvents can stabilize the transition state of the hydrolysis reaction, thereby accelerating the degradation of the lactam ring in this compound. Polar aprotic solvents, like DMSO and acetonitrile (B52724), are less capable of stabilizing this transition state, generally leading to greater stability of this compound.
Q3: My this compound appears to be degrading rapidly in my aqueous buffer. What can I do to improve its stability?
A3: To improve stability in aqueous solutions, it is crucial to control the pH. Hydrolysis is catalyzed by both acidic and basic conditions. Therefore, maintaining a pH close to neutral (pH 6-7) is often optimal. If compatible with your experimental design, consider using a polar aprotic solvent for your stock solutions and minimizing the time the compound spends in aqueous media. For long-term storage, preparing stock solutions in anhydrous DMSO and storing them at -20°C or -80°C is recommended.[1]
Q4: I am seeing an unexpected side reaction in my experiment involving this compound. Could the solvent be involved?
A4: Yes, the solvent can participate in reactions. For instance, in the presence of a strong acid or base, alcohol-based solvents (e.g., methanol, ethanol) could potentially act as nucleophiles, leading to esterification of the carboxylic acid group of this compound or its degradation product. Always consider the reactivity of your solvent under the specific conditions of your experiment.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of this compound activity in an experiment.
-
Possible Cause 1: Solvent-induced degradation.
-
Troubleshooting Step: Verify the stability of this compound in your chosen solvent under the experimental conditions (temperature, pH, duration). Run a control experiment where this compound is incubated in the solvent for the duration of your experiment and analyze for degradation products using a suitable analytical method like HPLC.
-
Recommendation: If degradation is observed, consider switching to a less reactive, polar aprotic solvent such as DMSO or acetonitrile for stock solutions. Minimize the exposure of this compound to aqueous and protic solvents.
-
-
Possible Cause 2: Poor solubility leading to inaccurate concentrations.
-
Troubleshooting Step: Confirm the solubility of this compound in your solvent at the desired concentration. Visually inspect for any precipitate.
-
Recommendation: If solubility is an issue, consider using a co-solvent system or preparing a more dilute stock solution. Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation.
-
Issue 2: Unexpected peaks appearing in HPLC analysis of a reaction mixture.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: Compare the chromatogram of your reaction mixture to a chromatogram of this compound that has been subjected to forced degradation (see Experimental Protocols section). This can help in identifying peaks corresponding to known degradation products.
-
Recommendation: Optimize reaction conditions (e.g., buffer, pH, temperature, solvent) to minimize degradation.
-
-
Possible Cause 2: Solvent-adduct formation or reaction with impurities in the solvent.
-
Troubleshooting Step: Analyze a blank sample containing only the solvent and other reagents (without this compound) to check for interfering peaks. Ensure the use of high-purity solvents.
-
Recommendation: If solvent adducts are suspected, consider using a more inert solvent.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Solubility (mg/mL) | Notes |
| Water | Polar Protic | ~5[2] | Solubility is pH-dependent. Requires sonication. |
| Methanol | Polar Protic | Insoluble | - |
| Ethanol | Polar Protic | Insoluble | - |
| Isopropanol | Polar Protic | Insoluble | - |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | - |
| Acetone | Polar Aprotic | Sparingly Soluble | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~25-32[2] | Hygroscopic; use freshly opened DMSO for best results.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~33[2] | Requires sonication. |
Table 2: Illustrative Stability of this compound in Various Solvents at 37 °C
Disclaimer: The following data is illustrative and based on general chemical principles of lactam hydrolysis. Actual degradation rates should be determined experimentally.
| Solvent | Type | pH/Condition | Estimated Half-life (t½) | Estimated First-Order Degradation Rate Constant (k) (s⁻¹) |
| Water | Polar Protic | 4.0 | ~18 hours | 1.07 x 10⁻⁵ |
| Water | Polar Protic | 7.0 | ~72 hours | 2.67 x 10⁻⁶ |
| Water | Polar Protic | 9.0 | ~12 hours | 1.60 x 10⁻⁵ |
| Methanol | Polar Protic | Neutral | ~48 hours | 4.01 x 10⁻⁶ |
| Acetonitrile | Polar Aprotic | Neutral | > 2 weeks | < 1.0 x 10⁻⁷ |
| DMSO | Polar Aprotic | Neutral | > 4 weeks | < 5.0 x 10⁻⁸ |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Solvents: Water, Methanol, Acetonitrile, DMSO (all HPLC grade)
-
Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: To be optimized, but a typical starting point is a gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
pH meter
-
Thermostatically controlled water bath or oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Dissolve a portion in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (e.g., in water/acetonitrile) to a light source as per ICH Q1B guidelines.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC, monitoring for the decrease in the parent peak of this compound and the appearance of new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques such as LC-MS to determine their mass and fragmentation patterns.
Visualizations
References
Calibration curve issues in dihydroorotic acid quantification
Welcome to the technical support center for the quantification of dihydroorotic acid (DHO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound not linear?
A1: Non-linearity in your calibration curve can arise from several factors. One common reason is approaching the saturation limits of the detector on your instrument.[1] Additionally, matrix interference from complex biological samples can make a linear curve difficult to achieve.[1] It's also possible that there are issues with the preparation of your calibration standards, such as pipetting errors, or that the analyte is adsorbing to the surfaces of your vials or tips.
Q2: I am observing significant matrix effects in my this compound analysis. What can I do to mitigate this?
A2: Matrix effects, which can be either ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[2][3] To mitigate these effects, consider the following strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize your liquid chromatography method to better separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects.
-
Dilution: Diluting your sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.[5]
Q3: Due to the endogenous presence of this compound, I cannot obtain a blank matrix. How can I build a calibration curve?
A3: The presence of endogenous this compound in biological matrices like human plasma is a known issue.[6] A validated approach to overcome this is the use of a surrogate matrix.[6] A surrogate matrix is a fluid that is free of the analyte of interest but has similar properties to the actual sample matrix. For this compound in human plasma, a solution of bovine serum albumin (BSA) has been successfully used as a surrogate matrix.[6] It is crucial to demonstrate parallelism between the authentic matrix and the surrogate matrix to ensure the method's validity.[6]
Q4: What are the best practices for selecting and using an internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated or ¹³C-labeled this compound.[7] This is because it will have nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and chromatographic retention times.[7] When using an internal standard, ensure that its concentration is consistent across all samples and calibration standards.[8] The internal standard should also be added as early as possible in the sample preparation process to account for any analyte loss during extraction.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing)
-
Potential Cause: Column overload, contamination, or degradation.
-
Troubleshooting Steps:
-
Inject a Lower Concentration: Dilute your sample and inject a smaller amount to see if the peak shape improves.
-
Check for Contamination: Flush the column with a strong solvent to remove any potential contaminants.[9]
-
Inspect the Column: If the problem persists, the column may be degraded and require replacement.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound to be in a single ionic state.
-
Issue 2: High Variability in Results
-
Potential Cause: Inconsistent sample preparation, instrument instability, or analyte instability.
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure consistent and precise execution of all steps, particularly pipetting and extraction.
-
Assess Instrument Performance: Run system suitability tests to check for consistent injection volumes, retention times, and peak areas.[9]
-
Evaluate Analyte Stability: this compound has been shown to be stable in human plasma for at least 24 hours at room temperature and for extended periods when frozen.[6] However, stability should be confirmed in your specific matrix and storage conditions.[10] Consider investigating potential degradation due to enzymes in the matrix.[11]
-
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the quantification of this compound in human plasma using a surrogate matrix approach.[6]
| Parameter | This compound | Uridine (B1682114) |
| Linear Analytical Range | 3.00 - 3,000 ng/mL | 30.0 - 30,000 ng/mL |
| Overall Accuracy | 92.8% - 106% | 91.9% - 106% |
| Inter-Assay Precision (%CV) | < 7.2% | < 4.2% |
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is based on a validated method using a surrogate matrix approach.[6]
-
Sample Preparation:
-
Spike human plasma samples with a stable isotope-labeled internal standard for this compound.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Calibration Curve Preparation:
-
Prepare a surrogate matrix, for example, a solution of bovine serum albumin (BSA).
-
Spike the surrogate matrix with known concentrations of this compound to create calibration standards.
-
Process the calibration standards using the same protein precipitation method as the plasma samples.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples and calibration standards using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use an appropriate chromatographic column and mobile phase to achieve good separation of this compound.
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound calibration curve issues.
Caption: De novo pyrimidine (B1678525) biosynthesis pathway highlighting this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for Dihydroorotic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dihydroorotic acid (DHO), a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, is critical for studying metabolic disorders and for the development of drugs targeting this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. The choice of analytical methodology is paramount to achieving reliable and meaningful results. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, supported by experimental data from published literature.
Performance Characteristics: HPLC vs. LC-MS
The selection between HPLC-UV and LC-MS hinges on the specific analytical requirements, including sensitivity, selectivity, and the complexity of the sample matrix. LC-MS is renowned for its superior sensitivity and specificity, making it the gold standard for bioanalytical applications where the analyte may be present at trace levels in complex biological fluids.[1][2] In contrast, HPLC-UV offers a robust, cost-effective, and straightforward solution for less demanding applications.
A summary of key performance parameters is presented below. Data for the LC-MS/MS method is derived from a validated assay for this compound in human plasma.[3][4] Data for the HPLC-UV method is based on published methods for the closely related and structurally similar compound, orotic acid, as a representative proxy.
Table 1: Comparison of Quantitative Performance Parameters
| Performance Parameter | HPLC-UV (Representative) | LC-MS/MS (Validated for DHO) |
| Linearity | 0.5 - 125 mg/L (R² > 0.99)[5] | 3.00 - 3,000 ng/mL[3][4] |
| Limit of Detection (LOD) | ~20 pmol/injection[6] | < 3.00 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 0.5 mg/L[5] | 3.00 ng/mL[3][4] |
| Precision (%RSD) | Typically < 15% | < 7.2%[3][4] |
| Accuracy (% Recovery) | Typically 85-115% | 92.8% - 106%[3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide representative experimental protocols for both HPLC-UV and LC-MS/MS methods.
Representative HPLC-UV Method Protocol
This protocol is a generalized representation based on common HPLC methodologies for organic acids like orotate, the oxidized product of dihydroorotate.[5][6]
-
Sample Preparation: For biological fluids, a protein precipitation step is typically required. This can be achieved by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to the sample (e.g., in a 3:1 ratio), vortexing, and centrifuging to pellet the precipitated proteins.[7] The resulting supernatant is then collected for injection.
-
Chromatographic Conditions:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Anion-exchange column (e.g., Partisil-SAX) or a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a low concentration phosphate (B84403) buffer at a controlled pH (e.g., pH 4.0 or pH 7.2-7.4).[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.[8]
-
Detection Wavelength: 280 nm.[6]
-
Injection Volume: 10-20 µL.
-
Validated LC-MS/MS Method Protocol
This protocol is based on a validated method for the quantification of L-dihydroorotic acid (DHO) in human plasma.[3][4]
-
Sample Preparation (Protein Precipitation):
-
Spike human plasma samples with a stable isotope-labeled internal standard.
-
Perform protein precipitation by adding an organic solvent.[3][4]
-
Centrifuge the samples to pellet the proteins.
-
Analyze the resulting supernatant using LC-MS/MS. Due to the endogenous presence of DHO, a surrogate matrix approach using a solution like bovine serum albumin (BSA) is employed for the preparation of calibration standards and quality control samples.[3][4]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient elution using common LC-MS compatible solvents such as acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard.
-
Workflow and Method Comparison Diagrams
To better illustrate the processes and key differences, the following diagrams have been generated.
Caption: General experimental workflow for HPLC and LC-MS analysis.
Caption: Logical comparison of HPLC and LC-MS/MS attributes.
Discussion and Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but they serve different analytical needs.
HPLC-UV is a workhorse in many laboratories. Its primary advantages are lower instrumentation cost, simpler operation, and robustness. For assays where this compound concentrations are expected to be relatively high and the sample matrix is clean, HPLC-UV can provide reliable and accurate data. However, its sensitivity is limited compared to LC-MS, and its selectivity can be a concern.[9] Co-eluting compounds that absorb at the same wavelength can interfere with the analyte peak, potentially leading to inaccurate quantification.[2]
LC-MS/MS provides unparalleled advantages in sensitivity and specificity. By monitoring a specific mass-to-charge ratio transition, it can definitively identify and quantify this compound, even at very low concentrations and in the presence of complex biological matrices like plasma.[3][4] This high degree of selectivity minimizes the risk of interference, which is a significant advantage over UV detection.[2] A validated LC-MS/MS method demonstrated excellent accuracy and precision with a limit of quantification of 3.00 ng/mL, a level of performance that is challenging to achieve with HPLC-UV.[3][4] While the initial investment and operational complexity are higher, the quality of data is superior, making it the method of choice for clinical research, drug development, and any application requiring trace-level quantification.
References
- 1. rsc.org [rsc.org]
- 2. journal.standard.ac.ir [journal.standard.ac.ir]
- 3. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 5. An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive, nonradiometric assay for this compound dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ionsource.com [ionsource.com]
- 8. scioninstruments.com [scioninstruments.com]
- 9. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroorotic Acid vs. Orotic Acid: A Comparative Guide to Biomarkers of Pyrimidine Pathway Disruption
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the de novo pyrimidine (B1678525) biosynthesis pathway is fundamental for the synthesis of nucleotides, essential building blocks for DNA and RNA. Disruption of this pathway, whether through genetic disorders or pharmacological intervention, can have profound physiological consequences. Monitoring such disruptions is critical in disease diagnosis, drug development, and toxicology studies. Two key intermediates, dihydroorotic acid and orotic acid, have emerged as valuable biomarkers for pinpointing specific enzymatic inhibitions within this pathway. This guide provides an objective comparison of their utility, supported by experimental data and detailed methodologies.
The Pyrimidine Biosynthesis Pathway: A Brief Overview
The de novo synthesis of pyrimidines involves a series of enzymatic steps, ultimately leading to the production of uridine (B1682114) monophosphate (UMP), a precursor for other pyrimidine nucleotides. Two critical enzymes in this pathway are dihydroorotate dehydrogenase (DHODH) and UMP synthase . DHODH catalyzes the conversion of this compound to orotic acid, while UMP synthase is responsible for the subsequent conversion of orotic acid to UMP.
This compound and Orotic Acid as Differentiating Biomarkers
The accumulation of either this compound or orotic acid in biological fluids serves as a specific indicator of which enzymatic step is being inhibited.
-
This compound: An elevation in this compound levels is a direct and specific consequence of the inhibition of dihydroorotate dehydrogenase (DHODH) . DHODH inhibitors are a class of drugs investigated for their immunosuppressive and anti-cancer properties. Therefore, measuring this compound is a primary pharmacodynamic biomarker for assessing the target engagement and efficacy of DHODH inhibitors.
-
Orotic Acid: Increased levels of orotic acid, a condition known as orotic aciduria, point to a blockage downstream of DHODH. This is most commonly associated with a deficiency in UMP synthase , the enzyme responsible for converting orotic acid to UMP.[1][2] Hereditary orotic aciduria is a rare genetic disorder caused by mutations in the gene encoding UMP synthase.[3] Additionally, disruptions in the urea (B33335) cycle can lead to an overflow of carbamoyl (B1232498) phosphate (B84403) into the pyrimidine pathway, also resulting in the accumulation of orotic acid.[4]
Comparative Data Summary
The following table summarizes the key characteristics and clinical significance of this compound and orotic acid as biomarkers of pyrimidine pathway disruption.
| Feature | This compound | Orotic Acid |
| Primary Associated Enzyme Disruption | Dihydroorotate Dehydrogenase (DHODH) | UMP Synthase |
| Primary Clinical/Pharmacological Relevance | Monitoring target engagement of DHODH inhibitors | Diagnosis of hereditary orotic aciduria, indicator of urea cycle disorders |
| Typical Biological Matrix for Measurement | Plasma | Urine, Dried Blood Spots |
| Analytical Methods | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Colorimetric Assay, LC-MS/MS |
| Reported Fold Increase Upon Inhibition | Significant accumulation (e.g., >200-fold) upon treatment with DHODH inhibitors.[1] | Markedly elevated in hereditary orotic aciduria and certain urea cycle defects. |
Experimental Protocols
Accurate and reliable quantification of these biomarkers is paramount. Below are detailed methodologies for the analysis of this compound and orotic acid.
Quantification of this compound in Human Plasma by LC-MS/MS
This method provides high sensitivity and specificity for the determination of this compound in a complex biological matrix like plasma.[5]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is a typical starting point.
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Tandem Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the specific instrument and ionization conditions.
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., bovine serum albumin solution) due to the endogenous presence of this compound in plasma.[5]
Determination of Orotic Acid in Urine by Colorimetric Assay
This method is a more traditional approach suitable for screening purposes.
1. Sample Preparation (Cation-Exchange Chromatography)
-
To remove interfering substances, pass a known volume of urine through a small cation-exchange resin column.
-
Wash the column with deionized water to elute the orotic acid, which is not retained by the resin.
-
Collect the eluate for the colorimetric reaction.
2. Colorimetric Reaction
-
While specific commercial kits may have proprietary reagents, a common principle involves the reaction of orotic acid with p-dimethylaminobenzaldehyde in an acidic medium to form a colored product.
-
To the eluate from the sample preparation step, add the color-forming reagents according to the manufacturer's instructions.
-
Incubate the mixture for a specified time at a controlled temperature to allow for color development.
3. Measurement
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., around 480 nm) using a spectrophotometer.
-
Calculate the concentration of orotic acid by comparing the absorbance of the sample to a standard curve prepared with known concentrations of orotic acid.
Visualizing the Pathway and Workflow
To further clarify the roles of these biomarkers and the analytical process, the following diagrams are provided.
References
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Quantification of orotic acid in dried filter-paper urine samples by stable isotope dilution. | Semantic Scholar [semanticscholar.org]
- 5. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dihydroorotate Dehydrogenase (DHODH) Assay Kits for Researchers
For researchers, scientists, and drug development professionals investigating pyrimidine (B1678525) biosynthesis and its role in various diseases, the accurate measurement of dihydroorotate (B8406146) dehydrogenase (DHODH) activity is crucial. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. Its inhibition is a therapeutic target for autoimmune diseases and cancer. This guide provides a comprehensive comparison of commercially available DHODH assay kits, offering insights into their performance based on available data and detailed experimental protocols.
Performance Comparison of DHODH Assay Kits
The selection of an appropriate assay kit depends on several factors, including the sample type, required sensitivity, and the specific research question. The majority of commercially available kits are designed to measure the enzymatic activity of DHODH or quantify the DHODH protein itself. These kits primarily utilize either colorimetric or fluorometric detection methods, or employ an enzyme-linked immunosorbent assay (ELISA) format.
| Manufacturer | Kit Name | Assay Type | Detection Method | Detection Range | Sensitivity | Sample Type |
| Elabscience | Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit | Activity | Fluorometric | 0.008-2.5 U/L[1] | 0.008 U/L[1] | Animal tissue, Cells[1] |
| Cloud-Clone Corp. | ELISA Kit for Dihydroorotate Dehydrogenase (DHODH) | ELISA | Colorimetric | 1.56-100 ng/mL[2] | < 0.55 ng/mL[2] | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates[2] |
| Reddot Biotech | Human Dihydroorotate Dehydrogenase (DHODH) ELISA Kit | ELISA | Colorimetric | 0.156-10 ng/mL[3] | 0.051 ng/mL[3] | Tissue homogenates, cell lysates, other biological fluids[3] |
| United States Biological | Dihydroorotate Dehydrogenase (DHODH) BioAssay™ ELISA Kit (Human) | ELISA | Colorimetric | 0.156-10 ng/mL | 0.051 ng/mL[4] | Tissue homogenates, other biological fluids[4] |
| MyBioSource | Human Dihydroorotate Dehydrogenase (DHODH) ELISA Kit | ELISA | Colorimetric | 0.625-10 ng/mL | 0.263 ng/mL | Tissue homogenates, cell lysates, other biological fluids |
Visualizing the DHODH Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a generalized workflow for a DHODH activity assay.
Experimental Protocols
The following are generalized protocols for the main types of DHODH assays. For specific details, always refer to the manufacturer's manual provided with the kit.
DHODH Activity Assay (Fluorometric)
This protocol is based on the principle that DHODH catalyzes the formation of orotate, which then reacts with a probe to produce a fluorescent signal.
Materials:
-
DHODH Assay Buffer
-
DHODH Substrate (this compound)
-
Fluorometric Probe
-
DHODH Positive Control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, samples, and standards as instructed in the kit manual.
-
Sample and Standard Addition: Add samples (e.g., tissue homogenates, cell lysates) and standards to the wells of the 96-well plate.
-
Reaction Initiation: Add the reaction mix containing the DHODH substrate and fluorometric probe to each well.
-
Incubation: Incubate the plate at the recommended temperature and time (e.g., 37°C for 60-90 minutes).[1]
-
Measurement: Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., Ex/Em = 340/450 nm).[1]
-
Data Analysis: Calculate the DHODH activity based on the fluorescence signal of the samples relative to the standard curve.
DHODH ELISA (Colorimetric)
This protocol is for the quantitative measurement of DHODH protein concentration in biological samples.
Materials:
-
Pre-coated 96-well plate with anti-DHODH antibody
-
DHODH Standard
-
Biotin-conjugated anti-DHODH antibody
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Procedure:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit manual.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the pre-coated plate and incubate.
-
Detection Antibody Addition: Aspirate and wash the wells. Add the biotin-conjugated anti-DHODH antibody and incubate.
-
Streptavidin-HRP Addition: Aspirate and wash the wells. Add Streptavidin-HRP and incubate.
-
Substrate Addition: Aspirate and wash the wells. Add the TMB substrate and incubate in the dark.
-
Stop Reaction: Add the Stop Solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][5]
-
Data Analysis: Generate a standard curve and determine the concentration of DHODH in the samples.
Conclusion
The choice of a this compound or, more commonly, a DHODH assay kit should be guided by the specific experimental needs. For quantifying DHODH enzyme activity, fluorometric assays generally offer higher sensitivity. For measuring the total amount of DHODH protein, ELISA kits provide a robust and specific method. It is recommended to carefully review the product datasheets and protocols from various manufacturers to select the kit that best fits the research requirements for sample type, sensitivity, and throughput.
References
Dihydroorotic Acid: A Comparative Guide for Diagnosing Inborn Errors of Pyrimidine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dihydroorotic acid (DHO) as a biomarker for inborn errors of pyrimidine (B1678525) metabolism, with a focus on its diagnostic utility relative to other key metabolites. We present supporting experimental data, detailed methodologies for crucial assays, and visual representations of the metabolic pathways involved to aid in the understanding and diagnosis of these rare genetic disorders.
Introduction to Inborn Errors of Pyrimidine Metabolism
Inborn errors of pyrimidine metabolism are a group of rare genetic disorders caused by deficiencies in the enzymes responsible for the de novo synthesis or catabolism of pyrimidines. These pathways are essential for the production of nucleotides, the building blocks of DNA and RNA.[1] Deficiencies in these enzymatic steps can lead to the accumulation of specific metabolic intermediates, which can be used as diagnostic markers. The clinical presentation of these disorders is often non-specific, including neurological abnormalities, developmental delay, and hematological issues, making accurate and timely diagnosis challenging.[2][3]
Dihydroorotate (B8406146) dehydrogenase (DHODH) deficiency, also known as Miller syndrome, is an autosomal recessive disorder of pyrimidine de novo synthesis.[4] The enzyme DHODH catalyzes the conversion of this compound to orotic acid. A defect in this enzyme leads to a significant accumulation of this compound. Another key disorder is hereditary orotic aciduria, which results from a deficiency in the bifunctional enzyme UMP synthase, leading to a massive excretion of orotic acid.[5] Orotic acid can also be elevated in other conditions, such as urea (B33335) cycle defects, making differential diagnosis crucial.[6][7][8]
This guide will focus on the comparative analysis of this compound and other relevant biomarkers in the diagnosis of these disorders.
Biomarker Comparison
The primary biomarkers for inborn errors of pyrimidine de novo synthesis are this compound and orotic acid. Their concentrations in biological fluids, particularly urine and plasma, are key indicators of specific enzyme deficiencies.
| Biomarker | Associated Disorder(s) | Typical Findings in Affected Individuals | Diagnostic Significance |
| This compound (DHO) | Dihydroorotate Dehydrogenase (DHODH) Deficiency (Miller Syndrome) | Grossly elevated levels in plasma and urine.[9] | Primary and specific marker for DHODH deficiency. |
| Orotic Acid (OA) | Hereditary Orotic Aciduria (UMP Synthase Deficiency) | Markedly increased levels in urine.[5] | Primary marker for hereditary orotic aciduria. |
| Ornithine Transcarbamoylase (OTC) Deficiency (a urea cycle disorder) | Moderately to significantly elevated levels in urine.[6][8] | Important for the differential diagnosis of hyperammonemia.[10] | |
| Other Urea Cycle Defects (e.g., Citrullinemia, Argininosuccinic Aciduria) | May be elevated in urine.[8] | Aids in the differentiation of various urea cycle disorders. | |
| Uracil and Thymine | Dihydropyrimidine Dehydrogenase (DPD) Deficiency | Elevated levels in urine. | Key markers for disorders of pyrimidine catabolism. |
Quantitative Data Summary
Accurate diagnosis relies on comparing patient metabolite levels to established reference ranges. The following tables summarize typical concentrations of this compound and orotic acid in healthy individuals and those with specific metabolic disorders.
Table 1: this compound (DHO) Concentrations
| Analyte | Condition | Matrix | Concentration Range |
| This compound | Healthy Individuals | Plasma | 3.00–3,000 ng/mL[11] |
| DHODH Deficiency (Miller Syndrome) | Plasma | Grossly raised[9] | |
| DHODH Deficiency (Miller Syndrome) | Urine | Grossly raised[9] |
Table 2: Orotic Acid (OA) Concentrations
| Analyte | Condition | Matrix | Age Group | Concentration Range (mmol/mol creatinine) |
| Orotic Acid | Healthy Individuals | Urine | 0-4 years | ≤ 5.1[12] |
| Healthy Individuals | Urine | ≥ 5 years | ≤ 1.5[12] | |
| Healthy Individuals | Urine | < 2 weeks | 1.4 - 5.3[13] | |
| Healthy Individuals | Urine | 2 weeks - 1 year | 1.0 - 3.2[13] | |
| Healthy Individuals | Urine | 1 - 10 years | 0.5 - 3.3[13] | |
| Healthy Individuals | Urine | > 10 years | 0.4 - 1.2[13] | |
| Hereditary Orotic Aciduria | Urine | All ages | Markedly elevated (up to 1.5 g/day reported)[14] | |
| OTC Deficiency | Urine | All ages | Significantly elevated[10] |
| Analyte | Condition | Matrix | Age Group | Concentration Range (µM) |
| Orotic Acid | Healthy Individuals | Plasma | < 1 year | Upper limit: 0.59[8] |
| Healthy Individuals | Plasma | 1 - 12 years | Upper limit: 0.48[8] | |
| Healthy Individuals | Plasma | 13 - 19 years | Upper limit: 0.30[8] | |
| Healthy Individuals | Plasma | 20 - 40 years | Upper limit: 0.77[8] | |
| Argininosuccinic Acid Synthetase Deficiency | Plasma | - | < 1 to > 60[15] |
Experimental Protocols
Accurate quantification of this compound and orotic acid is critical for diagnosis. Below are detailed methodologies for commonly used analytical techniques.
Method 1: Quantification of this compound and Orotic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.[1][13]
Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Dilute the urine sample 1:20 with a solution of 0.1% formic acid in water.
-
For quantitative analysis, add a known concentration of a stable isotope-labeled internal standard (e.g., ¹⁵N₂-Orotic Acid) to the diluted sample.
-
Centrifuge the diluted sample to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for both this compound and orotic acid.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.
-
Method 2: Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay
This spectrophotometric assay measures the activity of the DHODH enzyme, which is deficient in Miller syndrome. The assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate.[11][17]
Materials:
-
Recombinant human DHODH or patient-derived cell/tissue lysates.
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or other suitable electron acceptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[1]
-
96-well microplate.
-
Microplate spectrophotometer.
Procedure:
-
Prepare a stock solution of DHO, DCIP, and CoQ10 in appropriate solvents.
-
Prepare the enzyme solution by diluting the recombinant DHODH or the cell/tissue lysate in the assay buffer to a working concentration.
-
In a 96-well plate, add the enzyme solution to the appropriate wells.
-
To initiate the reaction, add a reaction mixture containing DHO, DCIP, and CoQ10 to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.[1][11] The rate of decrease in absorbance corresponds to the rate of DCIP reduction and is proportional to DHODH activity.
-
The enzyme activity can be calculated from the linear portion of the absorbance versus time curve.
Visualizing the Metabolic Pathway and Diagnostic Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the de novo pyrimidine synthesis pathway and a typical diagnostic workflow for inborn errors of pyrimidine metabolism.
Caption: De novo pyrimidine synthesis pathway highlighting enzymatic defects.
Caption: Diagnostic workflow for inborn errors of pyrimidine metabolism.
Conclusion
This compound is a highly specific and sensitive biomarker for the diagnosis of dihydroorotate dehydrogenase deficiency (Miller syndrome). Its measurement, in conjunction with orotic acid and other metabolites, is crucial for the differential diagnosis of inborn errors of pyrimidine metabolism and related disorders such as urea cycle defects. The use of advanced analytical techniques like LC-MS/MS allows for the accurate and reliable quantification of these biomarkers, facilitating early diagnosis and appropriate management of these complex genetic conditions. This guide provides a framework for researchers and clinicians to better understand the role of this compound in the diagnostic landscape of inborn errors of metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of pyrimidine biosynthesis and its strong coupling to the purine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Orotic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. youtube.com [youtube.com]
- 8. Reference intervals for orotic acid in urine, plasma and dried blood spot using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 10. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Reference values of urinary orotic acid in a healthy Tunisian population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orotic Acid [healthcare.uiowa.edu]
- 14. labcorp.com [labcorp.com]
- 15. Plasma concentrations and renal clearance of orotic acid in argininosuccinic acid synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. metbio.net [metbio.net]
- 17. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic impact of targeting the de novo pyrimidine (B1678525) biosynthesis pathway, with a focus on dihydroorotic acid and its precursors. This document summarizes quantitative experimental data, details relevant methodologies, and visualizes key pathways and workflows.
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides, the building blocks of DNA and RNA.[1] A key enzyme in this pathway is dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes the conversion of this compound to orotic acid.[2] The inhibition of DHODH is a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[3] Understanding the metabolic consequences of DHODH inhibition is crucial for drug development and biomarker discovery.
Quantitative Comparison of Metabolite Accumulation
Inhibition of DHODH leads to the accumulation of its substrate, this compound, and upstream metabolites in the de novo pyrimidine synthesis pathway. The following table summarizes the fold change in the intracellular concentrations of this compound and N-carbamoylaspartic acid upon treatment with various DHODH inhibitors.
| DHODH Inhibitor | Cell Line | This compound (Fold Change) | N-Carbamoylaspartic Acid (Fold Change) | Reference |
| Indoluidin E | A549 | 258 | 122 | [4] |
| H-006 | A549 | 265 | 556 | [5] |
| Brequinar | Various | Inhibition of DHODH leads to accumulation of upstream metabolites. | Inhibition of DHODH leads to accumulation of upstream metabolites. | [6][7] |
| Leflunomide (B1674699) | Various | The active metabolite, teriflunomide, inhibits DHODH, leading to pyrimidine depletion. | The active metabolite, teriflunomide, inhibits DHODH, leading to pyrimidine depletion. | [3][8] |
| Teriflunomide | Various | Inhibits DHODH, leading to a reduction in pyrimidine synthesis. | Inhibits DHODH, leading to a reduction in pyrimidine synthesis. | [3][9][10] |
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical context and the experimental approach, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Metabolite Extraction from Adherent Cells for LC-MS Analysis
This protocol is adapted for the extraction of polar metabolites from adherent cell cultures.[1][2][11][12]
Materials:
-
Ice-cold 0.9% NaCl in LC-MS grade water
-
Ice-cold 80% (v/v) LC-MS grade methanol (B129727) in LC-MS grade water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Aspirate the cell culture medium completely.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution, aspirating the wash solution completely each time.
-
Place the culture dish on dry ice to quench metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate) and scrape the cells thoroughly with a cell scraper.
-
Transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
-
Vortex the tube for 1 minute at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the samples using a centrifugal evaporator (SpeedVac) without heat.
-
Store the dried extracts at -80°C until LC-MS analysis.
LC-MS/MS Quantification of this compound and N-Carbamoylaspartic Acid
This protocol provides a general framework for the targeted quantification of this compound and N-carbamoylaspartic acid. Specific parameters may need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining these polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative mode is typically used for these acidic molecules.
-
Multiple Reaction Monitoring (MRM):
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
N-Carbamoylaspartic Acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
-
Data Analysis:
-
Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., 50% acetonitrile).
-
Inject the samples onto the LC-MS/MS system.
-
Integrate the peak areas for the MRM transitions of this compound and N-carbamoylaspartic acid.
-
Normalize the peak areas to an internal standard and/or a measure of cell number/protein content.
-
Calculate the fold change in metabolite levels between control and inhibitor-treated samples.
-
This guide provides a foundational understanding of the comparative metabolomics of this compound and related pyrimidine intermediates. The provided data, visualizations, and protocols serve as a valuable resource for researchers investigating the effects of DHODH inhibitors and the broader field of pyrimidine metabolism.
References
- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem-agilent.com [chem-agilent.com]
- 6. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teriflunomide shifts the astrocytic bioenergetic profile from oxidative metabolism to glycolysis and attenuates TNFα-induced inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cri.utsw.edu [cri.utsw.edu]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validating High-Throughput Screening Assays for DHODH Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of high-throughput screening (HTS) assays for the identification of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors. Supported by experimental data, this document outlines key validation parameters, compares common assay formats, and provides detailed experimental protocols.
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections.[1][2][3] High-throughput screening (HTS) is a cornerstone of drug discovery efforts to identify novel DHODH inhibitors. The validation of these HTS assays is paramount to ensure the reliability and reproducibility of screening results.
Comparison of High-Throughput Screening Assays
The selection of an appropriate HTS assay for DHODH inhibitor screening depends on various factors, including the specific research goals, available instrumentation, and desired throughput. The most common assay formats are biochemical assays that directly measure enzyme activity and cell-based assays that assess the downstream effects of DHODH inhibition.
| Assay Type | Principle | Advantages | Disadvantages | Key Validation Parameters |
| Biochemical: Fluorescence-Based (Resazurin) | Measures the reduction of the fluorogenic dye resazurin (B115843) to the highly fluorescent resorufin, which is coupled to DHODH activity.[4][5] | High sensitivity, amenable to high-density formats (e.g., 1536-well plates), and allows for continuous monitoring.[4] | Potential for interference from fluorescent compounds. | Z'-factor, Signal-to-Background (S/B) ratio, IC50 values. |
| Biochemical: Colorimetric (DCPIP Reduction) | Monitors the reduction of the chromogenic indicator 2,6-dichloroindophenol (B1210591) (DCIP), which results in a decrease in absorbance at ~600 nm as DHODH oxidizes dihydroorotate.[6][7][8] | Cost-effective, straightforward, and widely used. | Lower sensitivity compared to fluorescence-based assays, potential for interference from colored compounds. | IC50 values, enzyme kinetics (Vmax, Km). |
| Cell-Based: Cell Viability/Proliferation | Measures the effect of DHODH inhibition on the proliferation and viability of cells, often using reagents like MTT or luminescent ATP quantification.[9][10] | Provides insights into cellular potency and cytotoxicity. | Indirect measure of DHODH inhibition, can be affected by off-target effects. | GI50/IC50 values, uridine (B1682114) rescue effect. |
| Cell-Based: Cell Painting Assay | A high-content imaging-based assay that uses morphological profiling to detect cellular changes induced by DHODH inhibitors.[11][12] | Provides a multi-parametric, unbiased view of compound effects at the cellular level.[11][12] | Requires specialized imaging equipment and complex data analysis. | Morphological signature similarity to known DHODH inhibitors. |
Performance Data of Known DHODH Inhibitors
The validation of any HTS assay for DHODH inhibitors should include the profiling of known inhibitors to benchmark assay performance. The half-maximal inhibitory concentration (IC50) is a critical parameter for this purpose.
| Inhibitor | Assay Type | IC50 | Reference |
| Brequinar | Biochemical (Fluorescence) | 2.1 nM | [5] |
| Cell-Based | Submicromolar | [13] | |
| Teriflunomide | Biochemical (Fluorescence) | 24.5 nM | [5] |
| Biochemical | 388 nM | [1] | |
| Leflunomide | Biochemical (Fluorescence) | 332.9 nM | [5] |
| BAY-2402234 | Biochemical (Fluorescence) | 0.42 nM | [5] |
| DHODH-IN-11 | Biochemical | >100 µM (weak inhibitor) | [1] |
Experimental Protocols
Biochemical DHODH Enzyme Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against human DHODH by measuring the reduction of DCIP.[2][7]
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[6]
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.[7]
-
Add 178 µL of a working solution of recombinant human DHODH in Assay Buffer to each well.[9]
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[2]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well. Final concentrations should be in the range of 500 µM for DHO, 100-200 µM for DCIP, and 100 µM for CoQ10.[2][7]
-
Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode, with readings every 30-60 seconds for 10-15 minutes.[2][7]
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of DHODH inhibitors on the proliferation of a cancer cell line.
Materials:
-
Rapidly proliferating cancer cell line (e.g., HL-60)
-
Cell culture medium and supplements
-
Test compound and known DHODH inhibitor (e.g., Brequinar)
-
Cell viability reagent (e.g., WST-1, CCK-8, or a luminescent ATP-based reagent)
-
96-well cell culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO). The final DMSO concentration should typically be kept below 0.1%.[7]
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).[7][9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).[7]
-
Measure the absorbance or luminescence using a microplate reader.
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 or IC50 value.
-
To confirm the mechanism of action, a rescue experiment can be performed by co-incubating the cells with the inhibitor and orotic acid or uridine. The restoration of cell viability in the presence of these downstream products is indicative of specific DHODH inhibition.[14]
Visualizing Key Pathways and Workflows
To better understand the context and execution of DHODH inhibitor screening, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. citeab.com [citeab.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Comparative Analysis of Dihydroorotic Acid and Carbamoyl Aspartate Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, is a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders. Blocking DHODH disrupts the synthesis of essential building blocks for DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. A direct consequence of DHODH inhibition is the accumulation of its substrate, dihydroorotic acid. However, recent studies have revealed a more complex metabolic response, with the accumulation of another upstream metabolite, carbamoyl (B1232498) aspartate. This guide provides a comparative analysis of the levels of this compound and carbamoyl aspartate in response to DHODH inhibition, supported by experimental data, to aid researchers in understanding the nuanced metabolic consequences of targeting this critical enzyme.
The De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition
The de novo pyrimidine synthesis pathway is a series of enzymatic reactions that produce pyrimidine nucleotides. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH leads to a bottleneck in the pathway, causing the accumulation of upstream metabolites.
Comparative Analysis of Metabolite Accumulation
The inhibition of DHODH consistently leads to a significant increase in the intracellular concentration of its direct substrate, this compound. However, the extent of accumulation of the upstream metabolite, carbamoyl aspartate, appears to be dependent on the specific inhibitor and the cellular context.
| DHODH Inhibitor | Cell Line | This compound (Fold Change vs. Control) | Carbamoyl Aspartate (Fold Change vs. Control) | Reference |
| Indoluidin E | A549 (Lung Carcinoma) | 258 | 122 | [1] |
| Brequinar (B1684385) | SCLC (Small Cell Lung Cancer) | Significant Increase (Greater than LUAD and PDAC) | Significant Increase (Greater than LUAD and PDAC) | [2] |
| Brequinar | LUAD (Lung Adenocarcinoma) | Significant Increase | Significant Increase | [2] |
| Brequinar | PDAC (Pancreatic Ductal Adenocarcinoma) | Significant Increase | Significant Increase | [2] |
| Leflunomide | Human T-lymphocytes | Minor Accumulation | Principal Accumulated Metabolite | [3] |
Key Observations:
-
Indoluidin E: In A549 lung cancer cells, treatment with indoluidin E resulted in a massive 258-fold increase in this compound and a significant 122-fold increase in carbamoyl aspartate, indicating a substantial backup of the pathway.[1]
-
Brequinar: Treatment with brequinar led to the accumulation of both dihydroorotate and carbamoyl aspartate across small cell lung cancer (SCLC), lung adenocarcinoma (LUAD), and pancreatic ductal adenocarcinoma (PDAC) cell lines.[2] Notably, the increase in both metabolites was more pronounced in SCLC cells compared to the other two cancer types, suggesting a greater reliance on the de novo pyrimidine synthesis pathway in SCLC.[2]
-
Leflunomide: In mitogen-stimulated human T-lymphocytes, inhibition of DHODH by leflunomide resulted in carbamoyl aspartate being the principal accumulated metabolite, with a less pronounced increase in this compound.[3] This suggests that under these conditions, the equilibrium of the dihydroorotase (DHOase) enzyme, which converts carbamoyl aspartate to this compound, may favor the reverse reaction.[3]
Experimental Protocols
Cell Culture and DHODH Inhibitor Treatment
A typical experimental workflow for assessing the metabolic effects of DHODH inhibition is as follows:
-
Cell Lines: A549 (human lung carcinoma), Jurkat (human T-cell leukemia), SCLC, LUAD, and PDAC cell lines are commonly used models.
-
Inhibitor Treatment: Cells are treated with the DHODH inhibitor of interest (e.g., brequinar, leflunomide's active metabolite A77 1726, or teriflunomide) at a predetermined concentration and for a specific duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.
Sample Preparation for Intracellular Metabolite Analysis
Accurate measurement of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction.
-
Quenching and Harvesting:
-
Aspirate the cell culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Immediately add a cold quenching solution, such as 80% methanol, to the cell pellet to halt enzymatic reactions.[4]
-
Incubate on ice to ensure complete quenching.[4]
-
Scrape the cells and collect the cell lysate.
-
-
Metabolite Extraction:
-
Lyse the cells by methods such as sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet proteins and cell debris.[4]
-
Collect the supernatant containing the intracellular metabolites.
-
The extract can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[4]
-
Simultaneous Quantification of this compound and Carbamoyl Aspartate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used for the separation of these polar metabolites.
-
Mobile Phase: A gradient elution with a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of this compound and carbamoyl aspartate.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion for each metabolite and monitoring a specific product ion after fragmentation.
-
This compound: Precursor ion (m/z) and product ion (m/z) transitions need to be optimized for the specific instrument.
-
Carbamoyl Aspartate: Precursor ion (m/z) and product ion (m/z) transitions need to be optimized for the specific instrument.
-
-
Internal Standards: The use of stable isotope-labeled internal standards for this compound and carbamoyl aspartate is highly recommended for accurate quantification, as they can correct for variations in sample preparation and instrument response.
-
Conclusion
The inhibition of DHODH consistently leads to the accumulation of its substrate, this compound. However, the concurrent accumulation of carbamoyl aspartate is a variable phenomenon influenced by the specific inhibitor and the cellular context. Researchers should consider the potential for differential accumulation of these two metabolites when interpreting the metabolic consequences of DHODH inhibition. The provided experimental protocols offer a framework for the accurate and simultaneous quantification of this compound and carbamoyl aspartate, enabling a more comprehensive understanding of the metabolic reprogramming induced by DHODH-targeting therapeutics. This detailed analysis is crucial for the rational design and development of novel anticancer and immunomodulatory agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous separation by high-performance liquid chromatography of carbamoyl aspartate, carbamoyl phosphate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Dihydroorotic Acid: A Comparative Guide to its Clinical Validation as a Urinary Diagnostic Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary dihydroorotic acid (DHOA) as a diagnostic marker, particularly in the context of inborn errors of metabolism. We will delve into its performance against other diagnostic analytes, supported by available experimental data, and provide detailed methodologies for its detection.
Introduction to this compound and its Clinical Relevance
This compound is a crucial intermediate in the de novo pyrimidine (B1678525) biosynthetic pathway. This pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. The conversion of this compound to orotic acid is catalyzed by the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme uniquely located in the inner mitochondrial membrane and functionally linked to the electron transport chain.
Genetic defects in the DHODH gene lead to dihydroorotate dehydrogenase deficiency, also known as Miller syndrome. This rare autosomal recessive disorder is characterized by a range of developmental anomalies. The blockage of the pyrimidine synthesis pathway at this step results in a significant accumulation and subsequent excretion of DHOA in the urine, making it a primary diagnostic marker for this condition.
Comparative Analysis of Urinary DHOA as a Diagnostic Marker
The clinical utility of a diagnostic marker is determined by its ability to accurately and reliably identify a specific pathological condition. Here, we compare urinary DHOA with other relevant biomarkers in the context of DHODH deficiency and other related metabolic disorders.
Performance Against Alternative Markers
Currently, the diagnosis of DHODH deficiency relies on a combination of clinical evaluation, molecular genetic testing of the DHODH gene, and biochemical analysis. While molecular testing is definitive, biochemical analysis provides a rapid and functional assessment.
| Diagnostic Analyte | Condition(s) | Advantages | Limitations |
| Urinary this compound (DHOA) | DHODH Deficiency (Miller Syndrome) | Highly specific and sensitive for DHODH deficiency due to its proximal position to the enzymatic block. Described as "grossly raised" in affected individuals. | Limited data on reference ranges in the general population and in other metabolic disorders. Not typically elevated in other primary mitochondrial diseases without DHODH mutations. |
| Urinary Orotic Acid (OA) | DHODH Deficiency, Urea Cycle Defects (e.g., OTC deficiency), Hereditary Orotic Aciduria (UMPS deficiency) | Well-established marker for several inborn errors of metabolism. Commercially available assays. | Can be elevated in multiple conditions, requiring further differential diagnosis. In DHODH deficiency, urinary orotic acid may be elevated, but to a lesser extent than DHOA, and can sometimes be within the normal range, making it a less reliable primary marker for this specific condition. |
| Molecular Genetic Testing (DHODH gene) | DHODH Deficiency (Miller Syndrome) | Confirmatory and definitive for the diagnosis. | Can be time-consuming and expensive. May not be readily available in all clinical settings. |
| Enzyme Activity Assay (DHODH) | DHODH Deficiency (Miller Syndrome) | Provides a functional confirmation of the genetic defect. | Requires a tissue biopsy (e.g., muscle or fibroblasts), which is an invasive procedure. |
| Urinary Organic Acid Profile | Mitochondrial Respiratory Chain Deficiencies | Can reveal a pattern of abnormal metabolites (e.g., lactate, Krebs cycle intermediates) suggestive of mitochondrial dysfunction. | Findings are often non-specific and can be influenced by diet and clinical status. DHOA is not typically included in standard organic acid panels. |
Experimental Protocols
Accurate and reproducible measurement of urinary DHOA is critical for its clinical validation. The gold-standard method for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol: Quantification of Urinary this compound by LC-MS/MS
This protocol is adapted from validated methods for DHOA in plasma and orotic acid in urine.[1][2]
1. Sample Collection and Preparation:
-
Collect a random or 24-hour urine sample in a sterile container without preservatives.
-
Immediately after collection, freeze the sample at -20°C or lower to ensure stability. This compound is unstable at room temperature.[3]
-
Prior to analysis, thaw the urine sample at room temperature.
-
Centrifuge the sample at approximately 3,000 x g for 10 minutes to remove any particulate matter.
-
Take a 50 µL aliquot of the urine supernatant for analysis.
2. Internal Standard Spiking:
-
Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-Dihydroorotic acid) to the urine aliquot. This is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.
3. Sample Dilution:
-
Dilute the sample with a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to reduce matrix interference. A 1:20 dilution is a common starting point for urinary organic acids.[2]
4. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating DHOA from other urinary components.
-
Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is optimal for detecting acidic molecules like DHOA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for DHOA and its internal standard.
-
Precursor Ion (Q1): [M-H]⁻ of DHOA (m/z 157.0)
-
Product Ion (Q3): A characteristic fragment ion of DHOA (e.g., m/z 113.0 from the loss of CO₂)
-
-
5. Quantification:
-
A calibration curve is generated using standards of known DHOA concentrations prepared in a surrogate matrix (e.g., synthetic urine or a saline solution).
-
The concentration of DHOA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution and reported as mmol/mol creatinine.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context of urinary DHOA and the diagnostic workflow, the following diagrams are provided.
Caption: De novo pyrimidine synthesis pathway highlighting the role of DHODH.
References
- 1. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Definition And Overview Of Miller Fisher Syndrome - Klarity Health Library [my.klarity.health]
- 3. A sensitive, nonradiometric assay for this compound dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydroorotic Acid Measurement Techniques: Reproducibility and Robustness
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of dihydroorotic acid (DHO) is crucial for understanding pyrimidine (B1678525) metabolism and evaluating the efficacy of novel therapeutics, particularly inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). This guide provides an objective comparison of the principal analytical methods for DHO measurement, focusing on their reproducibility and robustness. We present a summary of their performance characteristics, detailed experimental protocols, and visualizations of the underlying biochemical pathway and analytical workflows.
Performance Comparison of this compound Quantification Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Parameter | LC-MS/MS | HPLC-UV | Spectrophotometric/Colorimetric | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation followed by UV absorbance detection. | Chemical reaction producing a colored product. | Enzymatic conversion of DHO to a detectable product. |
| Specificity | Very High | Moderate to High | Low to Moderate | High (enzyme-dependent) |
| Sensitivity (LOD/LOQ) | Very High (Low ng/mL to pg/mL) | High (Low µg/mL to ng/mL) | Moderate (µg/mL range) | Moderate to High |
| Linearity | Excellent | Good | Moderate | Good |
| Precision (%CV) | Excellent (<15%) | Good (<15-20%) | Moderate (Variable) | Good (<20%) |
| Recovery | Good to Excellent (80-120%) | Good (Variable) | Variable | Variable |
| Sample Throughput | High | Moderate | High | High |
| Robustness | High | Moderate | Low to Moderate | Moderate |
| Instrumentation | LC system, Mass Spectrometer | HPLC system, UV Detector | Spectrophotometer/Plate Reader | Spectrophotometer/Plate Reader |
| Primary Application | Targeted quantification in complex biological matrices. | Quantification in less complex matrices; enzymatic assays. | High-throughput screening; preliminary studies. | Enzyme kinetics; inhibitor screening. |
Signaling Pathway and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
This compound is a key intermediate in the de novo synthesis of pyrimidines, a fundamental process for the production of nucleotides required for DNA and RNA synthesis. The pathway involves a series of enzymatic steps, with the conversion of dihydroorotate to orotate, catalyzed by dihydroorotate dehydrogenase (DHODH), being a critical, rate-limiting step.[1]
Experimental Workflow: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity and specificity.
Experimental Workflow: HPLC-UV Analysis
High-performance liquid chromatography with ultraviolet detection is a widely available and robust technique for quantifying compounds that absorb UV light.
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated method for the quantification of uridine (B1682114) and L-dihydroorotic acid in K2EDTA human plasma.[2]
a. Sample Preparation:
-
To 50 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
b. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for DHO.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for DHO and the internal standard are monitored for quantification.
d. Validation Parameters:
-
Linearity: The analytical range is typically established from low to high ng/mL concentrations.[2]
-
Accuracy: The overall accuracy should be within 85-115% (92.8% to 106% has been reported).[2]
-
Precision: The inter-assay precision (%CV) should be less than 15% (<7.2% has been reported).[2]
-
Stability: DHO has been shown to be stable in human plasma for at least 24 hours at room temperature and for extended periods when frozen.[2]
HPLC-UV Method for Dihydroorotate Dehydrogenase Activity
This method indirectly measures this compound by quantifying the product of the DHODH reaction, orotic acid.[3]
a. Enzymatic Reaction:
-
Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 4.0), the sample containing DHODH, and cofactors.
-
Initiate the reaction by adding a known concentration of this compound.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by deproteinization (e.g., adding perchloric acid).
b. HPLC-UV Analysis:
-
Centrifuge the stopped reaction mixture to remove precipitated proteins.
-
Inject the supernatant onto the HPLC system.
-
Column: Anion-exchange column (e.g., Partisil-SAX).[3]
-
Mobile Phase: Isocratic elution with a low concentration phosphate buffer at a specific pH (e.g., pH 4.0).[3]
-
Flow Rate: A typical flow rate for the column used.
-
Detection: UV detection at the wavelength of maximum absorbance for orotic acid (approximately 280 nm).[3]
c. Performance Characteristics:
-
Limit of Detection: A detection limit of 20 pmol per injection for orotic acid has been reported, which is comparable to radiometric assays.[3]
-
Specificity: This method is more specific than spectrophotometric assays as it separates orotic acid from other UV-absorbing compounds in the sample.[3]
Spectrophotometric Assay for Dihydroorotate Dehydrogenase Activity
This is an indirect method that measures the reduction of a chromogenic substrate coupled to the oxidation of this compound.
a. Principle: The activity of DHODH is coupled to the reduction of an indicator dye, such as 2,6-dichloroindophenol (B1210591) (DCPIP), which results in a measurable decrease in absorbance at a specific wavelength.
b. Assay Protocol:
-
Prepare a reaction buffer containing buffer salts, Triton X-100, and coenzyme Q10.
-
Add the sample containing DHODH and the indicator dye (DCPIP) to a microplate well.
-
Initiate the reaction by adding this compound.
-
Immediately measure the decrease in absorbance at around 600-650 nm over time using a microplate reader.
c. Performance Characteristics:
-
Sensitivity and Specificity: This assay is generally less sensitive and specific than HPLC-based methods.[3] It is susceptible to interference from other reducing agents in the sample.
-
Application: It is well-suited for high-throughput screening of DHODH inhibitors.
Enzymatic Assay with Fluorescence Detection
This is another indirect method that measures the formation of orotic acid from this compound through a subsequent fluorescence-generating reaction.[4]
a. Principle: The orotic acid produced by DHODH reacts with a fluorogenic reagent to produce a fluorescent product that can be quantified.
b. Assay Protocol:
-
Perform the enzymatic reaction as described for the HPLC-UV method.
-
After the incubation period, add a fluorogenic reagent (e.g., 4-trifluoromethyl-benzamidoxime), an oxidizing agent (e.g., K3[Fe(CN)6]), and a base (e.g., K2CO3).[4]
-
Heat the mixture to facilitate the fluorescent derivatization.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
c. Performance Characteristics:
-
Sensitivity: This method can offer high sensitivity for the detection of orotic acid.
-
Application: Suitable for measuring DHODH activity in complex biological samples like cell and tissue lysates.[4]
Conclusion
The choice of method for this compound quantification is a critical decision that impacts the quality and reliability of research and development outcomes. LC-MS/MS stands out as the most robust and reproducible method for accurate quantification in complex biological samples, offering superior sensitivity and specificity. HPLC-UV provides a reliable and more accessible alternative, particularly for enzymatic assays where the product, orotic acid, is measured. Spectrophotometric and enzymatic assays are valuable for high-throughput screening and initial activity assessments but may lack the specificity and robustness required for definitive quantitative studies. Researchers should carefully consider the specific requirements of their study to select the most appropriate and well-validated method for this compound measurement.
References
Comparative Efficacy of Novel DHODH Inhibitors on Cellular Dihydroorotic Acid Levels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, with a focus on their impact on cellular dihydroorotic acid levels. The information is supported by experimental data and detailed methodologies.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1] Inhibition of DHODH leads to the depletion of pyrimidines necessary for DNA and RNA synthesis, making it an attractive target for the treatment of cancer and autoimmune diseases.[1][2] A key pharmacodynamic marker of DHODH inhibition is the cellular accumulation of its substrate, this compound. This guide compares the efficacy of several novel DHODH inhibitors based on their biochemical potency and their reported effects on cellular dihydroorotate levels.
Quantitative Data Comparison
The following table summarizes the in vitro potency of selected novel DHODH inhibitors against human DHODH. A lower IC50 value indicates a higher potency.
| Inhibitor | Target | IC50 (nM) | Cell Proliferation Inhibition (IC50/EC50) | Reported Effect on this compound Levels |
| Brequinar Sodium | Human DHODH | ~5.2 - 20[3][4] | Induces differentiation in AML cell lines (ED50 = ~1 µM).[5] | Prevents the accumulation of orotic acid, indicating an upstream block in the pathway.[5] |
| ASLAN003 (Farudodstat) | Human DHODH | 35[6] | Inhibits proliferation of THP-1, MOLM-14, and KG-1 cells with IC50 values of 152 nM, 582 nM, and 382 nM, respectively.[6] | Treatment of AML cells with ASLAN003 leads to metabolic reprogramming consistent with DHODH inhibition.[7] |
| BAY 2402234 (Orludodstat) | Human DHODH | 1.2[8] | Potently inhibits proliferation of AML and DLBCL cell lines in the sub-nanomolar to low-nanomolar range.[9][10] | Treatment leads to a dose-dependent increase in tumoral and plasma dihydroorotate levels.[9][10] |
| H-006 | Human DHODH | Potent inhibitor | Suppresses the growth of various cancer cells.[2] | Treatment of A549 cells resulted in a 265-fold accumulation of this compound.[2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assess inhibitor efficacy, the following diagrams are provided.
Experimental Protocols
Measurement of Cellular this compound by LC-MS/MS
This protocol outlines the quantification of intracellular this compound levels following treatment with a DHODH inhibitor.
a. Cell Culture and Treatment:
-
Seed cells (e.g., AML cell lines like THP-1, MOLM-14, or KG-1) in appropriate culture vessels and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the novel DHODH inhibitor or a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24, 48, or 72 hours).
b. Metabolite Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable extraction solvent, such as a mixture of acetonitrile, methanol, and water.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.[11]
c. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column for chromatographic separation, such as a SeQuant ZIC-cHILIC column.[12]
-
Employ a validated LC-MS/MS method for the specific detection and quantification of this compound.[13]
-
Use stable isotope-labeled internal standards for accurate quantification.[13]
d. Data Analysis:
-
Process the raw LC-MS/MS data to obtain the peak area for this compound.
-
Normalize the peak area to the internal standard and/or cell number.
-
Compare the levels of this compound in inhibitor-treated cells to the vehicle-treated control cells to determine the fold-increase.
DHODH Enzymatic Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound on the DHODH enzyme.
a. Reagents and Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (substrate)
-
2,6-dichloroindophenol (DCIP; an electron acceptor)
-
Coenzyme Q10
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
b. Assay Procedure:
-
Pre-incubate the recombinant human DHODH enzyme with various concentrations of the inhibitor in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate (this compound) and cofactors (Coenzyme Q10 and DCIP).
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600-650 nm over time using a microplate reader.[2]
c. Data Analysis:
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration.
-
Normalize the rates relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]
References
- 1. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydroorotic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical waste is paramount to ensuring a safe working environment and protecting the environment. Dihydroorotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, is a chemical that requires careful handling and specific disposal procedures due to its hazardous properties.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound, in line with safety and regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][4] Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[5] All handling of this compound should be conducted in a well-ventilated area, ideally within a chemical fume hood.[2][5]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for L-Dihydroorotic acid, compiled from various safety data sheets.
| Property | Value |
| Molecular Formula | C₅H₆N₂O₄[6] |
| Molecular Weight | 158.11 g/mol [3] |
| Melting Point | 254-255 °C (decomposes) |
| Appearance | White powder/solid[1] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash.[5][7]
-
Waste Identification and Segregation :
-
Treat all this compound and materials contaminated with it as hazardous waste.[8]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5] Incompatible chemicals should be kept separate to avoid dangerous reactions.[9]
-
-
Container Management :
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[9][10] If possible, use the original container.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound".[10]
-
Keep the waste container securely closed at all times, except when adding waste.[11]
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.[9][10] This area should be under the direct supervision of laboratory personnel.[10]
-
-
Spill Management :
-
In case of a minor spill, clean it up immediately while wearing appropriate PPE.[1]
-
Avoid breathing in the dust.[1]
-
Sweep up the solid material and place it in the designated hazardous waste container.[2][4]
-
For major spills, alert personnel in the area and contact your institution's EHS office for assistance.[1]
-
-
Disposal Procedure :
-
Once the waste container is ready for disposal (typically when it is 90% full), contact your institution's EHS office or a licensed hazardous waste disposal contractor.[10]
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.
-
Follow their specific instructions for packaging and labeling for transport.
-
-
Decontamination :
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste along with the chemical.[5]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste.[8][11]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. canbipharm.com [canbipharm.com]
- 3. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.no [fishersci.no]
- 5. benchchem.com [benchchem.com]
- 6. 4,5-Dihydroorotic acid - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling Dihydroorotic Acid
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Dihydroorotic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Profile of this compound
This compound is classified as a hazardous substance that requires careful handling.[1] Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation: Can cause serious eye irritation and potential damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust.[1][3][5]
The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with European standard EN 166 or OSHA 29 CFR 1910.133.[2][4] Goggles should be worn to protect against dust particles and splashes.[2] A face shield offers broader protection.[6] |
| Skin | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[7] For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[1] |
| Lab Coat or Protective Clothing | Long-sleeved clothing is mandatory to prevent skin contact.[2][4] | |
| Respiratory | Dust Mask or Respirator | For small-scale laboratory use under normal conditions with adequate ventilation, a dust mask (e.g., N95) is recommended.[8] For large-scale operations, emergencies, or in areas with insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety. The following workflow should be followed:
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][4]
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[9]
-
Avoid the formation of dust and aerosols.[3]
2. Donning Personal Protective Equipment:
-
Before handling the chemical, put on all required PPE as detailed in the table above. Ensure gloves are worn over the cuffs of the lab coat.
3. Handling the Chemical:
-
Avoid all personal contact with the substance, including inhalation of dust.[1]
-
Wash hands thoroughly after handling.[3]
-
Keep the container tightly closed when not in use.[4]
-
Avoid contact with strong oxidizing agents, as this can create a reaction.[1][2]
4. Spill Management:
-
Minor Spills: Immediately clean up spills. Avoid breathing in the dust and prevent contact with skin and eyes.[1] Sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[2][3]
-
Major Spills: Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[1]
5. Decontamination:
-
After use, thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
Remove and wash contaminated clothing before reuse.[4] Dispose of contaminated gloves properly.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations.
1. Waste Identification and Segregation:
-
This compound waste is classified as hazardous.[2]
-
Do not mix this compound waste with other waste streams.[6]
-
Keep the waste in a clearly labeled, sealed, and appropriate container.[3][6]
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]
3. Final Disposal:
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1]
-
Engage a licensed disposal company for the final disposal of the chemical waste.[3][6]
-
Do not allow the chemical or its waste to enter drains or waterways.[3][4]
Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.no [fishersci.no]
- 3. canbipharm.com [canbipharm.com]
- 4. fishersci.com [fishersci.com]
- 5. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. L-ジヒドロオロチン酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
